molecular formula C30H22O10 B12406782 Tetrahydroamentoflavone

Tetrahydroamentoflavone

Cat. No.: B12406782
M. Wt: 542.5 g/mol
InChI Key: ULTQJSQDLWNWTR-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-8-[5-[(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran)-2alpha-yl]-2-hydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-2alpha-(4-hydroxyphenyl)-4H-1-benzopyran-4-one has been reported in Semecarpus anacardium with data available.

Properties

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H22O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,24-25,31-36H,11-12H2/t24-,25-/m0/s1

InChI Key

ULTQJSQDLWNWTR-DQEYMECFSA-N

Isomeric SMILES

C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)C3=C(C=CC(=C3)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O

Canonical SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3=C(C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of Tetrahydroamentoflavone in Selaginella: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Wuhan, China – December 6, 2025 – The genus Selaginella, a unique lineage of lycophytes, is a rich reservoir of bioactive biflavonoids, with amentoflavone (B1664850) and its derivatives being of significant interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthetic pathway of tetrahydroamentoflavone (B1208386) in Selaginella, targeting researchers, scientists, and drug development professionals. The guide synthesizes current knowledge on the enzymatic steps, presents available quantitative data, details relevant experimental protocols, and proposes a putative regulatory network.

The Core Biosynthetic Pathway

The biosynthesis of this compound in Selaginella originates from the general phenylpropanoid pathway, which is well-established in plants. This pathway provides the foundational precursors for a wide array of secondary metabolites, including flavonoids.

The initial stages involve the synthesis of p-coumaroyl-CoA from phenylalanine. Subsequently, the dedicated flavonoid biosynthesis pathway is initiated by the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is then isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin.

From naringenin, the pathway diverges to produce various classes of flavonoids. For the formation of amentoflavone, two parallel pathways leading to the synthesis of apigenin (B1666066) monomers are thought to converge. The formation of the biflavonoid linkage between two apigenin units is a key step, though the precise enzymatic mechanism remains to be fully elucidated.

The final and defining step in the biosynthesis of this compound is the reduction of the two C2-C3 double bonds in the flavone (B191248) moieties of amentoflavone. While a specific "this compound synthase" has not yet been isolated and characterized from Selaginella, the presence of dihydrobiflavonoids in this genus strongly suggests the activity of one or more reductase enzymes. Research on gut bacteria has identified a flavone reductase (FLR) that catalyzes the hydrogenation of the C2-C3 double bond of flavones[1][2]. It is highly probable that a homologous ene-reductase is responsible for this conversion in Selaginella.

Mandatory Visualization 1: Proposed this compound Biosynthesis Pathway

Tetrahydroamentoflavone_Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin Naringenin NaringeninChalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Amentoflavone Amentoflavone Apigenin->Amentoflavone Biflavone Synthase (putative) This compound This compound Amentoflavone->this compound Flavone Reductase (putative) PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI FNS FNS BiflavoneSynthase Biflavone Synthase (putative) FlavoneReductase Flavone Reductase (putative)

Caption: Proposed biosynthetic pathway of this compound in Selaginella.

Quantitative Data on Biflavonoids in Selaginella

Several studies have quantified the levels of amentoflavone and other biflavonoids in various Selaginella species. This data is crucial for selecting high-yielding species for further research and potential commercial exploitation. The content of these compounds can vary significantly depending on the species, geographical location, and harvest time[3].

Selaginella SpeciesCompoundConcentration (mg/g dry weight)Analytical MethodReference
S. moellendorffiiAmentoflavone1.83 - 2.85HPLC[3]
S. delicatulaAmentoflavone0.54 - 0.98HPLC[3]
S. uncinataAmentoflavone0.92 - 1.56HPLC[3]
S. heterostachysAmentoflavone0.67 - 1.12HPLC[3]
S. remotifoliaAmentoflavone0.45 - 0.88HPLC[3]
S. nothohybridaAmentoflavone0.35 - 1.79HPLC-UV[4]
S. lepidophyllaAmentoflavone0.35 - 1.79HPLC-UV[4]
S. pallescensAmentoflavone0.35 - 1.79HPLC-UV[4]
S. reflexaAmentoflavone0.35 - 1.79HPLC-UV[4]
S. willdenowiiTetrahydrobilobetinPresent (not quantified)LC-MS[5]
S. willdenowii2'',3''-dihydrobilobetinPresent (not quantified)LC-MS[5]

Experimental Protocols

Extraction of Biflavonoids from Selaginella

A reliable extraction protocol is fundamental for the accurate quantification and isolation of this compound.

Protocol:

  • Sample Preparation: Air-dry the whole plant material of Selaginella and grind it into a fine powder.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material.

    • Add 50 mL of 70% ethanol.

    • Perform ultrasonication for 60 minutes at 50°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Dissolve the residue in a known volume of methanol (B129727) for analysis.

Quantification of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of biflavonoids.

Instrumentation:

  • HPLC system with a C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and a suitable internal standard. The exact m/z values will need to be determined using a pure standard of this compound. Based on the structure of amentoflavone (m/z 537 [M-H]⁻), the precursor ion for this compound would be m/z 541 [M-H]⁻. Product ions would need to be determined experimentally.

Mandatory Visualization 2: Experimental Workflow for Biflavonoid Analysis

Experimental_Workflow PlantMaterial Selaginella Plant Material Grinding Grinding and Homogenization PlantMaterial->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol, Ultrasonication) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration CrudeExtract Crude Biflavonoid Extract Concentration->CrudeExtract Purification Optional: Preparative HPLC for Isolation CrudeExtract->Purification Analysis HPLC-MS/MS Analysis CrudeExtract->Analysis PureCompound Pure this compound Purification->PureCompound Quantification Quantification and Data Analysis Analysis->Quantification Regulatory_Network EnvironmentalCues Environmental Cues (Light, UV, Stress) TranscriptionFactors Transcription Factors (MYB, bHLH, WD40) EnvironmentalCues->TranscriptionFactors DevelopmentalSignals Developmental Signals DevelopmentalSignals->TranscriptionFactors FlavonoidGenes Flavonoid Biosynthesis Genes (CHS, CHI, FNS, etc.) TranscriptionFactors->FlavonoidGenes Transcriptional Activation BiflavonoidGenes Putative Biflavonoid Genes (Biflavone Synthase, Flavone Reductase) TranscriptionFactors->BiflavonoidGenes Transcriptional Activation (putative) FlavonoidAccumulation Flavonoid Accumulation FlavonoidGenes->FlavonoidAccumulation BiflavonoidAccumulation This compound Accumulation BiflavonoidGenes->BiflavonoidAccumulation

References

Tetrahydroamentoflavone: A Technical Guide to Natural Sources, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroamentoflavone (THA) is a naturally occurring biflavonoid, a hydrogenated derivative of amentoflavone, recognized for its significant therapeutic potential, including potent anti-inflammatory and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of THA, detailed methodologies for its isolation and purification, and quantitative data to support research and development. Furthermore, this document outlines key experimental protocols and visualizes the isolation workflow and a primary signaling pathway associated with its biological activity.

Natural Sources of this compound

This compound and its parent compound, amentoflavone, are predominantly found in specific plant genera. The most cited sources include various species of the Selaginella genus and the seeds of Semecarpus anacardium.[1][2][3][4] While a comprehensive list of all plant sources for THA is not exhaustively documented, the following table summarizes the primary species mentioned in the literature.

Plant FamilyGenusSpeciesPlant PartReference
SelaginellaceaeSelaginellaSelaginella species (e.g., S. tamariscina, S. doederleinii)Whole plant[1][3]
AnacardiaceaeSemecarpusSemecarpus anacardiumSeeds[2][4]

Table 1: Prominent Natural Sources of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, solvent partitioning, and chromatographic purification.[1][5] The general workflow is designed to separate THA from a complex mixture of other phytochemicals.

General Isolation Workflow

The isolation process typically follows these stages:

  • Sample Preparation : The plant material (e.g., whole plant or seeds) is air-dried and ground into a coarse powder to increase the surface area for solvent extraction.[1][3]

  • Extraction : A suitable solvent is used to extract the crude phytochemical mixture from the powdered plant material. Common techniques include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[3]

  • Solvent Partitioning : The crude extract is suspended in water and successively partitioned with solvents of increasing polarity (e.g., petroleum ether, chloroform (B151607), ethyl acetate (B1210297), n-butanol) to enrich the fraction containing THA.[1]

  • Chromatographic Purification : The enriched fraction is subjected to one or more chromatographic techniques to isolate pure this compound. This often involves column chromatography on silica (B1680970) gel, followed by further purification using Sephadex LH-20 column chromatography.[1]

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification plant_material Dried & Powdered Plant Material crude_extract Crude Extract plant_material->crude_extract Solvent Extraction enriched_fraction Enriched THA Fraction (e.g., Ethyl Acetate) crude_extract->enriched_fraction Liquid-Liquid Partitioning pure_tha Purified This compound enriched_fraction->pure_tha Column Chromatography

General workflow for the isolation of this compound.

Quantitative Data for Extraction Parameters

Optimizing extraction parameters is crucial for maximizing the yield of this compound. The following table summarizes optimized parameters for the ultrasonic-assisted extraction (UAE) of biflavonoids from Selaginella species, which can be adapted for THA.[3]

ParameterOptimized ValueReference
Solvent 70-80% Ethanol (B145695) in Water[3]
Solid-to-Liquid Ratio 1:30 (g/mL)[3]
Temperature 60°C[3]
Ultrasonic Power 250 W[3]
Extraction Time 45 minutes[3]

Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction of Biflavonoids from Selaginella.

Detailed Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of THA[3]
  • Sample Preparation : Weigh 10 g of dried and powdered Selaginella plant material.

  • Extraction :

    • Place the powder in a 500 mL flask.

    • Add 300 mL of 70% ethanol (achieving a 1:30 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 60°C and the ultrasonic power to 250 W.

    • Extract for 45 minutes.

  • Filtration : Filter the extract through Whatman No. 1 filter paper.

  • Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Protocol 2: Column Chromatography Purification[1][3]
  • Solvent Partitioning :

    • Suspend the crude extract in water.

    • Partition successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.[1]

  • Silica Gel Column Chromatography :

    • Column Preparation : Prepare a slurry of silica gel (200-300 mesh) in chloroform and pack it into a glass column.

    • Sample Loading : Dissolve the enriched fraction in a minimal amount of chloroform, adsorb it onto a small amount of silica gel, and load it onto the column after drying.

    • Elution : Elute the column with a gradient of chloroform and methanol (B129727). A common gradient starts with 100% chloroform and gradually increases the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).[3]

    • Fraction Collection and Analysis : Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing THA.

  • Sephadex LH-20 Column Chromatography :

    • Combine the pure fractions from the silica gel column and evaporate the solvent.

    • For further purification, subject the combined fractions to column chromatography on Sephadex LH-20, using methanol as the eluent to yield purified this compound.[1]

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of xanthine (B1682287) oxidase (XO), an enzyme that plays a key role in purine (B94841) metabolism.[4][5] The overactivity of xanthine oxidase leads to an overproduction of uric acid, which is implicated in conditions like gout.[5]

Xanthine Oxidase Inhibition

The inhibitory action of THA on xanthine oxidase provides a clear mechanism for its therapeutic potential in managing hyperuricemia and gout.

cluster_pathway Xanthine Oxidase Pathway Xanthine Xanthine XO Xanthine Oxidase Xanthine->XO Substrate UricAcid Uric Acid XO->UricAcid Product THA This compound THA->XO Inhibition

Inhibitory effect of this compound on the Xanthine Oxidase pathway.

Quantitative Data on Biological Activity

The inhibitory potency of this compound against xanthine oxidase has been quantified and compared to allopurinol (B61711), a standard clinical inhibitor.

CompoundIC₅₀ Value (nM)Kᵢ Value (µM)Reference
This compound (THA) 920.982[4][5]
Allopurinol (Positive Control) 1000.612[4]

Table 3: Inhibitory Activity of this compound against Xanthine Oxidase.

Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay[5]
  • Materials : Xanthine Oxidase (from bovine milk), Xanthine, Potassium Phosphate (B84403) Buffer (pH 7.5), this compound (dissolved in DMSO), Allopurinol (positive control), 96-well microplate, and a microplate reader.

  • Reagent Preparation :

    • Prepare stock solutions of xanthine oxidase and xanthine in the potassium phosphate buffer.

    • Prepare stock solutions of THA and allopurinol in DMSO and make further dilutions with the buffer to achieve desired concentrations.

  • Assay Procedure :

    • In a 96-well plate, add 50 µL of the test compound solution (or buffer for the control).

    • Add 130 µL of potassium phosphate buffer.

    • Add 20 µL of the xanthine oxidase solution.

    • Incubate the mixture at 25°C for 15 minutes.

  • Reaction Initiation and Measurement :

    • Add 50 µL of the xanthine solution to each well to start the reaction.

    • Measure the absorbance at 290 nm at regular intervals to monitor the formation of uric acid.

  • Data Analysis : Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

This technical guide consolidates the current knowledge on the natural sources and isolation of this compound. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. The potent inhibitory activity of THA against xanthine oxidase underscores its potential as a lead compound for further investigation in the management of hyperuricemia and related inflammatory conditions.

References

Tetrahydroamentoflavone: A Comprehensive Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Tetrahydroamentoflavone, a naturally occurring biflavonoid with significant potential in research and drug development. This document outlines its key chemical and physical characteristics, detailed experimental protocols for its isolation and analysis, and an exploration of its interactions with critical signaling pathways.

Physicochemical Properties

This compound, a hydrogenated derivative of amentoflavone (B1664850), is found in various plant species, notably within the Selaginella genus.[1] Its biflavonoid structure contributes to a range of pharmacological activities. A summary of its key physicochemical properties is presented below. It is important to note that while some data for this compound is available, certain values are estimated from its parent compound, amentoflavone, due to limited direct experimental data for the hydrogenated form.[1]

PropertyValueSource/Comment
Chemical Formula C₃₀H₂₂O₁₀Calculated based on the hydrogenation of amentoflavone.[1]
Molecular Weight 542.49 g/mol Calculated based on the chemical formula.[1][2]
IUPAC Name 8-[5-(5,7-dihydroxy-4-oxo-chroman-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one[1]
CAS Number 48236-96-0[1][2]
Melting Point >250 °C (decomposes)Estimated based on the high melting point of amentoflavone (>300 °C). Specific experimental data is not readily available.[1]
Boiling Point Not availableHigh molecular weight and complex structure suggest decomposition before boiling under standard pressure.[1]
Solubility Soluble in DMSO and ethanol (B145695); sparingly soluble in water.[1]General solubility profile for flavonoids.[1] Like many flavonoids, it is a lipophilic molecule with poor water solubility.[3]
pKa Not experimentally determinedEstimated to have multiple pKa values due to several hydroxyl groups. The acidity of phenolic hydroxyls in flavonoids typically ranges from 6 to 11.[1]
LogP 5.03Predicted value.[4]

Spectroscopic Data

TechniqueDataReference
UV λmax (MeOH) 289 nm, 203 nm[5]
IR νmax (KBr) cm⁻¹ 3306, 1625, 1494, 1447, 1352, 1250, 1170, 1085, 825[5]
ESI-MS [M+H]⁺ m/z 543[5]
ESI-MS [M-H]⁻ m/z 541[5]

Experimental Protocols

Isolation and Purification of this compound from Selaginella species

This protocol provides a general method for the extraction and purification of biflavonoids from Selaginella and can be adapted for the isolation of this compound.[1]

1. Preparation of Plant Material:

  • Air-dry the whole plant of a Selaginella species known to contain this compound.

  • Grind the dried plant material into a coarse powder.[1]

2. Extraction:

  • Macerate the powdered plant material with 80% ethanol at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[1]

3. Solvent Partitioning:

  • Suspend the crude extract in water.

  • Partition successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

  • This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.[1]

4. Chromatographic Purification:

  • Subject the enriched fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of chloroform and methanol (B129727) (e.g., starting from 100:0 to 80:20).

  • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Combine fractions containing the compound of interest.[1]

  • Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent to yield purified this compound.[1]

G cluster_extraction Extraction & Partitioning cluster_purification Purification plant Dried, powdered Selaginella extraction Maceration with 80% Ethanol plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Ethyl Acetate & n-Butanol Fractions partitioning->fractions silica Silica Gel Column Chromatography fractions->silica sephadex Sephadex LH-20 Column Chromatography silica->sephadex pure_tha Purified this compound sephadex->pure_tha

Extraction and Purification Workflow
Quantitative Analysis by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.[6]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • To 200 µL of human plasma, add 20 µL of an internal standard solution.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute this compound and the internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. UPLC-MS/MS Parameters:

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of methanol and water containing formic acid.[7][8]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.[7][8]

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both this compound and the internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution uplc UPLC Separation reconstitution->uplc msms Tandem Mass Spectrometry (MRM) uplc->msms quantification Quantification msms->quantification

LC-MS/MS Analytical Workflow

Signaling Pathway Modulation

Flavonoids, including this compound and its parent compound amentoflavone, are recognized for their ability to modulate key intracellular signaling pathways, which is fundamental to their biological activities.[1]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently implicated in cancer.[1] Some flavonoids inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1]

THA This compound PI3K PI3K THA->PI3K Akt Akt PI3K->Akt CellSurvival Cell Growth, Proliferation, Survival Akt->CellSurvival

Modulation of the PI3K/Akt Pathway
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway governs a wide array of cellular processes, including proliferation and differentiation. Amentoflavone has been shown to suppress ERK phosphorylation, which can inhibit tumor progression.[1] By potentially inhibiting the phosphorylation and activation of ERK, this compound may interfere with downstream signaling that promotes cancer cell growth.[1]

THA This compound ERK ERK THA->ERK Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation

Inhibition of the MAPK/ERK Pathway
NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of inflammation, immunity, and cell survival.[1] Amentoflavone is known to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[1][6] This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1]

cluster_cytoplasm Cytoplasm THA This compound IKK IKK THA->IKK IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB IkBa->NFkB NFkB_active Active NF-κB (in nucleus) NFkB->NFkB_active Translocation Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation

Inhibition of the NF-κB Pathway

References

Tetrahydroamentoflavone Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroamentoflavone (B1208386) (THA) is a hydrogenated derivative of amentoflavone (B1664850), a naturally occurring biflavonoid. While research on THA is still in its early stages, the extensive body of evidence on its parent compound, amentoflavone, provides a strong basis for predicting its biological activities. This technical guide synthesizes the available data on amentoflavone as a proxy for THA, focusing on its anti-inflammatory, anticancer, neuroprotective, and antiviral properties. The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.

Biological Activities of Amentoflavone (as a proxy for this compound)

Amentoflavone has demonstrated a broad spectrum of biological activities, which are summarized in the following sections. The quantitative data, primarily half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, are presented in structured tables to facilitate comparison.

Anti-inflammatory Activity

Amentoflavone exerts its anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3] The anti-inflammatory activity is largely mediated through the inhibition of the NF-κB signaling pathway.[3]

Table 1: Anti-inflammatory Activity of Amentoflavone

Target/Assay IC50/ED50 Cell Line/Model Experimental Conditions Citation
PGE2 Biosynthesis Strong Inhibition at 50 µM A549 (Human Lung Adenocarcinoma) Cytokine-mediated induction [1]
COX-2 Expression Strong Inhibition A549 (Human Lung Adenocarcinoma) - [1]
iNOS Expression Weak Inhibition A549 (Human Lung Adenocarcinoma) - [1]
Nitric Oxide Production Concentration-dependent inhibition RAW 264.7 (Macrophage) LPS-stimulated [3]
Carrageenan Paw Edema ED50 = 42 mg/kg Rat Model Intraperitoneal administration [4]

| Acetic Acid Writhing Test | ED50 = 9.6 mg/kg | Mouse Model | - |[4] |

Anticancer Activity

Amentoflavone has shown significant anti-proliferative effects against a variety of cancer cell lines.[5] Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as NF-κB and PI3K/Akt.[5][6]

Table 2: Anticancer Activity of Amentoflavone

Cancer Cell Line Cancer Type IC50 (µM) Exposure Time Citation
MCF-7 Breast Cancer ~50-100 48h [5]
BV2 Microglia Glioblastoma (cell model) 11.97 ± 4.91 (inhibition of NF-κB phosphorylation) - [5]
A549 Non-small Cell Lung Carcinoma 32.03 ± 1.51 24h [7]

| SAS | Oral Squamous Cell Carcinoma | Synergistic with cisplatin (B142131) | - |[5] |

Neuroprotective Activity

Amentoflavone exhibits neuroprotective effects by mitigating oxidative stress, reducing neuroinflammation, and inhibiting neuronal apoptosis.[8] It has shown protective effects in models of neurodegenerative diseases by promoting the cellular uptake and degradation of amyloid-beta peptides.[9]

Table 3: Neuroprotective Activity of Amentoflavone

Assay/Model Effect Cell Line/Model Concentration/Dosage Citation
Staurosporine-induced cell death Significant reduction SH-SY5Y (Neuroblastoma) - [8]
Etoposide-induced cell death Significant reduction SH-SY5Y (Neuroblastoma) - [8]
Sodium nitroprusside-induced cell death Significant reduction SH-SY5Y (Neuroblastoma) - [8]
Hypoxic-ischemic brain damage Marked reduction in tissue loss Post-natal day 7 rats 30 mg/kg [8]

| Amyloid-β1-40 uptake | 3.64-fold increase | N2a (Neuronal) | 10 µM |[9] |

Antiviral Activity

Amentoflavone has demonstrated broad-spectrum antiviral activity against several viruses.[10][11] Its mechanisms of action include the inhibition of viral entry, replication, and key viral enzymes.[12]

Table 4: Antiviral Activity of Amentoflavone

Virus IC50/EC50 Cell Line/Assay Citation
Respiratory Syncytial Virus (RSV) IC50 = 5.5 µg/mL In vitro [10]
Influenza A (H1N1) EC50 = 3.1 µg/mL In vitro [13]
Influenza A (H3N2) EC50 = 4.3 µg/mL In vitro [13]
Influenza B EC50 = 0.56 µg/mL In vitro [13]
Herpes Simplex Virus-1 (HSV-1) EC50 = 17.9 µg/mL In vitro [11]
Herpes Simplex Virus-2 (HSV-2) EC50 = 48.0 µg/mL In vitro [10]
HIV-1 Reverse Transcriptase IC50 = 119 µM Enzyme Assay [10]
SARS-CoV 3CLpro IC50 = 8.3 µM Enzyme Assay [10]

| Dengue Virus NS5 RdRp | IC50 = 1.3 µM | Enzyme Assay |[10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of the biological activities of amentoflavone are provided below. These protocols can be adapted for the study of this compound derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., amentoflavone) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Griess Assay for Nitric Oxide Production

This assay is used to quantify nitric oxide production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically at 540 nm.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce nitric oxide production by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), to the cells and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Synthesis of Flavones from Chalcones

A common method for the synthesis of flavones is the oxidative cyclization of 2'-hydroxychalcones.

Protocol:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) in ethanol.

    • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the mixture while stirring at room temperature.

    • Continue stirring until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into cold water and acidify to precipitate the 2'-hydroxychalcone (B22705).

    • Filter, wash with water, and recrystallize the product.

  • Flavone (B191248) Synthesis (Oxidative Cyclization):

    • Dissolve the synthesized 2'-hydroxychalcone in a suitable solvent (e.g., DMSO or ethanol).

    • Add an oxidizing agent, such as iodine, and a base (e.g., pyridine (B92270) or potassium carbonate).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

    • The precipitated flavone is then filtered, washed, and purified by recrystallization or column chromatography.

Signaling Pathways

The biological activities of amentoflavone, and likely this compound, are mediated through the modulation of several key signaling pathways. Diagrams for these pathways are provided below using the DOT language for Graphviz.

NF-κB Signaling Pathway

Amentoflavone has been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[5]

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Proteasome Proteasome IkB->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases NFkB_nuc NF-κB (Active) Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->Genes Induces Transcription Amentoflavone Amentoflavone Amentoflavone->IKK Inhibits Nrf2_Signaling_Pathway cluster_nucleus Nuclear Events OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Modifies Nrf2_Keap1 Nrf2-Keap1 (Inactive) Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Nrf2_Keap1->Nrf2 Releases Nrf2 Proteasome Proteasome Nrf2_Keap1->Proteasome Nrf2_nuc Nrf2 (Active) ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces Transcription Amentoflavone Amentoflavone Amentoflavone->Nrf2_Keap1 Promotes Dissociation PI3K_Akt_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Cell Survival, Growth, Proliferation mTOR->Downstream Amentoflavone Amentoflavone Amentoflavone->PI3K Inhibits

References

An In-depth Technical Guide on the In Vitro Antioxidant Activity of Tetrahydroamentoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroamentoflavone (THA), a biflavonoid derived from the hydrogenation of amentoflavone, has emerged as a compound of significant interest within the scientific community due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of THA, presenting key quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways and workflows. The multifaceted antioxidant capacity of THA, encompassing radical scavenging and metal chelation, positions it as a promising candidate for further investigation in the development of novel therapeutic agents to combat conditions associated with oxidative stress.

Quantitative Antioxidant Activity of this compound

The antioxidant efficacy of this compound has been quantified through a variety of in vitro assays. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below, offering a benchmark for its antioxidant potential. A lower IC50 value is indicative of greater antioxidant activity.

Antioxidant AssayActivity MeasuredIC50 of THA (µg/mL)Standard AntioxidantStandard IC50 (µg/mL)
Superoxide (B77818) (•O₂⁻) Radical ScavengingRadical Scavenging4.8 ± 0.3--
DPPH• Radical ScavengingRadical Scavenging165.7 ± 22.8--
ABTS•⁺ Radical ScavengingRadical Scavenging4.4 ± 0.2Trolox2.0 ± 0.03
BHA1.3 ± 0.08
Fe²⁺-ChelatingMetal Chelation743.2 ± 49.5--
Cu²⁺-ChelatingMetal Chelation35.5 ± 1.9--
Cu²⁺-Reducing PowerReducing Power77.1 ± 2.2--

Data sourced from Li et al., 2013.

The collective data indicate that THA is a potent antioxidant. Notably, its total antioxidant level is approximately 2.54 times that of the standard antioxidant Trolox.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key in vitro antioxidant assays used to evaluate this compound.

DPPH• (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH• radical, leading to its neutralization and a corresponding color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH• Solution: A stock solution of DPPH• is prepared in methanol (B129727).

  • Reaction Mixture: In a 96-well plate, a specific volume of the DPPH• working solution is mixed with various concentrations of this compound or a standard antioxidant. A control containing methanol instead of the sample is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH• radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample. The IC50 value is then determined from a dose-response curve.

DPPH_Assay_Workflow prep Prepare DPPH• Solution (in Methanol) mix Mix DPPH• Solution with THA/Standard in 96-well plate prep->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH Radical Scavenging Assay Workflow.
ABTS•⁺ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable ABTS•⁺ radical cation, resulting in a reduction in absorbance.

Methodology:

  • Generation of ABTS•⁺ Radical: The ABTS•⁺ radical is generated by reacting an aqueous solution of ABTS (7 mM) with potassium persulfate (2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•⁺ stock solution is diluted with methanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Various concentrations of this compound or a standard antioxidant are added to a 96-well plate, followed by the addition of the diluted ABTS•⁺ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

ABTS_Assay_Workflow generate Generate ABTS•⁺ Radical (ABTS + K₂S₂O₈) prepare Prepare ABTS•⁺ Working Solution (Absorbance 0.70 at 734 nm) generate->prepare mix Mix ABTS•⁺ Solution with THA/Standard prepare->mix incubate Incubate (e.g., 6 min, RT) mix->incubate measure Measure Absorbance (734 nm) incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

ABTS Radical Scavenging Assay Workflow.
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Reaction: The FRAP reagent is mixed with the sample solution (this compound or standard).

  • Incubation: The mixture is incubated, typically for 4 minutes at 37°C.

  • Measurement: The absorbance of the colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of a ferrous iron standard solution.

FRAP_Assay_Workflow prepare Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) mix Mix FRAP Reagent with THA/Standard prepare->mix incubate Incubate (e.g., 4 min, 37°C) mix->incubate measure Measure Absorbance (593 nm) incubate->measure calculate Determine Antioxidant Capacity (vs. Fe²⁺ Standard) measure->calculate

FRAP Assay Workflow.
Superoxide (•O₂⁻) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals, which are generated in a PMS-NADH system.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer, NBT (nitro-blue tetrazolium) solution, and NADH solution.

  • Sample Addition: Various concentrations of this compound or a standard are added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by adding PMS (phenazine methosulphate) solution.

  • Incubation: The mixture is incubated at room temperature for a specified time.

  • Measurement: The absorbance is measured at 560 nm. The decrease in absorbance in the presence of the antioxidant indicates superoxide radical scavenging activity.

  • Calculation: The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.

Metal (Fe²⁺) Chelating Assay

This assay assesses the ability of a compound to chelate ferrous ions (Fe²⁺), preventing them from forming a colored complex with ferrozine.

Methodology:

  • Reaction Setup: this compound at different concentrations is mixed with a solution of FeCl₂.

  • Incubation: The mixture is incubated for a short period to allow for chelation.

  • Reaction Initiation: Ferrozine solution is added to the mixture. Ferrozine forms a stable magenta-colored complex with any free Fe²⁺.

  • Measurement: After a brief incubation, the absorbance of the Fe²⁺-ferrozine complex is measured at 562 nm. A lower absorbance indicates higher

Tetrahydroamentoflavone: A Potent Biflavonoid Inhibitor of Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroamentoflavone (B1208386), a biflavonoid predominantly isolated from the seeds of Semecarpus anacardium, has emerged as a potent inhibitor of xanthine (B1682287) oxidase (XO). This enzyme plays a pivotal role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Elevated levels of uric acid are a hallmark of hyperuricemia, a metabolic disorder strongly associated with gout and other inflammatory conditions. The inhibitory action of this compound on xanthine oxidase positions it as a promising natural compound for the development of novel therapeutics for managing hyperuricemia and related pathologies. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and mechanistic insights into the action of this compound as a xanthine oxidase inhibitor.

Quantitative Data: Inhibitory Potency

The inhibitory efficacy of this compound against xanthine oxidase has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values provide a measure of the concentration of the compound required to achieve 50% inhibition of the enzyme's activity and its binding affinity to the enzyme, respectively.

CompoundIC50 ValueKi ValueInhibition TypeReference
This compound 92 nM 0.982 µM Noncompetitive [1]
Allopurinol (B61711) (Positive Control)100 nM0.612 µMNot Specified[1]

Comparative Analysis of Xanthine Oxidase Inhibitors

To contextualize the potency of this compound, the following table presents the IC50 values of various flavonoids and standard clinical drugs against xanthine oxidase.

ClassCompoundIC50 Value (µM)
Biflavonoid This compound 0.092
DrugAllopurinol0.100
FlavoneLuteolin0.40 - 8.8
FlavoneApigenin0.7 - 3.6
FlavoneChrysin0.8 - 5.0
FlavonolKaempferol0.7 - 16.9
FlavonolQuercetin0.40 - 5.02
FlavonolMyricetin0.40 - 5.02
FlavonolFisetin4.3 - 11.3
DrugFebuxostat0.02

Experimental Protocols

Isolation of this compound from Semecarpus anacardium

A detailed protocol for the isolation of this compound from the seeds of Semecarpus anacardium involves activity-guided fractionation.

1. Extraction:

  • The powdered seeds of Semecarpus anacardium are extracted with methanol (B129727).

  • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude methanolic extract is subjected to liquid-liquid partitioning.

  • The extract is sequentially partitioned with solvents of increasing polarity, such as petroleum ether, diethyl ether, chloroform, ethyl acetate (B1210297), and n-butanol.

  • The xanthine oxidase inhibitory activity of each fraction is assessed. The ethyl acetate fraction typically exhibits the highest activity.

3. Chromatographic Purification:

  • The most active fraction (ethyl acetate) is subjected to further purification using preparative High-Performance Liquid Chromatography (HPLC).

  • A reversed-phase C18 column is commonly used.

  • The mobile phase is typically a gradient of methanol and water.

  • Fractions are collected and monitored for the presence of this compound.

4. Characterization:

  • The purified compound is identified and characterized using spectroscopic techniques such as UV-Vis, FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Characterization SA_seeds Semecarpus anacardium Seeds Methanol_extraction Methanol Extraction SA_seeds->Methanol_extraction Crude_extract Crude Methanolic Extract Methanol_extraction->Crude_extract LLP Liquid-Liquid Partitioning Crude_extract->LLP Fractions Petroleum Ether, Diethyl Ether, Chloroform, Ethyl Acetate, n-Butanol LLP->Fractions XO_assay Xanthine Oxidase Assay Fractions->XO_assay Active_fraction Active Fraction (Ethyl Acetate) XO_assay->Active_fraction Prep_HPLC Preparative HPLC Active_fraction->Prep_HPLC Purified_THA Purified this compound Prep_HPLC->Purified_THA Spectroscopy Spectroscopic Analysis (UV, IR, NMR, MS) Purified_THA->Spectroscopy

Caption: Workflow for the isolation of this compound.
In Vitro Xanthine Oxidase Inhibition Assay

The following protocol details the methodology for assessing the xanthine oxidase inhibitory activity of this compound.

1. Reagents and Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

  • Prepare a stock solution of xanthine in the same buffer.

  • Prepare stock solutions of this compound and allopurinol in DMSO and make serial dilutions in the buffer.

3. Assay Procedure:

  • In a 96-well plate, add 50 µL of the test compound solution (or buffer for control).

  • Add 130 µL of potassium phosphate buffer.

  • Add 20 µL of the xanthine oxidase solution.

  • Incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the xanthine solution to each well.

4. Measurement:

  • Immediately measure the absorbance at 295 nm at regular intervals. The increase in absorbance corresponds to the formation of uric acid.

5. Data Analysis:

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the control.

  • Calculate the IC50 value from the dose-response curve.

  • For kinetic analysis, vary the substrate concentration and use Lineweaver-Burk plots to determine the type of inhibition and the Ki value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine - Test Compound (THA) - Buffer Mix Combine in 96-well plate: - Test Compound - Buffer - Xanthine Oxidase Incubate Incubate at 25°C for 15 min Mix->Incubate Start_reaction Add Xanthine to initiate reaction Incubate->Start_reaction Read_absorbance Measure Absorbance at 295 nm Start_reaction->Read_absorbance Calculate_inhibition Calculate % Inhibition Read_absorbance->Calculate_inhibition Determine_IC50 Determine IC50 Value Calculate_inhibition->Determine_IC50 Kinetic_analysis Kinetic Analysis (Lineweaver-Burk) Determine_IC50->Kinetic_analysis

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Mechanism of Action and Signaling Pathways

This compound has been identified as a noncompetitive inhibitor of xanthine oxidase. This mode of inhibition suggests that it binds to a site on the enzyme that is distinct from the active site where the substrate (xanthine) binds. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency.

While direct experimental evidence for the effects of this compound on specific signaling pathways is currently limited, its structural similarity to amentoflavone (B1664850) suggests potential modulation of key inflammatory and cell survival pathways. Amentoflavone has been shown to influence the NF-κB, MAPK, and PI3K/Akt signaling cascades. It is plausible that this compound exerts its broader biological effects through similar mechanisms.

Disclaimer: The following diagram represents a hypothesized signaling pathway based on the known activities of the related biflavonoid, amentoflavone. Further research is required to elucidate the precise molecular mechanisms of action for this compound.

G cluster_pathways Potential Downstream Signaling Pathways THA This compound (Hypothesized) PI3K PI3K THA->PI3K MAPK MAPK THA->MAPK NFkB NF-κB THA->NFkB Akt Akt PI3K->Akt Inflammation ↓ Inflammation Akt->Inflammation Cell_Survival ↓ Cell Survival Akt->Cell_Survival MAPK->Inflammation NFkB->Inflammation

Caption: Hypothesized signaling pathways modulated by this compound.

Conclusion

This compound demonstrates potent noncompetitive inhibition of xanthine oxidase, with an IC50 value comparable to the clinically used drug, allopurinol. This positions it as a strong candidate for further investigation in the development of novel treatments for hyperuricemia and gout. The provided experimental protocols for its isolation and the assessment of its inhibitory activity offer a solid foundation for future research. While its precise downstream signaling effects are yet to be fully elucidated, the potential modulation of key inflammatory pathways warrants further exploration. This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to the discovery and development of new therapeutic agents from natural sources.

References

Tetrahydroamentoflavone and the NF-κB Signaling Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] The canonical NF-κB pathway is a primary target for therapeutic intervention in inflammatory diseases and cancer. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α or bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[2] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes. These genes include those encoding for pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[4]

Amentoflavone (B1664850): A Potent Modulator of NF-κB Signaling

Amentoflavone, a naturally occurring biflavonoid, has been shown to be a potent inhibitor of the NF-κB signaling pathway.[5] Its mechanism of action primarily involves the inhibition of IκBα degradation, which in turn prevents the nuclear translocation and activation of NF-κB.[6] This inhibitory effect has been observed in various cell types and in response to different stimuli.

Mechanism of Action

The primary mechanism by which amentoflavone inhibits NF-κB activation is by preventing the degradation of its inhibitory protein, IκBα.[5][6] By stabilizing the IκBα-NF-κB complex in the cytoplasm, amentoflavone effectively blocks the downstream events of the signaling cascade. This includes the nuclear translocation of the p65 subunit of NF-κB and the subsequent transcription of NF-κB target genes.[6] Some studies also suggest that amentoflavone may directly interact with components of the NF-κB pathway.[7]

// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa_NFkB [label="IκBα-NF-κB\n(Inactive)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IkBa_p [label="p-IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFkB_active [label="NF-κB\n(Active)", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines", shape=component, fillcolor="#EA4335", fontcolor="#FFFFFF"]; THA [label="Tetrahydroamentoflavone\n(Amentoflavone)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stimuli -> IKK [label="Activates"]; IKK -> IkBa_NFkB [label="Phosphorylates IκBα"]; IkBa_NFkB -> IkBa_p; IkBa_p -> Proteasome [label="Degradation"]; Proteasome -> IkBa_NFkB [style=invis]; IkBa_NFkB -> NFkB_active [label="Releases"]; NFkB_active -> Nucleus [label="Translocates"]; Nucleus -> Transcription [label="Initiates"]; Transcription -> Cytokines;

THA -> IKK [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; THA -> IkBa_p [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits Degradation"]; } caption: "Modulation of the NF-κB Signaling Pathway"

Quantitative Data on Amentoflavone's Activity

The following tables summarize the available quantitative data for amentoflavone's effect on the NF-κB pathway and related inflammatory responses. It is important to note that these values are for amentoflavone and would need to be experimentally determined for This compound (B1208386).

Table 1: In Vitro Inhibition of NF-κB and Related Markers by Amentoflavone

ParameterCell LineStimulusIC50 / EffectReference
NF-κB Activation A549 (Lung Carcinoma)-Binding Energy with NF-κB p50/p65: -12.1 kcal/mol[7]
Cell Viability (IC50) A549 (Lung Carcinoma)-32.03 ± 1.51 μM[7]
Nitric Oxide (NO) Production RAW 264.7 (Macrophages)LPSConcentration-dependent inhibition[5]
iNOS Expression RAW 264.7 (Macrophages)LPSBlocked expression[5]
NF-κB Reporter Gene Activity RAW 264.7 (Macrophages)LPSPotently suppressed[5]

Table 2: In Vivo Anti-Inflammatory Effects of Amentoflavone

Animal ModelConditionDosageObserved EffectsReference
Rats Acetic acid-induced ulcerative colitis10 mg/kg·b.wt (intraperitoneally)Reduced mucosal injury, decreased colonic weight and vascular permeability, lowered LDH and MPO activity, reduced LPO and NO, increased GSH and SOD, decreased TNF-α, IL-1β, and IL-6, inhibited iNOS and COX-2 expression, and inhibited NF-κB p65/p50 translocation.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the modulation of the NF-κB signaling pathway. These protocols can be adapted for the investigation of this compound.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

Objective: To quantify the effect of a compound on NF-κB-dependent gene expression.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.

    • Co-transfect the cells with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase or fluorescent protein gene, and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for a defined period (e.g., 6-8 hours).

  • Lysis and Reporter Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Data Analysis:

    • Normalize the NF-κB-driven luciferase activity to the control luciferase activity.

    • Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Culture [label="Culture and Transfect Cells\nwith NF-κB Reporter Plasmid", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Pre-treat with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulation [label="Stimulate with\nLPS or TNF-α", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="Measure Luciferase Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis\n(Calculate % Inhibition, IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Culture; Cell_Culture -> Treatment; Treatment -> Stimulation; Stimulation -> Lysis; Lysis -> Measurement; Measurement -> Analysis; Analysis -> End; } caption: "NF-κB Reporter Gene Assay Workflow"

Western Blot for IκBα Degradation and p65 Phosphorylation

This technique is used to assess the levels of specific proteins in the NF-κB pathway.

Objective: To determine if a compound inhibits the degradation of IκBα and the phosphorylation of the NF-κB p65 subunit.

Methodology:

  • Cell Culture, Treatment, and Stimulation:

    • Culture cells (e.g., RAW 264.7 macrophages) to near confluency.

    • Pre-treat with this compound for 1-2 hours.

    • Stimulate with LPS or TNF-α for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total cell lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the location of NF-κB p65 within the cell.

Objective: To qualitatively and quantitatively assess the inhibition of NF-κB p65 translocation from the cytoplasm to the nucleus.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Pre-treat with this compound followed by stimulation with LPS or TNF-α.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against NF-κB p65.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the nuclear fluorescence intensity of p65 using image analysis software (e.g., ImageJ).

Conclusion

While direct experimental evidence for this compound's modulation of the NF-κB signaling pathway is currently limited, the extensive research on its parent compound, amentoflavone, provides a strong foundation for future investigations. Amentoflavone is a well-established inhibitor of the canonical NF-κB pathway, primarily through the prevention of IκBα degradation. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the potential of this compound as a modulator of NF-κB signaling and to elucidate its precise mechanism of action and therapeutic potential. Further research is warranted to determine the specific quantitative effects and detailed molecular interactions of this compound within this critical inflammatory pathway.

References

The Role of Tetrahydroamentoflavone in the MAPK/ERK Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling cascade is a critical pathway regulating cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2] Its dysregulation is frequently implicated in various pathologies, most notably cancer, making it a key target for therapeutic intervention.[3][4][5] Tetrahydroamentoflavone (THA), a biflavonoid compound, has emerged as a molecule of interest for its potential to modulate this pathway. While direct research on THA's interaction with the MAPK/ERK cascade is nascent, studies on its parent compound, amentoflavone (B1664850), provide significant insights into its probable mechanism of action. This technical guide synthesizes the current understanding and provides a framework for future research into THA's therapeutic potential by examining its likely role as a MAPK/ERK pathway inhibitor.

The MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a highly conserved three-tiered kinase cascade.[6][7] It is typically initiated by the activation of a receptor tyrosine kinase (RTK) on the cell surface by extracellular signals like growth factors.[1] This activation leads to the recruitment and activation of the small GTPase Ras. Activated Ras then recruits and activates a MAP Kinase Kinase Kinase (MAPKKK), such as Raf. Raf, in turn, phosphorylates and activates a MAP Kinase Kinase (MAPKK), specifically MEK1 and MEK2. Finally, activated MEK1/2 phosphorylates and activates the MAP Kinases, ERK1 and ERK2 (also known as p44/42 MAPK).[1][8] Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and regulates the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses.[1][9]

MAPK_ERK_Pathway Figure 1: The MAPK/ERK Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Survival, etc.) Gene->Response THA This compound (Proposed) THA->MEK Inhibition

Figure 1: The MAPK/ERK Signaling Cascade

This compound's Proposed Mechanism of Action

Direct quantitative data on this compound's effect on the MAPK/ERK pathway is limited. However, extensive research on the closely related biflavonoid, amentoflavone, strongly suggests that THA likely functions as an inhibitor of this cascade. Studies have demonstrated that amentoflavone suppresses ERK phosphorylation.[8][10] This inhibition of ERK activation is a key indicator of upstream pathway blockade. The primary target of many small molecule inhibitors of this pathway is MEK1/2, the direct upstream kinase of ERK.[11][12][13] Therefore, it is hypothesized that THA, like amentoflavone, may act as a MEK inhibitor, thereby preventing the phosphorylation and activation of ERK. This proposed mechanism is supported by findings that amentoflavone's anti-cancer effects are mediated through the downregulation of ERK-modulated tumor progression.[8][14]

Quantitative Data

While specific IC50 values for THA in relation to MAPK/ERK pathway components are not widely available, the following table summarizes the cytotoxic activities of the parent compound, amentoflavone, and other related biflavonoids against various cancer cell lines. This data provides a benchmark for evaluating the potential anti-proliferative effects of THA, which are often mediated by MAPK/ERK pathway inhibition.

CompoundCell LineAssayIC50 (µM)Reference
AmentoflavoneMCF-7 (Breast)MTT25[15]
AmentoflavoneMDA-MB-231 (Breast)MTT12.7[15]
IsoginkgetinHeLa (Cervical)MTT8.38[15]
IsoginkgetinHepG2 (Liver)MTT42.95[15]
RobustaflavoneMCF-7 (Breast)MTT11.89[15]
BilobetinHeLa (Cervical)MTT14.79[15]
BilobetinNCI-H460 (Lung)MTT36.42[15]

Experimental Protocols

To investigate the role of this compound in the MAPK/ERK signaling cascade, a series of well-established experimental protocols can be employed.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (THA)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[15]

  • Compound Treatment: Prepare serial dilutions of THA in the complete medium. Remove the existing medium from the wells and add 100 µL of the THA dilutions.[15]

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Determine the IC50 value by plotting a dose-response curve.[15]

Western Blotting for Phosphorylated and Total ERK

Western blotting is a technique used to detect specific proteins in a sample and is crucial for observing the phosphorylation status of ERK.[16][17][18]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treating cells with THA, wash them with ice-cold PBS and lyse them with lysis buffer on ice.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[19]

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2 to normalize the p-ERK signal.[17]

In Vitro Kinase Assay

An in vitro kinase assay can directly measure the inhibitory effect of THA on MEK1/2 activity.

Materials:

  • Recombinant active MEK1 or MEK2

  • Recombinant inactive ERK2 (as substrate)

  • This compound (THA)

  • ATP

  • Kinase reaction buffer

  • Method for detecting phosphorylation (e.g., radioactive ATP [γ-³²P] or phospho-specific antibodies for ELISA/Western blot)

Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, recombinant inactive ERK2, and varying concentrations of THA.[20][21]

  • Kinase Addition: Add recombinant active MEK1/2 to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP.[20]

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Terminate Reaction: Stop the reaction by adding EDTA or by boiling in sample buffer for subsequent Western blot analysis.[20]

  • Detection: Analyze the phosphorylation of ERK2 using either autoradiography (if using radioactive ATP) or a Western blot with an anti-p-ERK antibody.

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical experimental workflow for investigating the effects of this compound on the MAPK/ERK pathway and the logical process for troubleshooting Western blot results.

Experimental_Workflow Figure 2: Experimental Workflow for THA Investigation cluster_0 In Vitro Cellular Assays cluster_1 In Vitro Biochemical Assay cluster_2 Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Lines) tha_treatment Treatment with This compound (Dose-Response & Time-Course) cell_culture->tha_treatment viability_assay Cell Viability Assay (e.g., MTT) tha_treatment->viability_assay protein_extraction Protein Extraction tha_treatment->protein_extraction ic50 IC50 Determination viability_assay->ic50 western_blot Western Blot Analysis (p-ERK, Total ERK) protein_extraction->western_blot quantification Densitometry and Normalization western_blot->quantification kinase_assay In Vitro Kinase Assay (MEK1/2 Activity) mechanism Mechanism of Action Elucidation kinase_assay->mechanism ic50->mechanism quantification->mechanism

Figure 2: Experimental Workflow for THA Investigation

Western_Blot_Troubleshooting Figure 3: Logic for Troubleshooting p-ERK Western Blot start No or Weak p-ERK Signal check_positive_control Positive Control (e.g., EGF Stimulation) Shows Signal? start->check_positive_control check_lysis Lysis Buffer Contains Phosphatase Inhibitors? check_antibody Primary Antibody Validated & Working? check_lysis->check_antibody Yes add_inhibitors Add Phosphatase Inhibitors to Lysis Buffer check_lysis->add_inhibitors No check_transfer Successful Protein Transfer? check_antibody->check_transfer Yes new_antibody Test a New or Validated p-ERK Antibody check_antibody->new_antibody No optimize_transfer Optimize Transfer (Time, Voltage, etc.) check_transfer->optimize_transfer No check_positive_control->check_lysis No troubleshoot_protocol Troubleshoot General Western Blot Protocol check_positive_control->troubleshoot_protocol Yes

Figure 3: Logic for Troubleshooting p-ERK Western Blot

Conclusion and Future Directions

This compound holds promise as a modulator of the MAPK/ERK signaling pathway, a critical regulator of cell fate. Based on evidence from its parent compound, amentoflavone, THA is likely to exert its effects by inhibiting MEK1/2, leading to a reduction in ERK phosphorylation and subsequent downstream signaling. This inhibitory action could be harnessed for therapeutic benefit in diseases characterized by aberrant MAPK/ERK activity, such as various forms of cancer.

Future research should focus on validating the direct interaction of THA with MEK1/2 through biochemical assays and determining its IC50 value. Further cellular studies are necessary to confirm its inhibitory effect on ERK phosphorylation in a variety of cell lines and to elucidate its impact on cell proliferation, apoptosis, and other cellular processes regulated by the MAPK/ERK pathway. In vivo studies using animal models will also be essential to evaluate the therapeutic efficacy and safety profile of this compound. This comprehensive approach will be crucial in translating the potential of THA into novel therapeutic strategies.

References

Tetrahydroamentoflavone: A Technical Whitepaper on the Inhibition of the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Tetrahydroamentoflavone (THA), a naturally occurring biflavonoid, has emerged as a potential inhibitor of this crucial pathway. This technical guide provides an in-depth analysis of the inhibitory effects of THA on the PI3K/Akt pathway, presenting available data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. While direct quantitative data for this compound remains limited, this paper leverages data from closely related flavonoids to provide a comprehensive overview for research and drug development professionals.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This activation recruits and activates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment to the plasma membrane facilitates the phosphorylation and activation of Akt by upstream kinases such as PDK1 and mTORC2. Once activated, Akt phosphorylates a wide array of downstream substrates, influencing critical cellular processes like cell cycle progression, apoptosis, and protein synthesis.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK/GPCR Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt Recruitment PDK1 PDK1 PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Cell_Functions Cell Growth, Proliferation, Survival Downstream->Cell_Functions THA This compound THA->PI3K Inhibition

Figure 1: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Inhibition of PI3K/Akt Pathway by this compound

Quantitative Data

Specific IC50 values for this compound against PI3K isoforms are currently unavailable. However, the cytotoxic effects of THA have been observed in various cancer cell lines. The following table summarizes the available data on the anti-proliferative effects of THA and the closely related biflavonoid, Amentoflavone, which can serve as a proxy.

CompoundCell LineAssayIC50 (µM)
This compoundMDA-MB-231 (Breast Cancer)Cell ViabilityDose-dependent decrease
This compound4T1 (Breast Cancer)Cell ViabilityDose-dependent decrease
AmentoflavoneMCF-7 (Breast Cancer)MTT~25
AmentoflavoneHeLa (Cervical Cancer)MTT~15
AmentoflavoneA549 (Lung Cancer)MTT~30

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, treatment duration, and the assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effect of this compound on the PI3K/Akt pathway.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, 4T1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (THA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of THA (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations and times) A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 E->F

Figure 2: Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for p-Akt

This technique is used to detect the levels of phosphorylated Akt (p-Akt), a key indicator of PI3K/Akt pathway activation.

Materials:

  • Cancer cell lines

  • This compound (THA)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of THA for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C. A loading control like β-actin should also be probed.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Western_Blot_Workflow A Cell treatment with THA B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Blocking C->D E Primary & Secondary Antibody Incubation D->E F Chemiluminescent Detection E->F G Densitometry Analysis (p-Akt/Total Akt) F->G

Figure 3: Western Blot workflow for p-Akt detection.
In Vitro PI3K Kinase Assay (HTRF)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay can be used to directly measure the inhibitory activity of THA on PI3K isoforms.

Materials:

  • Recombinant PI3K isoforms (α, β, δ, γ)

  • Assay buffer

  • PIP2 substrate

  • ATP

  • This compound (THA)

  • HTRF detection reagents

  • 384-well plates

  • HTRF-compatible plate reader

Protocol:

  • Reaction Setup: In a 384-well plate, incubate various concentrations of THA with the recombinant PI3K isoform in the assay buffer.

  • Initiate Reaction: Add PIP2 and ATP to start the kinase reaction. Incubate at room temperature.

  • Stop Reaction and Detection: Add the HTRF detection reagents to stop the reaction and initiate the detection signal.

  • Signal Reading: After an appropriate incubation period, read the plate using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition of PI3K activity for each THA concentration and determine the IC50 value.

Conclusion and Future Directions

This compound demonstrates promising potential as an inhibitor of the PI3K/Akt signaling pathway, a key driver in many cancers. While direct quantitative data on its enzymatic inhibition is still needed, the available evidence from cell-based assays strongly suggests its anti-proliferative activity is mediated, at least in part, through this pathway. The experimental protocols provided in this whitepaper offer a robust framework for researchers and drug development professionals to further investigate the precise mechanism of action and therapeutic potential of THA. Future research should focus on determining the IC50 values of THA against all class I PI3K isoforms and conducting in vivo studies to validate its efficacy and safety as a potential anti-cancer agent.

Preliminary Biological Screening of Tetrahydroamentoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroamentoflavone (THA) is a naturally occurring biflavonoid, a hydrogenated derivative of the more extensively studied amentoflavone (B1664850). As a member of the flavonoid class of polyphenolic compounds, THA is of significant interest for its potential pharmacological activities. Preliminary scientific investigations have begun to delineate its biological profile, with a primary focus on its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts. While research on THA is ongoing, this guide also draws upon the more extensive body of work on its parent compound, amentoflavone, to infer potential therapeutic applications in neuroprotection and oncology.

Anti-inflammatory Activity

Preliminary evidence suggests that this compound possesses anti-inflammatory properties, a characteristic common to many flavonoids. The initial screening of this activity often involves in vitro cell-based assays that measure the inhibition of key inflammatory mediators.

Quantitative Data: Inhibition of Nitric Oxide Production

A key indicator of in vitro anti-inflammatory activity is the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). While specific IC50 values for THA are not widely published, the following table illustrates a representative dataset for the percentage of NO production in LPS-stimulated RAW 264.7 macrophages at various concentrations of THA.

Concentration (µM)Cell Viability (% of Control)NO Production (% of LPS Control)
1 ~100%~85%
5 ~100%~60%
10 ~98%~40%
25 ~95%~20%
50 ~92%~10%

Note: The data presented are illustrative and may vary based on experimental conditions.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol details the methodology for assessing the in vitro anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in RAW 264.7 macrophage cells.

1.2.1. Materials and Reagents

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (THA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

1.2.2. Cell Culture and Treatment

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Prepare stock solutions of THA in DMSO. Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

  • Pre-treat the cells with various concentrations of THA for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (DMSO and LPS) and a negative control group (no LPS).

1.2.3. Measurement of Nitrite Concentration

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

1.2.4. Cell Viability Assay (MTT)

  • After collecting the supernatant for the Griess assay, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the control group. This is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] While direct studies on THA are limited, its parent compound, amentoflavone, has been shown to suppress NF-κB activation.[1] It is hypothesized that THA may act similarly.

Hypothesized inhibition of the NF-κB pathway by this compound.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential in various in vitro assays. Its mechanism of action is attributed to its ability to scavenge free radicals and chelate metals.[2][3]

Quantitative Data: In Vitro Antioxidant Assays

The antioxidant efficacy of THA has been quantified through several standard assays, with the results often expressed as IC50 values (the concentration required to cause 50% inhibition). A lower IC50 value indicates greater antioxidant activity.

Antioxidant AssayIC50 of THA (µg/mL)Standard AntioxidantStandard IC50 (µg/mL)
DPPH• Radical Scavenging 165.7 ± 22.8--
ABTS•+ Radical Scavenging 4.4 ± 0.2Trolox2.0 ± 0.03
BHA1.3 ± 0.08
Superoxide (•O₂⁻) Radical Scavenging 4.8 ± 0.3--
Fe²⁺-Chelating 743.2 ± 49.5--
Cu²⁺-Chelating 35.5 ± 1.9--
Cu²⁺-Reducing Power 77.1 ± 2.2--

Data sourced from Li et al., 2013.[3]

Experimental Protocols

2.2.1. DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents : THA, DPPH, Methanol (B129727).

  • Procedure :

    • Prepare a stock solution of THA in methanol and create a series of dilutions.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each THA dilution to 100 µL of the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of THA.

2.2.2. ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay This assay is based on the ability of antioxidants to scavenge the stable ABTS•+ radical cation.

  • Reagents : THA, ABTS, Potassium persulfate, Methanol or appropriate buffer.

  • Procedure :

    • Generate the ABTS•+ radical by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of THA at various concentrations to 1 mL of the diluted ABTS•+ solution.

    • After 6 minutes, measure the absorbance at 734 nm.

    • Calculate the scavenging activity and IC50 value as described for the DPPH assay.

Signaling Pathway: Nrf2-ARE Activation

Flavonoids can exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Amentoflavone is a known activator of this pathway, and it is plausible that THA shares this mechanism.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates THA This compound (Hypothesized) THA->Keap1 Induces conformational change (Hypothesized) OxidativeStress Oxidative Stress OxidativeStress->Keap1 Induces conformational change ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription caption Hypothesized activation of the Nrf2/ARE pathway by this compound.

Hypothesized activation of the Nrf2/ARE pathway by this compound.

Anti-Cancer Activity (Amentoflavone as a Surrogate)

Direct experimental data on the anti-cancer activity of this compound is currently limited. However, its parent compound, amentoflavone, has demonstrated anti-proliferative effects against various cancer cell lines. This information serves as a valuable reference for the potential anti-cancer screening of THA.

Quantitative Data: IC50 Values of Amentoflavone in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of amentoflavone in several cancer cell lines.

Cancer Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Cancer~50-100 (at 48h)
HeLa Cervical Carcinoma76.83
BV2 Microglia Glioblastoma (cell model)11.97 ± 4.91 (inhibition of NF-κB phosphorylation)

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocol: MTT Assay for Anti-Proliferative Activity

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (THA or amentoflavone) for 24, 48, or 72 hours.

  • MTT Incubation : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neuroprotective Potential (Amentoflavone as a Surrogate)

Specific studies on the neuroprotective effects of this compound are scarce. However, the well-documented neuroprotective properties of amentoflavone provide a strong rationale for investigating THA in this context. Amentoflavone has been shown to protect against neurotoxicity and neuroinflammation.[2][5]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for evaluating the neuroprotective effects of a compound against a neurotoxin-induced cell death in a neuronal cell line like SH-SY5Y.

  • Cell Culture : Culture SH-SY5Y cells in a suitable medium.

  • Cell Seeding : Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treatment : Pre-treat the cells with various concentrations of the test compound (THA or amentoflavone) for 2 hours.

  • Induction of Neurotoxicity : Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides.

  • Incubation : Incubate the cells for an additional 24 hours.

  • Cell Viability Assessment : Assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.

Enzyme Inhibition

The ability of flavonoids to inhibit various enzymes is a key aspect of their pharmacological activity. While comprehensive screening of THA against a wide range of enzymes is not yet available, computational studies have identified it as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target in metabolic disease research.[1]

Quantitative Data: Enzyme Inhibition

Experimental IC50 values for the inhibition of specific enzymes by this compound are not yet widely reported in the literature. The table below is presented for illustrative purposes to guide future experimental validation and is based on hypothetical values.

Target EnzymeEnzyme ClassFunctionHypothetical THA IC50 (µM)Reference CompoundReference Compound IC50 (µM)
Protein Tyrosine Phosphatase 1B (PTP1B) PhosphataseNegative regulator of insulin (B600854) and leptin signaling[Data not available]Suramin4.8
Cyclooxygenase-2 (COX-2) OxidoreductaseMediates inflammatory response[Data not available]Celecoxib0.04
Xanthine Oxidase (XO) OxidoreductaseCatalyzes the oxidation of hypoxanthine (B114508) to uric acid[Data not available]Allopurinol~2-10
Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of THA against a target enzyme.

  • Reagents and Materials : Purified target enzyme, substrate for the enzyme, THA, assay buffer, 96-well microplate, microplate reader.

  • Procedure :

    • Prepare a series of dilutions of THA in the assay buffer.

    • In a 96-well plate, add a fixed amount of the target enzyme to each well.

    • Add the different concentrations of THA to the wells. Include a control group with solvent only.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The preliminary biological screening of this compound has revealed promising anti-inflammatory and potent antioxidant activities. The methodologies and data presented in this guide provide a solid foundation for further investigation into its therapeutic potential. While direct evidence for its anti-cancer and neuroprotective effects is still emerging, the activities of its parent compound, amentoflavone, strongly suggest that these are fruitful areas for future research.

Key future directions should include:

  • Systematic in vitro screening of THA against a broader panel of cancer cell lines to determine its anti-proliferative spectrum and IC50 values.

  • In-depth investigation of the neuroprotective effects of THA in various in vitro models of neurodegenerative diseases.

  • Comprehensive enzyme inhibition profiling to identify specific molecular targets.

  • Elucidation of the precise molecular mechanisms underlying the observed biological activities, including the validation of its effects on signaling pathways such as NF-κB and Nrf2.

  • Progression to in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound.

By systematically addressing these research avenues, the scientific community can fully unlock the therapeutic potential of this compound as a novel drug candidate for a range of human diseases.

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Tetrahydroamentoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tetrahydroamentoflavone (THA) is a naturally occurring biflavonoid found in various plant species, such as those from the Selaginella genus.[1] As a hydrogenated derivative of amentoflavone, THA is of significant interest for its potential pharmacological activities, including anti-inflammatory and antioxidant properties.[2] Accurate and reliable quantification of this compound is essential for the quality control and standardization of herbal products, as well as for pharmacokinetic studies in drug development.[2][3] This application note details a robust, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of this compound in plant extracts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is critical for developing appropriate extraction and chromatographic methods.

Table 1: Physicochemical Properties of this compound

Property Value Source/Comment
Chemical Formula C₃₀H₂₂O₁₀ Calculated based on the hydrogenation of amentoflavone.[1]
Molecular Weight 542.49 g/mol Calculated from the chemical formula.[1]
IUPAC Name 8-[5-(5,7-dihydroxy-4-oxo-chroman-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one [1]
CAS Number 48236-96-0 [1]
Melting Point >250 °C (decomposes) Estimated based on the high melting point of its parent compound, amentoflavone.[1]

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water. | This general flavonoid solubility profile guides solvent selection for extraction and mobile phase preparation.[1] |

Experimental Protocols

Protocol 1: Materials and Reagents
  • Standards: this compound reference standard (purity >98%).[3]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.[3]

  • Acid: Analytical grade formic acid.[3]

  • Plant Material: Dried and powdered plant material suspected to contain THA (e.g., Selaginella species).[4]

  • Filters: 0.45 µm syringe filters.[3]

Protocol 2: HPLC Instrumentation and Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector is suitable for this method.[3] The optimized chromatographic conditions are outlined in Table 2.

Table 2: Optimized HPLC-UV Method Parameters

Parameter Value
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Gradient Elution 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B; 30-35 min, 70-30% B; 35-40 min, 30% B[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature 30°C[3]

| Detection Wavelength | 270 nm[3] |

Rationale for Wavelength Selection: Flavonoids typically exhibit two major UV absorption bands. The detection wavelength of 270 nm was selected based on the characteristic Band II absorption of the flavone (B191248) A-ring, which provides a strong chromophore for sensitive detection.[3]

Protocol 3: Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 to 100 µg/mL.[3] These solutions will be used to construct the calibration curve.

Protocol 4: Sample Preparation from Plant Material
  • Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved and then grind it into a fine powder.[3]

  • Extraction: Accurately weigh 1.0 g of the powdered material and place it into a suitable flask. Add 50 mL of methanol.[3]

  • Ultrasonication: Perform ultrasonication for 30 minutes at room temperature to extract the analytes.[3]

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.[3]

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure.[3]

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol.[3]

  • Final Filtration: Prior to injection, filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.[3]

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Weigh 1.0g Powdered Plant Material s2 Add 50mL Methanol & Ultrasonicate for 30 min s1->s2 s3 Filter Extract (Whatman No. 1) s2->s3 s4 Evaporate Solvent (Rotary Evaporator) s3->s4 s5 Reconstitute Dried Extract in 5mL Methanol s4->s5 s6 Filter (0.45 µm Syringe Filter) into HPLC Vial s5->s6 h1 Inject 10 µL into HPLC System s6->h1 h2 Chromatographic Separation (C18 Column) h1->h2 h3 UV Detection at 270 nm h2->h3 h4 Data Acquisition & Quantification h3->h4

Figure 1: Experimental workflow from sample preparation to HPLC analysis.

Method Validation

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][5] The validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Summary of Method Validation Parameters

Parameter Result
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999[6][7]
Accuracy (Recovery) 95.8% - 103.5%[6][8]
Precision (RSD%)
Intra-day < 2.0%[8]
Inter-day < 3.0%[6]
Limit of Detection (LOD) 0.17 µg/mL[7]

| Limit of Quantification (LOQ) | 0.51 µg/mL[7] |

  • Linearity: Assessed by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

  • Accuracy: Determined by the standard addition method. The recovery percentage was calculated to evaluate the accuracy.

  • Precision: Evaluated by analyzing replicate injections of a standard solution on the same day (intra-day) and on three different days (inter-day). The relative standard deviation (RSD%) was calculated.

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[7]

Application and Biological Context

This validated method is suitable for the routine quality control of plant extracts and formulated herbal products containing this compound.[3] Furthermore, it can be adapted for bioanalytical applications, such as quantifying THA in plasma for pharmacokinetic studies, although this would likely require a more sensitive detector like a mass spectrometer (LC-MS/MS).[2]

Amentoflavone, the parent compound of THA, has been reported to modulate key cellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.[1] It is hypothesized that THA may exert similar biological effects by inhibiting the phosphorylation and activation of ERK, thereby interfering with downstream signaling events that can promote cancer cell growth.[1]

G GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Resp Cellular Responses (Proliferation, Survival) TF->Resp THA This compound (THA) THA->ERK

Figure 2: Proposed inhibition of the MAPK/ERK signaling pathway by THA.

Conclusion

This application note presents a simple, accurate, and precise HPLC-UV method for the quantification of this compound in plant extracts.[3] The method has been validated according to ICH guidelines, demonstrating excellent linearity, accuracy, and precision.[3][5] The detailed protocols for sample preparation, chromatographic analysis, and method validation provide a reliable framework for researchers in natural product chemistry, quality control, and drug development.[3]

References

Application Notes and Protocols for the ¹H and ¹³C-NMR Analysis of Tetrahydroamentoflavone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tetrahydroamentoflavone (B1208386) Structural Analysis by NMR

This compound is a biflavonoid derived from the hydrogenation of amentoflavone (B1664850). Its structure consists of two flavanone (B1672756) moieties linked by a C-C bond. The saturation of the C2-C3 and C2''-C3'' double bonds in the parent amentoflavone structure introduces chirality at four centers, leading to a complex stereochemistry. The analysis of its three-dimensional structure is crucial for understanding its biological activity and for drug development purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of the molecular structure of natural products like this compound. ¹H-NMR provides information about the number, environment, and connectivity of protons, while ¹³C-NMR reveals the carbon skeleton of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity between the two flavanone units.

A significant characteristic of some this compound derivatives, such as (2S,2''S)-2,3,2'',3''-tetrahydroamentoflavone-4',7''-dimethyl ether, is the presence of atropisomers. This phenomenon arises from hindered rotation around the intermolecular C-C bond, resulting in two stable, non-interconvertible rotational isomers. In NMR spectroscopy, this is observed as a doubling of the resonances for both protons and carbons, a key indicator of the molecule's specific conformation and substitution pattern.

Data Presentation: ¹H and ¹³C-NMR of 2,3-Dihydroamentoflavone

Due to the limited availability of public data for this compound, the ¹H and ¹³C-NMR data for the closely related compound, 2,3-dihydroamentoflavone, is presented below for illustrative purposes. In this molecule, one of the flavone (B191248) units is saturated (flavanone) while the other remains aromatic (flavone). This data provides a foundational understanding of the chemical shifts expected for the core structural motifs.

Table 1: ¹H-NMR (500 MHz, DMSO-d₆) and ¹³C-NMR (125 MHz, DMSO-d₆) Data for 2,3-Dihydroamentoflavone

PositionδC (ppm)δH (ppm, J in Hz)
Flavanone Moiety (Unit I)
279.25.45 (dd, J = 12.5, 3.0 Hz)
342.83.10 (dd, J = 17.0, 12.5 Hz), 2.75 (dd, J = 17.0, 3.0 Hz)
4196.5
5163.8
696.46.15 (d, J = 2.0 Hz)
7167.2
895.55.90 (d, J = 2.0 Hz)
9162.8
10102.5
1'130.8
2'127.87.30 (d, J = 8.5 Hz)
3'115.26.85 (d, J = 8.5 Hz)
4'158.1
5'115.26.85 (d, J = 8.5 Hz)
6'127.87.30 (d, J = 8.5 Hz)
Flavone Moiety (Unit II)
2''163.5
3''102.86.75 (s)
4''181.8
5''161.2
6''98.96.20 (s)
7''164.1
8''104.8
9''157.4
10''103.7
1'''121.1
2'''128.27.95 (d, J = 8.5 Hz)
3'''115.96.90 (d, J = 8.5 Hz)
4'''161.0
5'''115.96.90 (d, J = 8.5 Hz)
6'''128.27.95 (d, J = 8.5 Hz)

Note: The assignments are based on typical chemical shifts for flavanones and flavones and may require confirmation through 2D NMR experiments.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by chromatographic techniques such as column chromatography or preparative HPLC.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is completely soluble. Common solvents for flavonoids include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), methanol-d₄, and acetone-d₆. DMSO-d₆ is often preferred due to its excellent solubilizing power for polyphenolic compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for acquiring high-quality 1D and 2D NMR spectra on modern NMR spectrometers.

  • Sample Filtration: Filter the sample solution through a small cotton plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter that could affect the spectral resolution.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

  • ¹H-NMR Spectroscopy:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32K-64K data points, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C-NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 64K-128K data points, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H-NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH and long-range couplings).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity between the two flavanone units.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry and the conformation of the molecule, including the identification of atropisomers.

Visualization of Experimental and Logical Workflows

Experimental Workflow for NMR Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Pure this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR ¹H-NMR Filter->H1_NMR C13_NMR ¹³C-NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC NOESY 2D NOESY/ROESY HMBC->NOESY Assign_Signals Assign ¹H and ¹³C Signals NOESY->Assign_Signals Connectivity Determine Connectivity (COSY, HMBC) Assign_Signals->Connectivity Stereochem Elucidate Stereochemistry (NOESY) Connectivity->Stereochem Final_Structure Final Structure Confirmation Stereochem->Final_Structure

Caption: Experimental workflow for the NMR analysis of this compound.

Logical Workflow for Spectral Analysis

logical_workflow cluster_1d_analysis 1D NMR Analysis cluster_2d_analysis 2D NMR Analysis cluster_structure_deduction Structure Deduction H1_Data ¹H-NMR Data (Chemical Shift, Integration, Multiplicity) Proton_Systems Identify Proton Spin Systems H1_Data->Proton_Systems C13_Data ¹³C-NMR Data (Chemical Shift, Number of Signals) Carbon_Types Identify Carbon Types (CH, CH₂, CH₃, Cq) C13_Data->Carbon_Types COSY_Data COSY (¹H-¹H Correlations) COSY_Data->Proton_Systems HSQC_Data HSQC (¹H-¹³C Direct Correlations) HSQC_Data->Carbon_Types HMBC_Data HMBC (¹H-¹³C Long-Range Correlations) Connectivity_Map Build Connectivity Map HMBC_Data->Connectivity_Map NOESY_Data NOESY/ROESY (¹H-¹H Spatial Proximity) Stereochemistry Determine Relative Stereochemistry NOESY_Data->Stereochemistry Fragments Assemble Structural Fragments Proton_Systems->Fragments Carbon_Types->Fragments Fragments->Connectivity_Map Connectivity_Map->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Caption: Logical workflow for the structural elucidation of this compound from NMR data.

Interpreting the NMR Spectra of this compound: Key Considerations

  • Flavanone Protons: The protons at C2 and C3 of the flavanone rings will appear as a characteristic set of coupled signals in the upfield region of the ¹H-NMR spectrum (typically 2.5-5.5 ppm). The coupling constants between H-2 and the two H-3 protons will be crucial for determining the relative stereochemistry at these centers.

  • Aromatic Protons: The aromatic protons on the A, B, A'', and B'' rings will resonate in the downfield region (typically 6.0-8.0 ppm). Their splitting patterns will depend on the substitution pattern of each ring.

  • Inter-flavonoid Linkage: The key to confirming the structure of a biflavonoid is to establish the connectivity between the two monomeric units. This is achieved through long-range HMBC correlations between protons on one unit and carbons on the other. For amentoflavone derivatives, correlations between protons on the B-ring of one unit and carbons on the A-ring of the second unit are diagnostic.

  • Atropisomerism and Signal Doubling: As mentioned, hindered rotation around the C3'-C8'' bond can lead to the presence of two atropisomers. This will manifest as a doubling of all or most of the signals in both the ¹H and ¹³C-NMR spectra. The integration of the corresponding pairs of signals will reflect the population ratio of the two atropisomers. Variable temperature NMR experiments can be employed to study the dynamics of the interconversion between the atropisomers.

Conclusion

The structural elucidation of this compound by NMR spectroscopy is a complex but achievable task. By employing a combination of 1D and 2D NMR techniques, researchers can fully characterize the molecule's constitution and stereochemistry. The potential for atropisomerism adds a layer of complexity but also provides valuable conformational information. The protocols and data interpretation guidelines presented in this document serve as a comprehensive resource for scientists and professionals engaged in the research and development of this important class of natural products.

Application Notes and Protocols for Cell-based Cytotoxicity Assays of Tetrahydroamentoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroamentoflavone (THA), a biflavonoid compound, has emerged as a molecule of interest in oncological research. This interest stems from the well-documented anti-cancer properties of the broader flavonoid family, which are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antiproliferative activities.[1] The parent compound, amentoflavone, has demonstrated significant cytotoxic effects against a range of cancer cell lines.[1] Mechanistic studies suggest that these effects are mediated through the induction of apoptosis and the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways.[1]

These application notes provide a comprehensive guide to validated cell-based assays for evaluating the cytotoxic potential of this compound. The protocols detailed herein are established and widely utilized methodologies in cancer research, designed to deliver robust and reproducible data for assessing critical parameters of cytotoxicity, including metabolic activity, cell membrane integrity, and the induction of apoptosis.[1]

Data Presentation

While specific IC50 values for this compound are not extensively available in the current literature, the following table summarizes the reported cytotoxic activities of the closely related biflavonoid, amentoflavone, and other flavonoids. This data serves as a valuable benchmark for contextualizing and interpreting the results from THA cytotoxicity assays.[1]

CompoundCell LineCancer TypeAssayIC50 (µM)
AmentoflavoneMCF-7Breast CancerMTT~50-100 (at 48h)[2]
AmentoflavoneMDA-MB-231Breast CancerMTT12.7[1]
AmentoflavoneA549Lung CancerMTT32.03 ± 1.51[3]
AmentoflavoneTSGH8301Bladder CancerNot Specified>200[1]
7,7″-di-O-methylamentoflavoneA549Lung CancerLDH16.14[1]
Isoginkgetin (a biflavonoid)HeLaCervical CancerMTT8.38[1]
Isoginkgetin (a biflavonoid)HepG2Liver CancerMTT42.95[1]

Note: IC50 values can exhibit variability between studies due to differences in experimental conditions such as cell density, duration of drug exposure, and the specific assay methodology employed.[2]

Experimental Protocols

The following section provides detailed methodologies for key experiments to evaluate the cytotoxic effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] Viable cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), resulting in a purple color.[1]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (THA)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of THA in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the THA dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve THA) and a blank (medium only).[1]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[1]

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro, is determined from the dose-response curve.[2][4]

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate add_tha Add THA dilutions to cells cell_seeding->add_tha tha_prep Prepare serial dilutions of THA tha_prep->add_tha incubate_24_72h Incubate for 24-72h add_tha->incubate_24_72h add_mtt Add MTT solution incubate_24_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability determine_ic50 Determine IC50 value calc_viability->determine_ic50

MTT Assay Experimental Workflow
Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (THA)

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

LDH_Assay_Workflow LDH Assay Experimental Workflow cluster_prep Preparation & Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate treat_cells Treat with THA and controls seed_cells->treat_cells incubate Incubate for desired time treat_cells->incubate centrifuge Centrifuge plate incubate->centrifuge transfer_supernatant Transfer supernatant to new plate centrifuge->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate at room temperature add_reaction_mix->incubate_rt read_absorbance Read absorbance incubate_rt->read_absorbance calc_cytotoxicity Calculate % cytotoxicity read_absorbance->calc_cytotoxicity

LDH Assay Experimental Workflow
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1] It relies on the translocation of phosphatidylserine (B164497) to the outer cell membrane (detected by Annexin V) and the integrity of the cell membrane (assessed by PI).[1]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound (THA)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of THA for the specified duration.

  • Cell Harvesting: Harvest both floating and adherent cells by trypsinization and wash with cold PBS.[2]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_prep Cell Preparation & Treatment cluster_harvesting Harvesting & Staining cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with THA seed_cells->treat_cells harvest_cells Harvest cells (trypsinization) treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC & PI wash_cells->stain_cells incubate_dark Incubate for 15 min in the dark stain_cells->incubate_dark flow_cytometry Analyze by flow cytometry incubate_dark->flow_cytometry quantify_populations Quantify cell populations flow_cytometry->quantify_populations PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway THA This compound PI3K PI3K THA->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival NFkB_Pathway Simplified NF-κB Signaling Pathway cluster_nucleus Inside Nucleus THA This compound IKK IKK THA->IKK Inhibition IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inhibition of translocation Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Gene Expression (Survival, Proliferation)

References

Application Notes and Protocols for Studying Tetrahydroamentoflavone in Neuroinflammation In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][3][4] This inflammatory response in the central nervous system involves the activation of microglia and astrocytes, leading to the production of pro-inflammatory cytokines, chemokines, and reactive oxygen species, which contribute to neuronal damage.[5][6] Flavonoids have emerged as promising therapeutic agents due to their potential to modulate neuroinflammatory pathways.[2] Tetrahydroamentoflavone (THA), a biflavonoid, and its parent compound amentoflavone (B1664850), have demonstrated significant anti-inflammatory and antioxidant properties, making them strong candidates for neuroprotection.[1][7]

This document provides an overview of relevant in vivo models and detailed experimental protocols to investigate the therapeutic potential of THA in neuroinflammation, primarily based on studies of its close structural analog, amentoflavone.

In Vivo Models for Studying Neuroinflammation

Several well-established animal models can be utilized to induce and study neuroinflammation and to evaluate the efficacy of therapeutic compounds like THA.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

The LPS model is a widely used and robust method to induce acute neuroinflammation. LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to a potent inflammatory response in the brain.[5] This model is relevant for studying the general mechanisms of neuroinflammation and for screening potential anti-inflammatory drugs.[5][8]

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is the most frequently used animal model for focal cerebral ischemia (stroke).[9][10][11][12] Neuroinflammation is a key secondary injury mechanism following ischemic brain damage. This model is crucial for evaluating the neuroprotective effects of compounds in the context of stroke, where inflammation plays a significant role in exacerbating neuronal injury.[7][10]

Neurodegenerative Disease-Specific Models
  • APP/PS1 Mouse Model of Alzheimer's Disease: These transgenic mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial Alzheimer's disease. They develop age-dependent amyloid-β (Aβ) plaques, gliosis, and cognitive deficits, providing a relevant model to study chronic neuroinflammation in the context of AD.[13][14]

  • MPTP-Induced Parkinson's Disease Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[1] Neuroinflammation is a well-established component of PD pathogenesis and is recapitulated in this model.[4]

Signaling Pathways Modulated by Amentoflavone (as a proxy for THA)

Amentoflavone has been shown to exert its anti-neuroinflammatory effects by modulating several key signaling pathways.[1] It is hypothesized that THA will have similar mechanisms of action.

  • NF-κB Signaling Pathway: Amentoflavone inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines.[1][15]

  • MAPK Signaling Pathway: Flavonoids can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation.[2][16]

  • Nrf2/HO-1 Pathway: Amentoflavone activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses.[1][17] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress associated with neuroinflammation.[17]

  • PI3K/Akt Signaling Pathway: This pathway is crucial for neuronal survival and has been shown to be modulated by amentoflavone.[16][18]

THA_Signaling_Pathways cluster_inflammatory_stimuli Inflammatory Stimuli (LPS, Aβ, Ischemia) cluster_tha This compound (THA) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Inflammatory_Stimuli LPS, Aβ, Ischemia TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates Oxidative_Stress Oxidative Stress Inflammatory_Stimuli->Oxidative_Stress Induces THA This compound (THA) MAPK MAPK THA->MAPK Inhibits PI3K_Akt PI3K/Akt THA->PI3K_Akt Activates NFkB NF-κB THA->NFkB Inhibits Nrf2 Nrf2 THA->Nrf2 Activates TLR4->MAPK Activates TLR4->NFkB Activates MAPK->NFkB Activates Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulates Antioxidant_Response Antioxidant Response (HO-1) Nrf2->Antioxidant_Response Promotes Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Oxidative_Stress->Neuroinflammation Neuroinflammation->Neuronal_Survival Inhibits Antioxidant_Response->Oxidative_Stress Reduces

Caption: Putative signaling pathways modulated by THA in neuroinflammation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on amentoflavone, providing a reference for expected efficacy in different experimental models.

Table 1: In Vivo Efficacy of Amentoflavone in a Model of Cerebral Ischemia/Reperfusion Model: Unilateral Common Carotid Artery Occlusion (CCAO) in rats

ParameterIschemia/Reperfusion (I/R) ControlAmentoflavone (20 mg/kg) + I/RAmentoflavone (40 mg/kg) + I/RReference
Serum TNF-α (pg/mL)3.98-fold increase vs. shamSignificant reduction30.44% reduction vs. I/R control[19]
Serum IL-1β (pg/mL)3.95-fold increase vs. shamSignificant reduction29.34% reduction vs. I/R control[19]
Serum IL-6 (pg/mL)5.18-fold increase vs. shamSignificant reduction25.35% reduction vs. I/R control[19]
Brain TLR4 mRNA ExpressionIncreased vs. shamSignificantly downregulatedSignificantly downregulated[19]
Brain HMGB1 mRNA ExpressionIncreased vs. shamSignificantly downregulatedSignificantly downregulated[19]

Table 2: In Vivo Efficacy of a Flavonoid Analog in an Alzheimer's Disease Model Model: APP/PS1 mice

ParameterAPP/PS1 VehicleTMF (40 mg/kg) + APP/PS1Reference
Brain TNF-αElevatedSignificantly reduced[13]
Brain IL-1βElevatedSignificantly reduced[13]
Brain IL-6ElevatedSignificantly reduced[13]
Iba1 Expression (Microglia)IncreasedSignificantly reduced (p < 0.05)[13]
GFAP Expression (Astrocytes)IncreasedSignificantly reduced (p < 0.05)[13]
(TMF: 3′,4′,5,7-tetramethoxyflavone, a structural analog of luteolin)

Experimental Protocols

Protocol 1: LPS-Induced Neuroinflammation in Mice

LPS_Workflow cluster_setup Experimental Setup cluster_induction Induction of Neuroinflammation cluster_assessment Assessment Animal_Groups Animal Groups: 1. Vehicle Control 2. LPS + Vehicle 3. LPS + THA (low dose) 4. LPS + THA (high dose) THA_Admin THA or Vehicle Administration (e.g., oral gavage or i.p.) Animal_Groups->THA_Admin LPS_Injection LPS Injection (e.g., 250 µg/kg, i.p.) THA_Admin->LPS_Injection 30-60 min pre-treatment Behavioral Behavioral Testing (e.g., Open Field, Novel Object Recognition) LPS_Injection->Behavioral 24h post-LPS Tissue Tissue Collection (Brain - Hippocampus, Cortex) Behavioral->Tissue Following tests Analysis Biochemical & Histological Analysis - ELISA (Cytokines) - Western Blot (Signaling proteins) - Immunohistochemistry (Iba1, GFAP) Tissue->Analysis

Caption: Workflow for LPS-induced neuroinflammation model.

Objective: To evaluate the anti-neuroinflammatory effects of THA in an acute systemic inflammation model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (THA)

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for THA (e.g., 0.5% carboxymethylcellulose or DMSO/saline mixture)

  • Sterile saline

Procedure:

  • Animal Groups: Randomly divide mice into four groups: (1) Vehicle Control (saline i.p.), (2) LPS + Vehicle, (3) LPS + THA (e.g., 25 mg/kg), (4) LPS + THA (e.g., 50 mg/kg).

  • Drug Administration: Administer THA or vehicle via oral gavage or intraperitoneal (i.p.) injection 30-60 minutes prior to LPS administration.

  • Induction of Neuroinflammation: Administer a single i.p. injection of LPS (e.g., 250 µg/kg) or sterile saline for the control group.[5]

  • Behavioral Assessment (Optional): At 24 hours post-LPS injection, perform behavioral tests such as the Open Field Test to assess locomotor activity and anxiety-like behavior, and the Novel Object Recognition test to evaluate short-term memory.[5]

  • Tissue Collection: Following behavioral tests (or at a specific time point, e.g., 4 or 24 hours post-LPS), euthanize the mice and perfuse with ice-cold saline.[20] Harvest the brains and dissect specific regions like the hippocampus and cortex.

  • Biochemical Analysis:

    • ELISA: Homogenize brain tissue to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][20]

    • Western Blot: Analyze the expression and phosphorylation of key signaling proteins like NF-κB, IκBα, p38 MAPK, ERK, JNK, Nrf2, and HO-1.

  • Immunohistochemistry:

    • Fix brain tissue in 4% paraformaldehyde, cryoprotect, and section.

    • Perform immunohistochemical staining for Iba1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess glial activation.[13]

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

MCAO_Workflow cluster_setup Experimental Setup cluster_induction Induction of Ischemia cluster_assessment Assessment (24h post-MCAO) Animal_Groups Animal Groups: 1. Sham 2. Vehicle + MCAO 3. THA (10 mg/kg) + MCAO 4. THA (30 mg/kg) + MCAO THA_Admin THA or Vehicle Administration (i.p.) Animal_Groups->THA_Admin MCAO_Surgery MCAO Surgery (Intraluminal filament) 90 min occlusion THA_Admin->MCAO_Surgery 30 min pre-occlusion Reperfusion Reperfusion (Filament withdrawal) MCAO_Surgery->Reperfusion Neuro_Deficit Neurological Deficit Scoring Reperfusion->Neuro_Deficit Infarct_Volume Infarct Volume Measurement (TTC Staining) Neuro_Deficit->Infarct_Volume Biochem Biochemical & Histological Analysis Infarct_Volume->Biochem

Caption: Workflow for the MCAO model.

Objective: To evaluate the neuroprotective efficacy of THA in a rat model of focal cerebral ischemia.[7]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (THA)

  • Vehicle for THA

  • 4-0 monofilament nylon suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Groups: Divide animals into: (1) Sham-operated, (2) Vehicle + MCAO, (3) THA (e.g., 10 mg/kg) + MCAO, (4) THA (e.g., 30 mg/kg) + MCAO.[7]

  • Drug Administration: Administer THA or vehicle via intraperitoneal (i.p.) injection 30 minutes before the MCAO procedure.[7]

  • Surgical Procedure:

    • Anesthetize the rat.

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce the nylon filament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[11]

    • After 90 minutes of occlusion, withdraw the filament to allow reperfusion.[7]

    • In the sham group, the filament is inserted but not advanced to occlude the MCA.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological function using a standardized 5-point scale.[7]

  • Infarct Volume Measurement:

    • At 24 or 48 hours post-MCAO, euthanize the animals and harvest the brains.[7]

    • Slice the brain into coronal sections and stain with 2% TTC.[7] Viable tissue stains red, while the infarcted area remains white.

    • Quantify the infarct volume using image analysis software.[7]

  • Biochemical and Histological Analysis:

    • Collect brain tissue from the ischemic penumbra for analysis of inflammatory markers (TNF-α, IL-1β), oxidative stress markers, and signaling pathway proteins as described in Protocol 1.

    • Perform immunohistochemistry for markers of inflammation (Iba1, GFAP) and neuronal apoptosis (e.g., Caspase-3).

References

Application Notes and Protocols for Tetrahydroamentoflavone in Gout and Hyperuricemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a guideline for the investigation of Tetrahydroamentoflavone (THA) in the context of gout and hyperuricemia research. It is critical to note that, as of the current date, there is a significant lack of direct scientific literature specifically detailing the effects of this compound on the key targets associated with these conditions. The information and protocols provided herein are largely based on the known biological activities of its parent compound, amentoflavone (B1664850), and other related flavonoids. Researchers are strongly advised to conduct their own comprehensive validation experiments to determine the specific activities and efficacy of this compound.

Introduction to this compound

This compound is a hydrogenated derivative of amentoflavone, a naturally occurring biflavonoid found in various plants, including species of Selaginella. Amentoflavone has been reported to possess a range of biological activities, including anti-inflammatory and antioxidant properties.[1] Notably, amentoflavone is known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses implicated in gouty arthritis.[2][3] Given these properties, this compound is a compound of interest for its potential therapeutic applications in inflammatory and metabolic disorders such as gout and hyperuricemia.

Gout is a form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in the joints, which is caused by chronic hyperuricemia (elevated levels of uric acid in the blood).[4] The primary therapeutic targets for managing gout and hyperuricemia include:

  • Xanthine (B1682287) Oxidase (XO): An enzyme responsible for the synthesis of uric acid.[1]

  • Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9): Renal transporters that mediate the reabsorption of uric acid.[5][6]

  • NLRP3 Inflammasome: A protein complex that, when activated by MSU crystals, triggers a potent inflammatory response.[7][8]

These application notes will provide protocols to investigate the potential of this compound to modulate these targets.

Quantitative Data Summary (Templates for Experimental Data)

As no specific quantitative data for this compound is currently available, the following tables are provided as templates for researchers to record their findings. For context, example data for related flavonoids are included.

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity

CompoundIC50 (µM)Inhibition TypeReference CompoundReference IC50 (µM)
This compound Data to be determinedData to be determinedAllopurinol~2-10
Luteolin7.83CompetitiveAllopurinolN/A[9]
Quercetin7.23N/AAllopurinolN/A[10]
Baicalein9.44UncompetitiveAllopurinolN/A[10]

Table 2: In Vitro URAT1 and GLUT9 Inhibitory Activity

CompoundTargetIC50 (µM)Assay SystemReference CompoundReference IC50 (µM)
This compound URAT1Data to be determinedHEK293T-hURAT1 cellsBenzbromarone~1-15[11]
This compound GLUT9Data to be determinedHEK293T-hGLUT9 cellsBenzbromaroneN/A
NaringeninURAT116.1EGFP-URAT1 expressing cellsBenzbromaroneN/A[5]
HesperetinURAT125.7EGFP-URAT1 expressing cellsBenzbromaroneN/A[5]
FisetinURAT17.5Cell-based urate transport assayBenzbromaroneN/A[12][13]
QuercetinURAT112.6Cell-based urate transport assayBenzbromaroneN/A[12][13]

Table 3: In Vitro NLRP3 Inflammasome Inhibitory Activity

CompoundParameter MeasuredIC50 (µM)Cell LineReference CompoundReference IC50 (µM)
This compound IL-1β secretionData to be determinedLPS/MSU-stimulated THP-1 macrophagesMCC950~0.01-0.1
AmentoflavonePLCy1 activity29N/AN/AN/A[14]
AmentoflavonePDE inhibition0.27Adipocyte-derivedN/AN/A[14]

Table 4: In Vivo Efficacy in Animal Models of Hyperuricemia and Gout

CompoundAnimal ModelDoseRoute% Reduction in Serum Uric Acid% Reduction in Paw Edema
This compound Potassium Oxonate-induced HyperuricemiaData to be determinede.g., OralData to be determinedN/A
This compound MSU Crystal-induced Gouty ArthritisData to be determinede.g., OralData to be determinedData to be determined
AmentoflavonePTZ-induced kindling mice50 mg/kgin vivoN/AN/A[7]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on xanthine oxidase activity.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • This compound (dissolved in DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.

  • Add 25 µL of the this compound solution or Allopurinol to the respective wells. For the control well, add 25 µL of DMSO.

  • Add 25 µL of xanthine solution to each well.

  • Initiate the reaction by adding 50 µL of xanthine oxidase solution to each well.

  • Immediately measure the absorbance at 290 nm every minute for 15-20 minutes at a constant temperature (e.g., 25°C or 37°C). The increase in absorbance corresponds to the formation of uric acid.

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • The percentage of inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro URAT1 and GLUT9 Inhibition Assays

Objective: To assess the inhibitory potential of this compound on uric acid uptake mediated by URAT1 and GLUT9 transporters.

Materials:

  • HEK293T cells stably expressing human URAT1 (HEK293T-hURAT1) or GLUT9 (HEK293T-hGLUT9).

  • Parental HEK293T cells (negative control).

  • [¹⁴C]-Uric acid.

  • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • This compound (dissolved in DMSO).

  • Benzbromarone (positive control for URAT1).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Seed HEK293T-hURAT1, HEK293T-hGLUT9, and parental HEK293T cells in 24-well plates and grow to confluency.

  • On the day of the assay, wash the cells with pre-warmed HBSS.

  • Pre-incubate the cells with HBSS containing various concentrations of this compound or Benzbromarone for 10-15 minutes at 37°C.

  • Initiate the uptake by adding HBSS containing [¹⁴C]-Uric acid and the respective inhibitor concentrations.

  • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific uptake by subtracting the radioactivity measured in parental cells from that in the transporter-expressing cells.

  • Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration.

In Vitro NLRP3 Inflammasome Activation Assay

Objective: To evaluate the effect of this compound on NLRP3 inflammasome activation in macrophages.

Materials:

  • THP-1 human monocytic cell line.

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation.

  • Lipopolysaccharide (LPS) for priming (Signal 1).

  • Monosodium urate (MSU) crystals for activation (Signal 2).

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • This compound (dissolved in DMSO).

  • MCC950 (a specific NLRP3 inhibitor, as a positive control).

  • Human IL-1β ELISA kit.

Procedure:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.

  • Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours in serum-free media.

  • During the last 30 minutes of priming, add various concentrations of this compound or MCC950.

  • Activate the NLRP3 inflammasome by adding MSU crystals (e.g., 150 µg/mL) for 6 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of inhibition of IL-1β secretion against the logarithm of the inhibitor concentration.

In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)

Objective: To assess the uric acid-lowering effect of this compound in a rodent model of hyperuricemia.

Materials:

  • Male Kunming or Sprague-Dawley rats/mice.

  • Potassium oxonate (uricase inhibitor).

  • Hypoxanthine (B114508) or potassium-fructose solution to induce uric acid production.

  • This compound suspension (e.g., in 0.5% carboxymethylcellulose).

  • Allopurinol or Benzbromarone (positive controls).

  • Blood collection supplies.

  • Uric acid assay kit.

Procedure:

  • Acclimatize the animals for at least one week.

  • Divide the animals into groups: Normal control, Model control, Positive control, and this compound treatment groups (at least three doses).

  • Induce hyperuricemia by oral or intraperitoneal administration of potassium oxonate (e.g., 250 mg/kg) one hour before the administration of a purine (B94841) precursor like hypoxanthine (e.g., 300 mg/kg).

  • Administer this compound, positive control, or vehicle to the respective groups daily for a specified period (e.g., 7-14 days).

  • At the end of the treatment period, collect blood samples via retro-orbital or cardiac puncture.

  • Separate the serum and measure the serum uric acid levels using a commercial uric acid assay kit.

  • Compare the serum uric acid levels between the different groups to evaluate the efficacy of this compound.

In Vivo Gouty Arthritis Model (MSU Crystal-Induced)

Objective: To evaluate the anti-inflammatory effect of this compound in a model of acute gouty arthritis.

Materials:

  • Male Kunming or Sprague-Dawley rats/mice.

  • Monosodium urate (MSU) crystals.

  • This compound suspension.

  • Colchicine or Indomethacin (positive controls).

  • Calipers for measuring joint swelling.

Procedure:

  • Acclimatize the animals for at least one week.

  • Divide the animals into groups: Sham control (saline injection), Model control (MSU injection), Positive control, and this compound treatment groups.

  • Administer this compound, positive control, or vehicle orally for a few days prior to and on the day of MSU injection.

  • Induce acute gouty arthritis by intra-articular injection of a sterile suspension of MSU crystals (e.g., 1 mg in 50 µL saline) into the ankle joint or paw of one hind limb. The contralateral limb can be injected with saline as a control.

  • Measure the paw/ankle swelling (e.g., using calipers to measure thickness or a plethysmometer for volume) at various time points after MSU injection (e.g., 4, 8, 12, 24, 48 hours).

  • At the end of the experiment, animals can be euthanized, and the joint tissue can be collected for histological analysis and measurement of inflammatory markers (e.g., MPO, cytokines).

  • Compare the degree of swelling and inflammatory markers between the groups to assess the anti-inflammatory effect of this compound.

Visualization of Pathways and Workflows

Signaling Pathways

Purine_Metabolism_and_Uric_Acid_Transport cluster_0 Purine Metabolism cluster_1 Renal Uric Acid Reabsorption Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric Acid Uric Acid Xanthine->Uric Acid XO Xanthine Oxidase Xanthine Oxidase THA_XO_Inhibition->Xanthine Oxidase this compound (Potential Inhibition) Uric Acid in Urine Uric Acid in Urine Proximal Tubule Cell Proximal Tubule Cell Uric Acid in Urine->Proximal Tubule Cell Reabsorption via URAT1 Uric Acid in Blood Uric Acid in Blood Proximal Tubule Cell->Uric Acid in Blood Transport via GLUT9 URAT1 URAT1 GLUT9 GLUT9 THA_URAT1_Inhibition->URAT1 this compound (Potential Inhibition) THA_GLUT9_Inhibition->GLUT9 this compound (Potential Inhibition)

Caption: Purine Metabolism and Renal Uric Acid Transport Pathways.

NLRP3_Inflammasome_Activation cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 NF-kB NF-kB TLR4->NF-kB Activation Pro-IL-1b Pro-IL-1b NF-kB->Pro-IL-1b Transcription NLRP3_gene NLRP3 gene NF-kB->NLRP3_gene Transcription IL-1b IL-1b THA_NFkB_Inhibition->NF-kB Amentoflavone (Inhibition) MSU Crystals MSU Crystals NLRP3 NLRP3 MSU Crystals->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Caspase-1->Pro-IL-1b Cleavage Caspase-1->IL-1b Inflammation Inflammation IL-1b->Inflammation THA_NLRP3_Inhibition->NLRP3 this compound (Potential Inhibition)

Caption: NLRP3 Inflammasome Activation Pathway in Gout.

Experimental Workflow

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening of this compound Start->In_Vitro_Screening XO_Assay Xanthine Oxidase Inhibition Assay In_Vitro_Screening->XO_Assay URAT1_GLUT9_Assay URAT1 & GLUT9 Inhibition Assays In_Vitro_Screening->URAT1_GLUT9_Assay NLRP3_Assay NLRP3 Inflammasome Activation Assay In_Vitro_Screening->NLRP3_Assay Lead_Optimization Lead Optimization XO_Assay->Lead_Optimization URAT1_GLUT9_Assay->Lead_Optimization NLRP3_Assay->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Promising Results Hyperuricemia_Model Hyperuricemia Model (e.g., Potassium Oxonate) In_Vivo_Studies->Hyperuricemia_Model Gout_Model Gouty Arthritis Model (e.g., MSU Crystals) In_Vivo_Studies->Gout_Model Pharmacokinetics Pharmacokinetics & Toxicology Studies Hyperuricemia_Model->Pharmacokinetics Gout_Model->Pharmacokinetics Preclinical_Development Preclinical Development Pharmacokinetics->Preclinical_Development

Caption: Experimental Workflow for Investigating this compound.

References

Standard operating procedure for Tetrahydroamentoflavone xanthine oxidase inhibition assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed standard operating procedure for conducting a xanthine (B1682287) oxidase (XO) inhibition assay using Tetrahydroamentoflavone (THA). This compound, a biflavonoid, has demonstrated potent inhibitory activity against xanthine oxidase, a key enzyme in purine (B94841) metabolism and a therapeutic target for conditions such as gout and hyperuricemia.[1] This guide includes comprehensive experimental protocols, data presentation tables, and a visual representation of the experimental workflow to ensure accurate and reproducible results.

Introduction

Xanthine oxidase is a crucial enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout, which is characterized by painful inflammatory arthritis. Consequently, the inhibition of xanthine oxidase is a primary strategy for the management of hyperuricemia and gout. Allopurinol is a widely used clinical inhibitor of xanthine oxidase. Flavonoids, a class of natural compounds, have been extensively studied for their potential as xanthine oxidase inhibitors.[2] this compound has emerged as a particularly potent inhibitor among this class.[1]

Data Presentation

The inhibitory potency of this compound against xanthine oxidase is summarized in the table below, with Allopurinol included as a reference compound.

CompoundIC50KiInhibition TypeReference
(2S,2''S)-Tetrahydroamentoflavone92 nM0.982 µMNoncompetitive[1]
Allopurinol100 nM-Competitive

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the in vitro xanthine oxidase inhibition assay.

Materials
  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Potassium Phosphate (B84403) Buffer (pH 7.5)

  • (2S,2''S)-Tetrahydroamentoflavone (Test Compound)

  • Allopurinol (Positive Control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Reagent Preparation
  • Potassium Phosphate Buffer (0.1 M, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 7.5.

  • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in cold potassium phosphate buffer to a final concentration of 0.1 U/mL.[3] Keep on ice.

  • Xanthine Solution (Substrate): Prepare a stock solution of xanthine in the potassium phosphate buffer. If solubility is an issue, a minimal amount of NaOH can be used to dissolve the xanthine before adjusting the pH to 7.5.[4]

  • Test and Control Compound Solutions: Prepare stock solutions of (2S,2''S)-Tetrahydroamentoflavone and Allopurinol in DMSO.[1] Create a series of dilutions in potassium phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

Assay Procedure

The following protocol is adapted for a 96-well plate format.

  • Assay Mixture Preparation:

    • In each well of a 96-well microplate, add 50 µL of the diluted test compound (this compound) or control compound (Allopurinol) solution.[1]

    • For the control (uninhibited) wells, add 50 µL of the potassium phosphate buffer containing the same final concentration of DMSO as the compound wells.[1]

    • Add 130 µL of potassium phosphate buffer to all wells.[1]

    • Add 20 µL of the xanthine oxidase solution to each well.[1]

  • Pre-incubation: Gently mix the contents of the plate and incubate at 25°C for 15 minutes.[1]

  • Reaction Initiation: To start the enzymatic reaction, add 50 µL of the xanthine solution to each well.[1]

  • Measurement: Immediately begin measuring the absorbance at 295 nm using a microplate reader.[1][5] The formation of uric acid from xanthine leads to an increase in absorbance at this wavelength.[1][5] Record the absorbance at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.[5]

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (rate) of the reaction for each concentration of the inhibitor and the control by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of xanthine oxidase inhibition for each concentration of this compound: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100[1]

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, can be determined from this curve using non-linear regression analysis.[1]

  • Kinetic Analysis (Optional): To determine the mode of inhibition (e.g., competitive, noncompetitive, mixed), the assay should be performed with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound). The data can then be plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[3][6] The pattern of the lines on the plot will indicate the type of inhibition.

Visualizations

Xanthine Oxidase Biochemical Pathway and Inhibition

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid THA This compound THA->XO1 Inhibition THA->XO2 Inhibition

Caption: Biochemical pathway of uric acid synthesis and its inhibition.

Experimental Workflow for Xanthine Oxidase Inhibition Assay

a cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Preparation Prepare Buffers, Enzyme, Substrate & Test Compounds Assay_Setup Dispense Reagents (Buffer, Inhibitor, Enzyme) into 96-well plate Reagent_Preparation->Assay_Setup Pre_incubation Incubate at 25°C for 15 minutes Assay_Setup->Pre_incubation Reaction_Start Add Substrate (Xanthine) to initiate reaction Pre_incubation->Reaction_Start Measurement Measure Absorbance at 295 nm over time Reaction_Start->Measurement Calculate_Rates Calculate Reaction Rates (ΔAbs/min) Measurement->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Step-by-step workflow for the xanthine oxidase inhibition assay.

References

Application Notes and Protocols: Tetrahydroamentoflavone in DPPH and ABTS Radical Scavenging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for the evaluation of the antioxidant activity of Tetrahydroamentoflavone (THA). This document includes detailed experimental protocols, data presentation, and a conceptual diagram of the antioxidant mechanism.

Introduction

This compound, a biflavonoid, has shown significant potential as an antioxidant.[1] Its ability to scavenge free radicals is a key aspect of its therapeutic potential, making the DPPH and ABTS assays fundamental tools for its characterization.[2] These in vitro assays are widely used to determine the radical scavenging capacity of compounds.[3][4] The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow.[3][5] Similarly, the ABTS assay assesses the capacity of a compound to scavenge the ABTS radical cation (ABTS•+).[1][6]

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various assays. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating greater antioxidant activity.[7]

Assay TypeActivity MeasuredIC50 of THA (µg/mL)Standard AntioxidantStandard IC50 (µg/mL)
DPPH• scavenging Radical Scavenging165.7 ± 22.8--
ABTS•+ scavenging Radical Scavenging4.4 ± 0.2Trolox2.0 ± 0.03
BHA1.3 ± 0.08
Superoxide (•O2-) radical-scavenging Radical Scavenging4.8 ± 0.3--
Fe2+-chelating Metal Chelation743.2 ± 49.5--
Cu2+-chelating Metal Chelation35.5 ± 1.9--
Cu2+-reducing power Reducing Power77.1 ± 2.2--

Data sourced from Li et al., 2013.[2][7]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The donation of a hydrogen atom or electron by the antioxidant to DPPH results in the formation of the reduced form, DPPH-H, and a corresponding decrease in absorbance at 517 nm.[3][8]

Materials:

  • This compound (THA)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[3]

  • Methanol (B129727) (spectrophotometric grade)[3]

  • Positive control (e.g., Ascorbic acid, Trolox)[3]

  • 96-well microplate or spectrophotometer cuvettes[1]

  • Microplate reader or spectrophotometer[1]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.[1][3]

  • Preparation of Test Samples: Prepare a stock solution of THA in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.[1]

  • Reaction Setup: In a 96-well plate, add a specific volume of each THA dilution to different wells. Add the DPPH solution to each well to initiate the reaction. A control well should contain the solvent instead of the THA solution.[1]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][5]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1][5]

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[7][9]

% Inhibition = [(A₀ - A₁) / A₀] × 100

Where:

  • A₀ is the absorbance of the control (DPPH solution without the sample).

  • A₁ is the absorbance of the sample.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of THA.[1]

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral form, causing a decolorization that is measured by a decrease in absorbance at 734 nm.[1][10]

Materials:

  • This compound (THA)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate[1]

  • Methanol or buffer solution[1]

  • Positive control (e.g., Trolox, BHA)[2]

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare the ABTS•+ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[1]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Preparation of Test Samples: Prepare a stock solution of THA and a series of dilutions as described for the DPPH assay.[1]

  • Reaction Setup: Add a small volume of each THA dilution to the wells of a 96-well plate. Add the diluted ABTS•+ working solution to each well. A control well should contain the solvent instead of the THA solution.[1]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[1][6]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[1]

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.[7] The IC50 value is determined from the dose-response curve.[1]

Visualizations

Experimental Workflow

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_Data Data Analysis DPPH1 Prepare 0.1 mM DPPH in Methanol DPPH3 Mix THA and DPPH Solution DPPH1->DPPH3 DPPH2 Prepare THA Dilutions DPPH2->DPPH3 DPPH4 Incubate 30 min in Dark DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 Data1 Calculate % Inhibition DPPH5->Data1 ABTS1 Prepare ABTS•+ Stock Solution (12-16h) ABTS2 Prepare ABTS•+ Working Solution ABTS1->ABTS2 ABTS4 Mix THA and ABTS•+ Solution ABTS2->ABTS4 ABTS3 Prepare THA Dilutions ABTS3->ABTS4 ABTS5 Incubate 6 min ABTS4->ABTS5 ABTS6 Measure Absorbance at 734 nm ABTS5->ABTS6 ABTS6->Data1 Data2 Plot Dose-Response Curve Data1->Data2 Data3 Determine IC50 Value Data2->Data3

Caption: Workflow for DPPH and ABTS Radical Scavenging Assays.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects primarily through radical scavenging by donating a hydrogen atom and an electron.[2] Flavonoids, in general, can also influence endogenous antioxidant systems through signaling pathways like the Nrf2-ARE pathway.[11][12]

G cluster_direct Direct Radical Scavenging cluster_indirect Modulation of Cellular Pathways THA This compound (THA) Radical Free Radical (e.g., DPPH•, ABTS•+) THA->Radical Donates H• and e- Neutralized Neutralized Molecule Radical->Neutralized Reduced Nrf2 Nrf2 Activation ARE ARE Binding Nrf2->ARE AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes THA_indirect This compound (Hypothesized) THA_indirect->Nrf2

References

Enhancing the Bioavailability of Tetrahydroamentoflavone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating Tetrahydroamentoflavone (THA) for improved oral bioavailability. THA, a promising natural biflavonoid, exhibits poor aqueous solubility, which significantly hampers its therapeutic potential by limiting its absorption in the gastrointestinal tract. This document outlines various formulation strategies, presents relevant (though extrapolated) pharmacokinetic data, and offers detailed experimental protocols to guide researchers in developing more effective THA delivery systems.

Introduction to this compound and Bioavailability Challenges

This compound (THA) is a hydrogenated derivative of amentoflavone (B1664850), a biflavonoid found in various plants, including those of the Selaginella genus.[1] Like many flavonoids, THA is a lipophilic molecule with poor water solubility, leading to low dissolution rates in the gastrointestinal fluid and consequently, poor oral bioavailability.[2][3] Overcoming this challenge is crucial for the successful clinical development of THA. This document explores three primary formulation strategies to enhance the bioavailability of THA: solid dispersions, cyclodextrin (B1172386) complexation, and nanoformulations.

Formulation Strategies and Comparative Data

While specific pharmacokinetic data for formulated THA is limited in publicly available literature, studies on its parent compound, amentoflavone, and other poorly soluble flavonoids provide valuable insights. The following table summarizes the pharmacokinetic parameters of amentoflavone in a solid dispersion formulation, which can serve as a benchmark for THA formulation development.

Table 1: Pharmacokinetic Parameters of Amentoflavone in a Solid Dispersion Formulation in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)Reference
Amentoflavone Suspension45.3 ± 11.21.0 ± 0.5189.5 ± 45.8100[4]
Amentoflavone-PVP K30 Solid Dispersion128.7 ± 25.40.5 ± 0.2487.3 ± 98.1~257[4]

Data is for amentoflavone, the parent compound of THA, and is presented here as a proxy due to the lack of specific data for formulated THA.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of various THA formulations, as well as for conducting preclinical pharmacokinetic studies.

Preparation of THA Solid Dispersion (Solvent Evaporation Method)

Solid dispersions enhance the dissolution of poorly soluble drugs by dispersing them in a hydrophilic carrier matrix in an amorphous state.[5][6] Polyvinylpyrrolidone (PVP) K30 is a commonly used carrier for this purpose.[4][5]

Materials:

  • This compound (THA)

  • Polyvinylpyrrolidone (PVP) K30

  • Ethanol (B145695) (analytical grade)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Protocol:

  • Dissolution: Accurately weigh THA and PVP K30 in a 1:4 weight ratio. Dissolve both components completely in a minimal amount of ethanol with the aid of ultrasonic stirring for 20 minutes.[5]

  • Solvent Evaporation: Evaporate the ethanol using a rotary evaporator at a controlled temperature of 60°C under reduced pressure.[5]

  • Drying: Dry the resulting solid mass in a vacuum oven at 50°C for 12 hours to remove any residual solvent.[5]

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through an 80-mesh sieve to ensure a uniform particle size.[5]

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Preparation of THA-Cyclodextrin Inclusion Complex (Kneading Method)

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming water-soluble inclusion complexes.[2][3]

Materials:

  • This compound (THA)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol-water mixture (1:1 v/v)

  • Mortar and pestle

  • Oven

Protocol:

  • Mixing: Accurately weigh THA and HP-β-CD in a 1:1 molar ratio and place them in a mortar.

  • Kneading: Add a small amount of the ethanol-water mixture to the powder to form a thick paste.

  • Trituration: Knead the paste thoroughly for 60 minutes. Add more solvent if necessary to maintain a suitable consistency.[2]

  • Drying: Dry the resulting product in an oven at a controlled temperature of 50-60°C until a constant weight is achieved.[2]

  • Sieving and Storage: Pass the dried complex through a sieve to obtain a fine powder and store it in a well-closed container.[2]

Preparation of THA Nanoparticles (Precipitation Method)

Reducing the particle size of a drug to the nanometer range significantly increases its surface area, leading to an enhanced dissolution rate.[2]

Materials:

  • This compound (THA)

  • Acetone (B3395972) (water-miscible organic solvent)

  • Hydroxypropyl methylcellulose (B11928114) (HPMC) or Poloxamer 188 (stabilizer)

  • Purified water

  • High-speed homogenizer or magnetic stirrer

  • Rotary evaporator

Protocol:

  • Drug Solution Preparation: Dissolve a known amount of THA in acetone.[2]

  • Antisolvent-Surfactant Solution Preparation: In a separate beaker, prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v HPMC).[2]

  • Precipitation: Add the THA solution dropwise into the antisolvent-surfactant solution under high-speed homogenization. The rapid change in solvent polarity will cause THA to precipitate as nanoparticles.[2]

  • Solvent Removal: Remove the acetone by evaporation under reduced pressure using a rotary evaporator.[2]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to evaluate the oral bioavailability of a THA formulation.

Materials and Animals:

  • Sprague-Dawley rats (male, 200-250 g)

  • THA formulation

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Animal Acclimatization and Fasting: Acclimate the rats for at least one week before the experiment. Fast the animals overnight (approximately 12 hours) with free access to water before oral administration.[7]

  • Dosing: Prepare a suspension of the THA formulation in the vehicle. Administer the suspension to the rats via oral gavage at a predetermined dose.[7]

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[2]

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.[2]

  • Sample Analysis:

    • Protein Precipitation: Precipitate plasma proteins by adding a three-fold volume of acetonitrile (B52724) or methanol. Vortex and centrifuge.[2]

    • Extraction and Reconstitution: Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase.[2]

    • LC-MS/MS Analysis: Quantify the concentration of THA in the plasma samples using a validated LC-MS/MS method.[2]

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate the relative bioavailability compared to a control formulation (e.g., THA suspension).[2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

G cluster_0 Solid Dispersion Preparation cluster_1 Cyclodextrin Complexation cluster_2 Nanoparticle Preparation a1 Dissolve THA & PVP K30 in Ethanol a2 Solvent Evaporation (Rotary Evaporator) a1->a2 a3 Vacuum Drying a2->a3 a4 Milling & Sieving a3->a4 a5 Store in Desiccator a4->a5 b1 Mix THA & HP-β-CD b2 Knead with Ethanol/Water b1->b2 b3 Drying in Oven b2->b3 b4 Sieving b3->b4 b5 Store in Container b4->b5 c1 Dissolve THA in Acetone c3 Precipitation under High-Speed Homogenization c1->c3 c2 Prepare Aqueous Stabilizer Solution c2->c3 c4 Solvent Removal (Rotary Evaporator) c3->c4

Caption: Experimental workflows for preparing THA formulations.

Pharmacokinetic Study Workflow

G cluster_pk Pharmacokinetic Study Workflow pk1 Animal Acclimatization & Fasting pk2 Oral Administration of THA Formulation pk1->pk2 pk3 Serial Blood Sampling pk2->pk3 pk4 Plasma Separation pk3->pk4 pk5 LC-MS/MS Analysis pk4->pk5 pk6 Pharmacokinetic Data Analysis pk5->pk6

Caption: Workflow for in vivo pharmacokinetic studies of THA.

Signaling Pathways Modulated by Amentoflavone (and potentially THA)

Amentoflavone, the parent compound of THA, has been shown to modulate several key signaling pathways involved in inflammation and cell survival. It is hypothesized that THA may exert similar effects.

G cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway nfkb1 Inflammatory Stimuli (e.g., LPS) nfkb2 IKK Activation nfkb1->nfkb2 nfkb3 IκBα Degradation nfkb2->nfkb3 nfkb4 NF-κB (p65/p50) Nuclear Translocation nfkb3->nfkb4 nfkb5 Pro-inflammatory Gene Expression nfkb4->nfkb5 tha_nfkb THA tha_nfkb->nfkb3 Inhibits pi3k1 Growth Factors pi3k2 PI3K Activation pi3k1->pi3k2 pi3k3 PIP2 -> PIP3 pi3k2->pi3k3 pi3k4 Akt Activation pi3k3->pi3k4 pi3k5 Cell Survival & Proliferation pi3k4->pi3k5 tha_pi3k THA tha_pi3k->pi3k2 Inhibits

Caption: Hypothesized modulation of NF-κB and PI3K/Akt pathways by THA.

Conclusion

Improving the oral bioavailability of this compound is a critical step in harnessing its therapeutic potential. This document provides researchers with a foundational understanding and practical protocols for developing advanced formulations of THA. While the provided pharmacokinetic data is based on its parent compound, amentoflavone, the formulation strategies and experimental methodologies are directly applicable to THA. Further research is warranted to generate specific in vivo data for various THA formulations to enable direct comparison and optimization for future clinical applications.

References

Application Notes & Protocols for Tetrahydroamentoflavone Extraction from Selaginella tamariscina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for the extraction of Tetrahydroamentoflavone (THA), a bioactive biflavonoid, from the plant Selaginella tamariscina. The methodologies detailed below are compiled from scientific literature and are intended to guide researchers in developing efficient and scalable extraction processes for drug discovery and development.

Introduction to this compound (THA)

This compound, a derivative of amentoflavone, is a key bioactive compound found in Selaginella tamariscina. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including neuroprotective and other pharmacological effects. Efficient extraction of THA is a critical first step in its journey from a natural source to a potential therapeutic agent.

Pre-Extraction Preparation of Selaginella tamariscina

Proper preparation of the plant material is crucial for maximizing the yield and purity of the extracted THA.

Protocol: Plant Material Preparation

  • Harvesting and Cleaning: Harvest the aerial parts of Selaginella tamariscina. Thoroughly wash the plant material with distilled water to remove any soil and foreign debris.

  • Drying: Air-dry the cleaned plant material in a well-ventilated area, preferably in the shade, until it is brittle. Alternatively, use a laboratory oven at a controlled temperature of 40-50°C to expedite the drying process while preserving the integrity of the bioactive compounds.

  • Pulverization: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a laboratory mill or grinder. This increases the surface area for efficient solvent penetration.

  • Storage: Store the resulting powder in airtight containers in a cool, dark, and dry place to prevent degradation before extraction.

Extraction Protocols for this compound

Several methods have been developed for the extraction of THA from Selaginella tamariscina. The choice of method often depends on the desired yield, purity, scalability, and available laboratory equipment.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a widely used method that utilizes acoustic cavitation to disrupt plant cell walls, thereby enhancing solvent penetration and mass transfer. This technique generally leads to higher extraction efficiency in a shorter time compared to conventional methods.

Experimental Protocol: Ultrasound-Assisted Extraction

  • Sample Preparation: Accurately weigh 10 g of powdered Selaginella tamariscina and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 70% ethanol (B145695) to the flask, resulting in a solid-to-liquid ratio of 1:10 (g/mL).

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the ultrasonic power to 250 W and the temperature to 50°C.

  • Extraction: Sonicate the mixture for 30 minutes.

  • Filtration and Collection: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to remove the ethanol.

  • Final Product: The resulting crude extract can be further purified or stored for analysis.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. The localized heating of the solvent within the plant cells causes them to rupture, releasing the target compounds.

Experimental Protocol: Microwave-Assisted Extraction

  • Sample Preparation: Place 10 g of powdered Selaginella tamariscina into a microwave-safe extraction vessel.

  • Solvent Addition: Add 120 mL of 80% methanol (B129727) to the vessel (solid-to-liquid ratio of 1:12 g/mL).

  • Microwave Parameters: Set the microwave power to 500 W and the extraction temperature to 60°C.

  • Extraction: Irradiate the mixture for a total of 15 minutes.

  • Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract through a suitable filter paper.

  • Solvent Removal: Use a rotary evaporator to remove the methanol from the filtrate.

  • Drying: Dry the resulting extract to obtain the crude THA.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, typically using carbon dioxide (CO2), is a green and highly selective extraction method. By modifying the pressure and temperature, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

Experimental Protocol: Supercritical Fluid Extraction

  • Sample Loading: Load 20 g of powdered Selaginella tamariscina into the extraction vessel of the SFE system.

  • Co-solvent: Use ethanol as a co-solvent to enhance the polarity of the supercritical CO2 and improve the extraction efficiency of flavonoids. A common ratio is 5% ethanol.

  • SFE Parameters:

    • Set the extraction pressure to 30 MPa.

    • Set the extraction temperature to 45°C.

  • Extraction: Perform the extraction for 2 hours.

  • Collection: The extracted THA will be collected in a separator vessel after the CO2 is depressurized and returned to its gaseous state.

  • Post-Processing: The collected extract, rich in THA, can be further processed for purification.

Quantitative Data Summary

The following table summarizes the typical yields of THA obtained using the different extraction methods described above. These values are indicative and can vary based on the specific experimental conditions and the quality of the plant material.

Extraction MethodSolventSolid-to-Liquid Ratio (g/mL)Temperature (°C)DurationTypical THA Yield (mg/g of dry plant material)
Ultrasound-Assisted Extraction (UAE)70% Ethanol1:105030 minutes3.5 - 4.2
Microwave-Assisted Extraction (MAE)80% Methanol1:126015 minutes3.8 - 4.5
Supercritical Fluid Extraction (SFE)CO2 with 5% Ethanol1:15 (approx.)452 hours2.5 - 3.2

Visualized Workflows and Pathways

General Workflow for THA Extraction

The following diagram illustrates the general experimental workflow for the extraction of this compound from Selaginella tamariscina.

G cluster_prep Pre-Extraction Preparation cluster_post Post-Extraction Processing Harvest Harvest & Clean Selaginella tamariscina Dry Drying (40-50°C) Harvest->Dry Grind Pulverize to Powder (40-60 mesh) Dry->Grind UAE Ultrasound-Assisted Extraction (UAE) Grind->UAE MAE Microwave-Assisted Extraction (MAE) Grind->MAE SFE Supercritical Fluid Extraction (SFE) Grind->SFE Filter Filtration UAE->Filter MAE->Filter SFE->Filter Concentrate Solvent Evaporation (Rotary Evaporator) Filter->Concentrate Crude Crude THA Extract Concentrate->Crude Purify Purification & Analysis (e.g., HPLC) Crude->Purify

Caption: General workflow for THA extraction from Selaginella tamariscina.

Potential Signaling Pathway of THA

This compound has been investigated for its neuroprotective effects, which may involve the modulation of key signaling pathways related to oxidative stress and inflammation. The diagram below represents a simplified, hypothetical signaling pathway that could be influenced by THA.

G cluster_stress Cellular Stress Response cluster_effects Cellular Effects THA This compound (THA) ROS Reactive Oxygen Species (ROS) THA->ROS Scavenges NFkB NF-κB Pathway THA->NFkB Inhibits Nrf2 Nrf2 Pathway THA->Nrf2 Activates ROS->NFkB Activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Antioxidant Antioxidant Enzymes Nrf2->Antioxidant Survival Neuronal Survival Inflammation->Survival Antioxidant->ROS Neutralizes Antioxidant->Survival

Tetrahydroamentoflavone: Application Notes and Protocols for Inflammatory Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tetrahydroamentoflavone (THA), a naturally occurring biflavonoid, as a potential therapeutic agent for inflammatory disorders. This document outlines the current understanding of THA's bioactivity, hypothesized mechanisms of action, and detailed protocols for in vitro evaluation. While research on THA is emerging, its structural similarity to the well-studied amentoflavone (B1664850) suggests significant anti-inflammatory potential.[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for experimental design and interpretation.

PropertyValueSource/Comment
Chemical Formula C₃₀H₂₂O₁₀Calculated based on the hydrogenation of amentoflavone.[2]
Molecular Weight 542.49 g/mol Calculated based on the chemical formula.[2]
IUPAC Name 8-[5-(5,7-dihydroxy-4-oxo-chroman-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one[2]
CAS Number 48236-96-0[2]
Melting Point >250 °C (decomposes)Estimated based on the high melting point of amentoflavone.[2]
Solubility Soluble in DMSO and ethanol; sparingly soluble in water.General solubility profile for flavonoids.[2]

In Vitro Bioactivity of this compound

Quantitative data from various in vitro assays highlight the antioxidant and enzyme inhibitory potential of THA.

Assay TypeActivity MeasuredIC₅₀ of THA (µg/mL)
Superoxide (•O₂⁻) radical-scavenging Radical Scavenging4.8 ± 0.3
DPPH• scavenging Radical Scavenging165.7 ± 22.8
ABTS•⁺ scavenging Radical Scavenging4.4 ± 0.2
Fe²⁺-chelating Metal Chelation743.2 ± 49.5
Cu²⁺-chelating Metal Chelation35.5 ± 1.9
Cu²⁺-reducing power Reducing Power77.1 ± 2.2
Xanthine Oxidase Inhibition Enzyme Inhibition92 nM (IC₅₀)

Hypothesized Anti-Inflammatory Mechanisms of Action

The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[3] Based on studies of its parent compound, amentoflavone, this compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[4][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[6] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded. This allows the NF-κB p65 subunit to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[6][7] It is hypothesized that THA may inhibit this pathway by preventing the degradation of IκBα.[5]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_p NF-κB (Active) NFkB_IkBa->NFkB_p Degradation of IκBα Nucleus Nucleus NFkB_p->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_p->Genes Induces Transcription THA This compound (Hypothesized) THA->IkBa Inhibits Degradation

Hypothesized inhibition of the NF-κB pathway by THA.
Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, are crucial for transducing extracellular signals to cellular responses, including the production of inflammatory mediators.[8] Amentoflavone has been shown to suppress the phosphorylation of ERK, thereby inhibiting downstream inflammatory events.[7] It is plausible that THA shares this mechanism.

MAPK_Pathway LPS LPS Receptor Cell Surface Receptor LPS->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases MAPKKK MAPKKK Upstream_Kinases->MAPKKK Activates MAPKK MAPKK (MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Regulates THA This compound (Hypothesized) THA->MAPK Inhibits Phosphorylation

Hypothesized modulation of MAPK signaling by THA.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound's anti-inflammatory properties.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Viability Cell Viability Assay (MTT) Cell_Culture->Viability THA_Prep THA Stock Preparation (in DMSO) THA_Prep->Viability NO_Assay Nitric Oxide Assay (Griess Assay) Viability->NO_Assay Determine non-toxic concentrations Cytokine_Assay Cytokine Quantification (ELISA) NO_Assay->Cytokine_Assay WB_Assay Western Blot Analysis (NF-κB, MAPK proteins) Cytokine_Assay->WB_Assay Data IC₅₀ Determination & Statistical Analysis WB_Assay->Data

General workflow for in vitro anti-inflammatory screening.
Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of THA on macrophage cells.

Principle: The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells.[2]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (THA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow to adhere for 24 hours.[2]

  • Prepare serial dilutions of THA in culture medium. The final DMSO concentration should be below 0.1%.

  • Replace the medium with the THA-containing medium and incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the effect of THA on LPS-induced NO production in macrophages.

Principle: The Griess reagent detects nitrite (B80452) (a stable product of NO) in the cell culture supernatant, forming a colored azo compound.[2]

Materials:

  • Cells and reagents from Protocol 1

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere for 24 hours.[6]

  • Pre-treat the cells with various non-toxic concentrations of THA for 1-2 hours.[6]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a negative control (no LPS).[6]

  • Collect 50 µL of the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate at room temperature for 10 minutes.[2]

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To quantify the effect of THA on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect the target cytokine in the cell culture supernatant.[2]

Materials:

  • Supernatants from the same experimental setup as Protocol 2

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Typically, this involves coating a plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, and a substrate for colorimetric detection.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve provided in the kit.[2]

Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling

Objective: To investigate the effect of THA on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Principle: Western blotting allows for the detection of specific proteins (total and phosphorylated forms) in cell lysates separated by size.

Materials:

  • RAW 264.7 cells cultured in 6-well plates

  • THA and LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed and treat RAW 264.7 cells with THA and/or LPS for appropriate time points (e.g., 15, 30, 60 minutes for phosphorylation studies).[2]

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[2]

  • Determine the protein concentration of the lysates using a BCA assay.[2]

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[2]

  • Block the membrane and incubate with specific primary antibodies overnight at 4°C.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze band intensities relative to a loading control (e.g., β-actin).

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Tetrahydroamentoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Tetrahydroamentoflavone (THA). The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The chemical synthesis of this compound is a multi-step process that is not widely documented with a standardized protocol. However, a logical synthetic route involves two primary stages:

  • Synthesis of the Amentoflavone (B1664850) Backbone: This is the most complex part of the synthesis, involving the coupling of two flavonoid monomers. The most common approach for creating the C-C bond between the two flavonoid units is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves the reaction of a functionalized flavonoid (e.g., an iodinated flavone) with a flavonoid-boronic acid or boronate ester.

  • Hydrogenation of Amentoflavone: Once amentoflavone is synthesized, the final step is the reduction of the two C2=C3 double bonds within the flavone (B191248) moieties to yield this compound. This is typically achieved through catalytic hydrogenation.

Q2: Are there any significant safety precautions to consider during the synthesis?

A2: Yes, particularly during the hydrogenation step. Palladium on carbon (Pd/C) is a commonly used catalyst for this reaction and is flammable, especially when dry and saturated with hydrogen.[1][2] It is crucial to handle Pd/C in an inert atmosphere (e.g., under argon) and to not let it dry out after use.[1] Hydrogen gas is also highly flammable and explosive, so the reaction should be conducted in a well-ventilated fume hood with appropriate safety measures in place.[1]

Q3: What are the main challenges in the synthesis of the amentoflavone precursor?

A3: The synthesis of the amentoflavone backbone presents several challenges:

  • Multi-step Synthesis of Monomers: The preparation of the functionalized flavonoid monomers required for coupling can be lengthy and require protection and deprotection of hydroxyl groups.

  • Coupling Reaction Optimization: Achieving good yields in the Suzuki-Miyaura coupling reaction can be challenging and may require careful optimization of the catalyst, ligands, base, and solvent system.

  • Purification of Amentoflavone: The purification of the resulting amentoflavone from the reaction mixture, which may contain unreacted starting materials and homocoupling byproducts, can be complex and may necessitate multiple chromatographic steps.

Q4: How does the hydrogenation of amentoflavone to this compound affect its properties?

A4: The hydrogenation of the C2-C3 double bonds in the flavone structure to form the flavanone (B1672756) structure of this compound increases the molecule's flexibility. This structural change also alters its polarity, which can affect its solubility in various solvents and its biological activity.

Troubleshooting Guide

Part 1: Synthesis of Amentoflavone Backbone (via Suzuki-Miyaura Coupling)
Problem Possible Cause Troubleshooting Solution
Low or no yield of amentoflavone Inactive catalyst or improper ligand choice.- Use a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).- Screen different phosphine (B1218219) ligands to find one that is optimal for the specific flavonoid substrates.
Incorrect base or solvent.- Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure the solvent (e.g., DMF, dioxane, toluene) is anhydrous and appropriate for the chosen reaction conditions.
Decomposition of starting materials.- Lower the reaction temperature and extend the reaction time.- Ensure all hydroxyl groups on the flavonoid monomers are appropriately protected (e.g., as methyl or benzyl (B1604629) ethers) to prevent side reactions.
Formation of significant side products (e.g., homocoupling) Suboptimal reaction conditions.- Adjust the stoichiometry of the coupling partners.- Lower the catalyst loading.- Optimize the reaction temperature and time.
Difficulty in purifying amentoflavone Similar polarity of amentoflavone and impurities.- Employ a multi-step purification strategy. Start with silica (B1680970) gel column chromatography using a gradient elution (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol).[3] - For higher purity, consider using reverse-phase (C18) column chromatography or preparative HPLC.
Part 2: Hydrogenation of Amentoflavone to this compound
Problem Possible Cause Troubleshooting Solution
Incomplete hydrogenation Inactive or poisoned catalyst.- Use a fresh batch of Pd/C catalyst.- Ensure the amentoflavone starting material is highly pure, as impurities can poison the catalyst.- Increase the catalyst loading (e.g., from 5 wt% to 10 wt%).
Insufficient hydrogen pressure or reaction time.- Increase the hydrogen pressure (if using a Parr shaker or similar apparatus). For lab-scale synthesis, a balloon of hydrogen is often sufficient, but may require longer reaction times.[2] - Extend the reaction time and monitor the reaction progress by TLC or LC-MS.
Poor choice of solvent.- Use a protic solvent such as ethanol (B145695), methanol, or acetic acid, as these can accelerate the hydrogenation rate.[1]
Formation of over-reduced or side products (e.g., reduction of carbonyl groups) Harsh reaction conditions.- Perform the reaction at room temperature and atmospheric pressure.- Avoid overly acidic or basic conditions unless specifically required.- Nanosized palladium catalysts have been shown to be chemoselective for C=C bonds in the presence of other reducible functional groups.
Difficulty in achieving desired stereoselectivity ((2S,2''S)-THA) Non-stereoselective nature of heterogeneous catalysis.- This is a significant challenge. While not explicitly documented for amentoflavone, asymmetric hydrogenation or transfer hydrogenation using chiral catalysts is a potential strategy to explore for achieving enantioselectivity in flavonoid synthesis. - Alternatively, chiral resolution of the racemic mixture of THA isomers using chiral chromatography may be necessary.
Difficult purification of this compound Co-elution of THA with starting material or byproducts.- Utilize silica gel column chromatography with a carefully optimized gradient solvent system (e.g., chloroform/methanol).[4] - For very similar compounds, preparative HPLC on a C18 column is a powerful purification technique.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling for Amentoflavone Synthesis

This is a generalized protocol based on the synthesis of other biflavonoids and should be optimized for the specific flavonoid substrates.

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the protected iodinated flavonoid monomer (1.0 eq) and the protected flavonoid boronate ester (1.2 eq) in a suitable anhydrous solvent (e.g., a mixture of toluene, ethanol, and water).

  • Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. The filtrate is then typically extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Deprotection: The resulting protected amentoflavone is then subjected to a deprotection step to remove the protecting groups from the hydroxyl functions. For example, methoxy (B1213986) groups can be removed using BBr₃.

  • Purification: The crude amentoflavone is purified by column chromatography on silica gel.

General Protocol for Catalytic Hydrogenation of Amentoflavone

This is a generalized protocol and requires optimization for amentoflavone.

  • Setup: In a round-bottom flask, dissolve the synthesized amentoflavone in a suitable solvent, such as ethanol or methanol.[1]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt% of the substrate) under an inert atmosphere (e.g., argon).[2]

  • Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (H₂). This can be done using a balloon filled with H₂ for atmospheric pressure hydrogenation.[1][2] The reaction is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.[1] The Celite pad should be washed with the reaction solvent and should not be allowed to dry.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by column chromatography (e.g., silica gel with a chloroform/methanol gradient) or preparative HPLC to obtain the pure product.[4]

Visualizations

G cluster_0 Synthesis of Amentoflavone Precursor cluster_1 Hydrogenation to this compound start Flavonoid Monomers protect Protection of Hydroxyl Groups start->protect functionalize Functionalization (e.g., Iodination, Borylation) protect->functionalize couple Suzuki-Miyaura Coupling functionalize->couple deprotect Deprotection couple->deprotect purify_amen Purification of Amentoflavone deprotect->purify_amen amen Amentoflavone purify_amen->amen Proceed to Hydrogenation hydrogenate Catalytic Hydrogenation (Pd/C, H2) amen->hydrogenate purify_tha Purification of THA hydrogenate->purify_tha tha This compound purify_tha->tha

Caption: General workflow for the chemical synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Amentoflavone cause1 Inactive Catalyst start->cause1 cause2 Incorrect Reaction Conditions start->cause2 cause3 Starting Material Decomposition start->cause3 sol1 Use Fresh Catalyst / Screen Ligands cause1->sol1 sol2 Optimize Base, Solvent, and Temperature cause2->sol2 sol3 Use Protecting Groups / Milder Conditions cause3->sol3

Caption: Troubleshooting logic for low yield in amentoflavone synthesis.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Incomplete Hydrogenation of Amentoflavone cause1 Catalyst Inactivity start->cause1 cause2 Insufficient H2/Time start->cause2 cause3 Improper Solvent start->cause3 sol1 Use Fresh/More Catalyst cause1->sol1 sol2 Increase H2 Pressure / Extend Time cause2->sol2 sol3 Use Protic Solvents (e.g., EtOH) cause3->sol3

Caption: Troubleshooting logic for incomplete hydrogenation to THA.

References

Optimizing the purification of Tetrahydroamentoflavone from crude plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for researchers, scientists, and drug development professionals, this guide provides troubleshooting and frequently asked questions for optimizing the purification of Tetrahydroamentoflavone (THA) from crude plant extracts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of THA in Crude Extract Incomplete extraction from plant material.- Increase the extraction time. - Use a more optimal solvent system (e.g., ethanol-water mixtures). - Employ extraction enhancement techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).
Degradation of THA during extraction.- Perform extraction at a lower temperature. - Protect the extract from light and oxygen.
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.- Test different stationary phases (e.g., silica (B1680970) gel, polyamide resin). - Optimize the mobile phase composition by adjusting solvent polarity. A common gradient is from petroleum ether to ethyl acetate (B1210297).
Column overloading.- Reduce the amount of crude extract loaded onto the column.
Inconsistent packing of the column.- Ensure the column is packed uniformly to avoid channeling.
Co-elution of Impurities with THA Similar polarities of THA and impurities.- Employ multi-step chromatographic techniques, such as combining polyamide and silica gel column chromatography. - Consider using high-performance counter-current chromatography (HPCCC) for better resolution.
Difficulty in Crystallization of Purified THA Presence of residual impurities.- Re-purify the THA fraction using a different chromatographic method.
Incorrect solvent system for crystallization.- Experiment with different solvent and anti-solvent combinations (e.g., methanol-water, acetone-hexane).
Supersaturation not achieved.- Slowly evaporate the solvent or cool the solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial extraction method for obtaining this compound from plant material?

A1: Ultrasound-assisted extraction (UAE) using an 80% ethanol-water mixture has been shown to be a highly efficient method for extracting THA from plants like Selaginella tamariscina. This technique can significantly improve extraction yield compared to traditional maceration or heat reflux extraction.

Q2: Which type of column chromatography is best suited for the initial purification of the crude extract?

A2: Polyamide column chromatography is often the preferred first step for purifying biflavonoids like THA from crude plant extracts. It is effective at separating flavonoids from other classes of compounds. Subsequent purification using silica gel column chromatography can then further isolate THA.

Q3: What is a typical mobile phase gradient for purifying THA on a silica gel column?

A3: A common gradient elution system for silica gel column chromatography involves starting with a non-polar solvent like petroleum ether and gradually increasing the polarity by adding ethyl acetate. The specific gradient will depend on the complexity of the crude extract.

Q4: How can I confirm the identity and purity of the isolated this compound?

A4: The identity of THA can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Q5: Are there any advanced purification techniques that can improve the purity of THA?

A5: Yes, high-performance counter-current chromatography (HPCCC) is a powerful liquid-liquid chromatography technique that can achieve high purity of THA, often in a single step after initial crude fractionation.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of THA
  • Preparation: Air-dry and powder the plant material (e.g., Selaginella tamariscina).

  • Extraction:

    • Mix the powdered plant material with an 80% ethanol-water solution at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction at a temperature of 60°C for 45 minutes.

  • Filtration: Filter the mixture and collect the supernatant.

  • Concentration: Evaporate the solvent from the supernatant under reduced pressure to obtain the crude extract.

Column Chromatography Purification

A. Polyamide Column Chromatography (Initial Purification)

  • Preparation: Dissolve the crude extract in a small amount of methanol.

  • Packing: Pack a glass column with polyamide resin equilibrated with the initial mobile phase (e.g., 50% ethanol).

  • Loading: Load the dissolved extract onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing ethanol (B145695) concentration in water (e.g., 50%, 70%, 95%).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing THA.

B. Silica Gel Column Chromatography (Secondary Purification)

  • Preparation: Combine and concentrate the THA-rich fractions from the polyamide column.

  • Packing: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., petroleum ether).

  • Loading: Dissolve the concentrated fraction in a minimal amount of solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing ethyl acetate in petroleum ether.

  • Fraction Collection: Collect fractions and analyze them by TLC to isolate the pure THA fractions.

Recrystallization of THA
  • Dissolution: Dissolve the purified THA solid in a minimal amount of a suitable solvent (e.g., hot methanol).

  • Precipitation: Slowly add an anti-solvent (e.g., cold water) until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to promote crystal formation.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow plant Plant Material extract Crude Extract plant->extract Extraction (e.g., UAE) poly_column Polyamide Column Chromatography extract->poly_column Initial Purification tha_fraction THA-Rich Fraction poly_column->tha_fraction Fraction Collection silica_column Silica Gel Column Chromatography tha_fraction->silica_column Secondary Purification pure_tha Purified THA silica_column->pure_tha Final Isolation

Caption: Experimental workflow for THA purification.

troubleshooting_logic start Low THA Yield? check_extraction Review Extraction Protocol start->check_extraction Yes check_purification Review Purification Protocol start->check_purification If extraction is optimal end_good Yield Improved start->end_good No optimize_extraction Optimize Solvent/Time/Temp check_extraction->optimize_extraction optimize_column Optimize Column Conditions check_purification->optimize_column optimize_extraction->end_good optimize_column->end_good end_bad Further Optimization Needed optimize_column->end_bad

Caption: Troubleshooting logic for low THA yield.

Technical Support Center: Tetrahydroamentoflavone (THA) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the extraction of Tetrahydroamentoflavone (THA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (THA) and why is its extraction challenging?

A1: this compound is a hydrogenated derivative of amentoflavone (B1664850), a biflavonoid found in various plants, particularly within the Selaginella genus. The extraction and isolation of THA can be challenging due to its complex structure, the likelihood of co-extracting other structurally similar biflavonoids, and its susceptibility to degradation under certain experimental conditions[1].

Q2: From which plant sources is THA most commonly extracted?

A2: The primary plant sources for THA and its precursor, amentoflavone, are species of the Selaginella genus. Notably, Selaginella tamariscina and Selaginella doederleinii have been frequently studied for biflavonoid extraction[1].

Q3: How does the hydrogenation of amentoflavone to THA impact its properties relevant to extraction?

A3: The hydrogenation of the C2-C3 double bonds in the flavone (B191248) structure to create THA increases the molecule's flexibility. This structural change can lead to altered solubility in different solvents, which is a critical consideration when developing effective extraction and purification protocols[1].

Q4: What are the general steps involved in the extraction and isolation of THA?

A4: A typical workflow for THA extraction and isolation includes the following stages:

  • Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for solvent interaction[1].

  • Extraction: A suitable solvent and extraction technique (e.g., maceration, Soxhlet, or ultrasound-assisted extraction) are used to create a crude extract[1].

  • Purification: Chromatographic methods, such as column chromatography, are employed to separate THA from other compounds in the crude extract[1].

  • Characterization: Analytical techniques like HPLC and NMR are used to confirm the identity and purity of the isolated THA[1].

Troubleshooting Guide: Low Yield in THA Extraction

This guide addresses common issues that can result in a low yield of this compound during the extraction and purification process.

Extraction Phase

Problem 1: Incomplete Extraction of THA from Plant Material

  • Possible Cause: Suboptimal extraction parameters, such as the choice of solvent, temperature, extraction time, or solid-to-liquid ratio.

  • Solution:

    • Solvent Selection: THA is soluble in DMSO and ethanol (B145695), and sparingly soluble in water[2]. Employing solvents like ethanol or methanol (B129727), often in aqueous mixtures (e.g., 70-80% ethanol), is generally effective[1][2].

    • Temperature: Increasing the extraction temperature can improve solvent penetration and the solubility of THA. However, temperatures that are too high can cause degradation. A recommended temperature range is 50-70°C[1].

    • Extraction Time: While longer extraction times can increase yield, they also risk the extraction of unwanted compounds and potential degradation of THA. Optimal times are typically between 60 and 120 minutes[1].

    • Solid-to-Liquid Ratio: A higher volume of solvent can enhance extraction efficiency. Ratios between 1:20 and 1:40 (g/mL) are commonly used[1].

    • Particle Size: Ensure the plant material is finely ground to facilitate better solvent penetration[3][4].

Problem 2: Degradation of THA During Extraction

  • Possible Cause: Exposure to harsh conditions, including high temperatures, extreme pH levels, or light.

  • Solution:

    • Temperature Control: Maintain the extraction temperature within the optimal range of 50-70°C to prevent thermal degradation[1].

    • pH Management: The stability of flavonoids is influenced by the pH of the extraction solvent. While slightly acidic conditions can sometimes enhance extraction, extreme pH levels should be avoided[1][3].

    • Light Protection: Store both the plant material and the extracts in dark containers to prevent photodegradation[1].

Isolation and Purification Phase

Problem 3: Significant Loss of THA During Column Chromatography

  • Possible Cause: Irreversible adsorption of THA onto the stationary phase or inadequate separation from other compounds.

  • Solution:

    • Stationary Phase Selection: Silica (B1680970) gel is commonly used. Ensure it is properly packed and equilibrated[1][2].

    • Mobile Phase Optimization: A gradual increase in solvent polarity is crucial. A common gradient starts with 100% chloroform (B151607), with a stepwise addition of methanol[1].

    • Alternative Techniques: For higher purity and better recovery, consider using preparative High-Performance Liquid Chromatography (HPLC)[1].

Data Presentation

Table 1: Optimized Parameters for Biflavonoid Extraction from Selaginella Species

ParameterOptimized ValueSource
Extraction Method Ultrasound-Assisted Extraction (UAE)[1]
Solvent 70% Ethanol[1]
Solid-to-Liquid Ratio 1:30 g/mL[1]
Temperature 60°C[1]
Ultrasonic Power 250 W[1]
Extraction Time 45 minutes[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of THA

This protocol is adapted from methods for extracting biflavonoids from Selaginella species.

  • Sample Preparation: Weigh 10 g of dried and powdered Selaginella plant material.

  • Extraction:

    • Place the powdered sample into a 500 mL flask.

    • Add 300 mL of 70% ethanol to achieve a 1:30 solid-to-liquid ratio.

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 60°C and the ultrasonic power to 250 W.

    • Extract for 45 minutes[1].

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a reduced pressure and a temperature of 50°C to obtain the crude extract[1].

Protocol 2: Purification of THA by Column Chromatography

This protocol provides a general method for the purification of THA from a crude extract.

  • Column Preparation:

    • Prepare a slurry of silica gel (200-300 mesh) in chloroform.

    • Pack a glass column (e.g., 50 cm x 3 cm) with the slurry.

    • Equilibrate the column by running chloroform through it[1].

  • Sample Loading:

    • Dissolve 1 g of the crude extract in a minimal volume of chloroform.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column[1].

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by introducing methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

    • Collect fractions of 10-20 mL[1].

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing THA.

    • Combine the pure fractions and evaporate the solvent to yield isolated THA[1].

Visualizations

Troubleshooting_Low_THA_Yield start Low THA Yield check_extraction Review Extraction Phase start->check_extraction check_purification Review Purification Phase start->check_purification incomplete_extraction Incomplete Extraction? check_extraction->incomplete_extraction degradation THA Degradation? check_extraction->degradation column_loss Loss during Chromatography? check_purification->column_loss incomplete_extraction->degradation No optimize_params Optimize: Solvent, Temp, Time, Ratio incomplete_extraction->optimize_params Yes degradation->check_purification No control_conditions Control: Temp, pH, Light degradation->control_conditions Yes optimize_chromatography Optimize: Stationary/Mobile Phase, Gradient column_loss->optimize_chromatography Yes yield_improved Yield Improved column_loss->yield_improved No, consider alternative purification methods optimize_params->yield_improved control_conditions->yield_improved optimize_chromatography->yield_improved

Caption: Troubleshooting logic for low this compound yield.

THA_Extraction_Workflow prep 1. Sample Preparation (Dry and Grind Plant Material) extraction 2. Extraction (e.g., Ultrasound-Assisted with 70% Ethanol) prep->extraction filtration 3. Filtration (Separate extract from solid residue) extraction->filtration concentration 4. Concentration (Rotary Evaporation to get Crude Extract) filtration->concentration purification 5. Purification (Silica Gel Column Chromatography) concentration->purification analysis 6. Fraction Analysis (TLC or HPLC) purification->analysis final_product 7. Isolated THA (Combine pure fractions and evaporate solvent) analysis->final_product

Caption: Experimental workflow for THA extraction and isolation.

NFkB_Pathway_Inhibition stimulus Inflammatory Stimulus (e.g., TNF-α) ikb IκBα stimulus->ikb promotes degradation complex IκBα NF-κB ikb->complex:f0 nfkb NF-κB (p50/p65) nfkb->complex:f1 degradation IκBα Degradation complex:f0->degradation translocation NF-κB Translocation to Nucleus complex:f1->translocation tha Amentoflavone (THA Precursor) tha->degradation inhibits gene_expression Pro-inflammatory Gene Expression translocation->gene_expression

References

Preventing degradation of Tetrahydroamentoflavone during storage and experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tetrahydroamentoflavone (THA) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (THA) is a biflavonoid, a natural compound derived from the hydrogenation of amentoflavone (B1664850), which is found in plants like Selaginella species.[1] Like many phenolic compounds, THA is susceptible to degradation when exposed to certain environmental factors, which can impact its purity, potency, and the reproducibility of experimental results. Understanding and controlling its stability is crucial for accurate research and development.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The main factors that can lead to the degradation of THA and other flavonoids include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[2][3]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis and rearrangement of the flavonoid structure.

  • Light: Exposure to UV and visible light can induce photodegradation.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl groups.

  • Solvents: The choice of solvent can influence the stability of THA. Protic solvents, in particular, can participate in degradation reactions.

Q3: How should I store my solid this compound powder?

A3: For optimal stability, solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dark, and dry place. For long-term storage, it is recommended to store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the powder into smaller, single-use vials.

Q4: I'm dissolving this compound for my experiments. What is the best solvent to use to minimize degradation?

A4: this compound is soluble in DMSO and ethanol (B145695), and sparingly soluble in water.[4] For preparing stock solutions, high-purity, anhydrous DMSO or ethanol is recommended. It is advisable to prepare fresh solutions for each experiment. If aqueous buffers are used for dilutions, they should be degassed to remove dissolved oxygen, and the pH should be maintained close to neutral (pH 6-8) if compatible with the experimental design.

Q5: I've noticed a change in the color of my this compound solution. What does this indicate?

A5: A color change in your THA solution, such as turning yellow or brown, is often an indication of degradation, likely due to oxidation or other chemical transformations. It is recommended to discard the solution and prepare a fresh one.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or inconsistent bioactivity in assays. Degradation of THA in stock or working solutions.Prepare fresh stock solutions in anhydrous DMSO or ethanol. Store aliquots at -20°C or -80°C and protect from light. Minimize the time working solutions are kept at room temperature.
Precipitation of THA in aqueous media. Low aqueous solubility and "solvent shock" when adding a concentrated organic stock solution to an aqueous buffer.Prepare a more dilute stock solution. Add the stock solution to the aqueous medium slowly while vortexing. Consider the use of solubility enhancers like cyclodextrins.
Appearance of unexpected peaks in HPLC analysis. Degradation of THA during sample preparation or analysis.Ensure the mobile phase is degassed. Protect samples from light during autosampler storage. Check the pH of the sample and mobile phase to ensure they are within a stable range for THA.
Loss of THA content over time in stored samples. Inappropriate storage conditions.For long-term storage, use a freezer at -20°C or below. For short-term storage, refrigeration at 2-8°C is acceptable, but ensure containers are well-sealed and protected from light.

Quantitative Data on Stability

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is representative of what might be observed during a forced degradation study and should be used as a guideline for experimental design.

Table 1: Effect of Temperature on this compound Stability (in 50:50 Ethanol:Water, pH 7)

TemperatureTime (hours)Remaining THA (%)
4°C2499.5
25°C (Room Temp)2497.2
40°C2491.8
60°C2482.5

Table 2: Effect of pH on this compound Stability (in Aqueous Buffer at 25°C)

pHTime (hours)Remaining THA (%)
3.0 (Acidic)1288.3
7.0 (Neutral)1298.1
9.0 (Basic)1275.6

Table 3: Effect of Light Exposure on this compound Stability (in Methanol at 25°C)

ConditionTime (hours)Remaining THA (%)
Dark (Control)2499.8
Ambient Light2496.4
UV Light (254 nm)2470.2

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of THA for use in experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, amber glass vials or microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of THA powder in a sterile vial.

  • Add the calculated volume of DMSO or ethanol to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the THA is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of THA under various stress conditions and identify potential degradation products.

Materials:

  • This compound stock solution (1 mg/mL in methanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Heating block or water bath

  • UV lamp (254 nm)

  • HPLC system with a UV detector

Procedure:

  • Acid Hydrolysis: Mix equal volumes of THA stock solution and 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of THA stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of THA stock solution and 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Incubate the THA stock solution at 60°C in the dark for 24, 48, and 72 hours.

  • Photolytic Degradation: Expose the THA stock solution in a quartz cuvette to UV light (254 nm) for 6, 12, and 24 hours. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining THA and to observe the formation of degradation products.

Visualizations

Proposed Degradation Pathway of this compound

G THA This compound Oxidation Oxidation (O2, Light) THA->Oxidation O2, light Hydrolysis Hydrolysis (Acid/Base) THA->Hydrolysis H+/OH- DP1 Quinone-type Products Oxidation->DP1 DP2 Ring Fission Products Hydrolysis->DP2 DP3 Simpler Phenolic Acids & Aldehydes DP2->DP3 Further Degradation

Caption: A proposed degradation pathway for this compound under oxidative and hydrolytic stress.

Experimental Workflow for Stability Testing

G cluster_stress Forced Degradation Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation (H2O2) Oxidation->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photo Photolytic Stress Photo->HPLC_Analysis THA_Sample This compound Sample THA_Sample->Acid THA_Sample->Base THA_Sample->Oxidation THA_Sample->Thermal THA_Sample->Photo Data_Analysis Data Analysis (% Degradation, Kinetics) HPLC_Analysis->Data_Analysis Report Stability Report Data_Analysis->Report

Caption: A general workflow for conducting forced degradation studies of this compound.

References

Technical Support Center: Overcoming Tetrahydroamentoflavone (THA) Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to directly address solubility issues encountered when working with Tetrahydroamentoflavone (THA) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (THA) precipitating in aqueous buffers or cell culture media?

A1: this compound, like many flavonoids, is a lipophilic and hydrophobic molecule, leading to inherently low aqueous solubility.[1][2] Precipitation is common and can be attributed to several factors:

  • Low Aqueous Solubility : The primary reason is that the concentration of THA in your working solution exceeds its solubility limit in the aqueous medium.[3]

  • Solvent Shock : When a concentrated stock solution of THA (typically in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[3]

  • Crystalline Structure : The stable crystalline lattice of THA contributes to its poor dissolution rate in water.[2][4]

Q2: What is the most direct method to solubilize THA for in vitro experiments?

A2: The most common and straightforward method is to first prepare a concentrated stock solution in a water-miscible organic solvent, with Dimethyl sulfoxide (B87167) (DMSO) being the most widely used co-solvent for this purpose.[1][3][5] This high-concentration stock is then serially diluted into the aqueous buffer or cell culture medium to achieve the final desired concentration. This technique ensures the compound is fully dissolved before its introduction to the aqueous environment.

Q3: What concentration of DMSO is considered safe for cell-based assays?

A3: The safe concentration of DMSO is highly dependent on the specific cell type being used. However, a general guideline is to keep the final concentration of DMSO in the culture medium between 0.1% and 0.5% (v/v), as this range is considered non-toxic for most cell lines.[3] It is crucial to run a vehicle control experiment (medium with the same final DMSO concentration but without THA) to ensure the solvent does not affect cell viability, morphology, or the experimental endpoint being measured.[3] For sensitive cell types, like stem cells, it is advisable to use the lowest possible concentration (e.g., <0.1%).[3]

Q4: Beyond using DMSO, what other methods can enhance the aqueous solubility of THA?

A4: For experiments requiring higher concentrations of THA or for in vivo studies where DMSO may not be suitable, several advanced formulation strategies can be employed:

  • Cyclodextrin (B1172386) Complexation : Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[3][6] They can encapsulate hydrophobic molecules like THA, forming an "inclusion complex."[7][8] This complex is significantly more soluble in water because its outer surface is hydrophilic.[3][9][10] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[3]

  • Solid Dispersions : This technique involves dispersing THA at a molecular level within a hydrophilic polymer matrix (e.g., PVP K30).[2][11] This process can convert the drug from a crystalline form to a more soluble amorphous state, thereby enhancing its dissolution rate.[2]

  • Use of Other Co-solvents and Surfactants : Solvents like ethanol (B145695) or excipients such as Poloxamer 188 can also be used, though their compatibility with the specific experimental system must be validated.[2][12]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock solution Solvent Shock : The rapid change in polarity causes the compound to crash out of the solution.[3]To minimize solvent shock, perform a serial dilution. First, dilute the DMSO stock into a small, intermediate volume of pre-warmed (37°C) medium/buffer, mix thoroughly, and then add this intermediate dilution to the final volume.[3][13]
Compound will not fully dissolve in DMSO Concentration Too High : The desired stock concentration exceeds the solubility limit of THA in DMSO.Try reducing the target stock concentration (e.g., from 50 mM to 10 mM). Gentle warming (37°C) and brief sonication (5-10 minutes) can also aid dissolution.[3][13]
Inconsistent experimental results Incomplete Solubilization : The compound may not be fully dissolved in the stock or working solution, leading to inaccurate concentrations.Always visually inspect your stock solution to ensure it is clear and free of any particulate matter before making dilutions.[13] If necessary, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent.
Low efficacy or biological activity Poor Bioavailability : Even if the compound appears dissolved, its effective concentration might be low due to poor solubility in the assay medium.Consider using a solubility-enhancing formulation, such as a cyclodextrin inclusion complex, to increase the apparent water solubility and bioavailability of THA.[6][10]
Quantitative Data Summary: Solubility Enhancement of Biflavonoids
CompoundRaw Material Solubility (μg/mL)ASD Formulation Solubility (μg/mL)Fold Increase
Amentoflavone0.31 ± 0.0328.54 ± 0.86~92x
Robustaflavone0.12 ± 0.0113.11 ± 0.42~109x
Delicaflavone0.09 ± 0.0110.25 ± 0.33~114x
Data represents mean ± SD, n=3. Adapted from a 2020 study on biflavonoid solid dispersions.[3]

Experimental Protocols & Visualizations

Protocol 1: Preparation of THA Stock Solution using DMSO

Objective: To prepare a high-concentration stock solution of THA in DMSO for subsequent dilution in aqueous buffers or cell culture media.[3]

Materials:

  • This compound (THA) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile microcentrifuge tube, weigh the desired amount of THA powder.

  • Add the required volume of sterile DMSO to achieve the target stock concentration (e.g., 10-50 mM). It is recommended to start with a smaller volume of DMSO, vortex, and add more if needed.[3]

  • Vortex the solution vigorously for 1-2 minutes until the THA is completely dissolved. A clear, particle-free solution should be obtained.[5]

  • If dissolution is difficult, briefly sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C.[3][13]

  • Visually inspect the solution to confirm it is clear.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light, to prevent degradation and avoid repeated freeze-thaw cycles.[3]

G cluster_stock Stock Solution Preparation A Weigh THA Powder B Add DMSO A->B C Vortex Vigorously B->C D Optional: Sonicate/Warm C->D E Visually Inspect (Clear Solution) D->E E->C Not Clear F Aliquot & Store (-20°C / -80°C) E->F Success

Workflow for preparing a THA stock solution in DMSO.
Protocol 2: Preparation of a THA-Cyclodextrin (CD) Inclusion Complex

Objective: To enhance the aqueous solubility of THA by forming an inclusion complex with a modified cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[3]

Materials:

  • This compound (THA)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol (or another suitable organic solvent for THA)

  • Distilled water

  • Mortar and pestle

  • Rotary evaporator or vacuum oven

Procedure (Kneading/Co-evaporation Method):

  • Dissolve a known amount of THA in a minimal volume of ethanol.

  • In a separate container, dissolve HP-β-CD in a small amount of water to form a thick paste. A molar ratio of 1:1 or 1:2 (THA:CD) is a common starting point.[3]

  • Slowly add the THA solution to the HP-β-CD paste.

  • Knead the mixture thoroughly in a mortar for 30-60 minutes to facilitate complex formation.[2]

  • Dry the resulting mixture to a solid powder using a rotary evaporator or a vacuum oven to remove the ethanol and water.

  • The resulting powder is the THA-CD inclusion complex, which should now exhibit improved solubility in aqueous solutions and can be dissolved directly in your buffer or medium for experiments.

G cluster_pathway Cyclodextrin Inclusion Complex Formation cluster_result Result THA THA Molecule (Hydrophobic) Complex THA-CD Complex (Water Soluble) THA->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Forms Host-Guest Complex Solubility Increased Apparent Aqueous Solubility Complex->Solubility

Mechanism of solubility enhancement via cyclodextrin complexation.

References

Addressing co-elution of biflavonoid impurities during Tetrahydroamentoflavone purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of biflavonoid impurities during the purification of Tetrahydroamentoflavone (THA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (THA) and why is its purification often challenging?

A1: this compound is a hydrogenated derivative of amentoflavone (B1664850), a biflavonoid found in plants such as those of the Selaginella genus. The purification of THA is challenging due to its complex structure and the frequent co-extraction of structurally similar biflavonoids, which have very similar polarities and chromatographic behaviors, leading to co-elution.[1]

Q2: What are the most common impurities that co-elute with this compound?

A2: The most common co-eluting impurity is its parent compound, amentoflavone. Due to their structural similarity, separating these two compounds is a primary challenge in THA purification. Other biflavonoid isomers and related compounds present in the crude extract can also co-elute.

Q3: I see a shoulder on my main peak or a broad, asymmetric peak in my HPLC chromatogram. What does this indicate?

A3: A peak shoulder or a broad, asymmetric peak is a strong indicator of co-eluting impurities. This suggests that another compound, likely a structurally similar biflavonoid like amentoflavone, is eluting at a very similar retention time under your current chromatographic conditions. Using a photodiode array (PDA) detector can help assess peak purity.

Q4: What is the first step I should take to improve the separation of THA from co-eluting impurities?

A4: The initial step is to optimize your analytical HPLC method to achieve baseline separation, if possible. This involves adjusting the mobile phase composition, gradient slope, and flow rate to maximize the resolution between THA and the impurity peaks. A good starting point for reversed-phase HPLC is to adjust the mobile phase to achieve a capacity factor (k') for THA between 2 and 10, which ensures sufficient interaction with the stationary phase.

Q5: Are there alternative chromatographic techniques if HPLC fails to resolve the impurities?

A5: Yes, if optimizing your preparative HPLC method is insufficient, you can consider alternative techniques. High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thus eliminating irreversible sample adsorption and potentially offering different selectivity for biflavonoid separation.[2][3]

Troubleshooting Guide: Resolving Co-elution of Biflavonoid Impurities

Problem: Poor resolution between this compound and a co-eluting biflavonoid impurity (e.g., Amentoflavone) in preparative HPLC.

Below is a systematic approach to troubleshoot and resolve this common purification challenge.

Step 1: Assess and Optimize the Analytical Method

Before scaling up to preparative chromatography, ensure your analytical method is fully optimized for the best possible separation.

  • Modify the Mobile Phase Gradient: A shallow gradient is often key to separating closely eluting compounds.[1] If you are using a steep gradient, decrease the rate of change of the organic solvent percentage over time, especially around the elution time of your target compounds.

  • Solvent Selection: While acetonitrile (B52724) is a common organic modifier in reversed-phase HPLC, methanol (B129727) can offer different selectivity for flavonoids and may improve resolution.[4] Consider running scouting gradients with both.

  • Adjust pH: The pH of the mobile phase can influence the ionization state of phenolic hydroxyl groups on biflavonoids, affecting their retention and selectivity. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) is common practice and can sharpen peaks.[2][5]

Step 2: Scale-Up from Analytical to Preparative HPLC

Once the analytical method is optimized, the next step is to scale it up for preparative purification.

  • Column Selection: Choose a preparative column with the same stationary phase chemistry (e.g., C18) as your analytical column. The particle size should also be comparable to maintain resolution.

  • Flow Rate and Gradient Adjustment: The flow rate and gradient must be scaled proportionally to the column dimensions. Use a scale-up calculator to determine the correct parameters to maintain the separation achieved at the analytical scale.

  • Loading Study: Perform a loading study to determine the maximum amount of crude sample that can be injected onto the preparative column without sacrificing resolution. Overloading the column is a common cause of peak broadening and loss of separation.

Step 3: Post-Purification Analysis

After fraction collection, it is crucial to analyze the collected fractions to assess purity.

  • Purity Check: Analyze the collected fractions using your optimized analytical HPLC method to confirm the purity of the THA.

  • Combine and Concentrate: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified THA.

Data Presentation

The following tables provide representative data for analytical HPLC methods used in the separation of flavonoids. These can serve as a starting point for method development.

Table 1: Example HPLC Parameters for Flavonoid Separation

ParameterMethod AMethod B
Column C18, 4.6 x 250 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Detection 360 nm254 nm
Column Temp. 40 °CAmbient

Table 2: Example Gradient Elution Profiles

Time (min)Method A (%B)Method B (%B)
01035
41035
201480 (at 13 min)
301695 (at 15 min)
542595 (at 17.5 min)
7210035 (at 18 min)
7510035 (at 27.5 min)

Note: The retention times of THA and amentoflavone will depend on the specific conditions used. Under typical reversed-phase conditions, the more polar THA would be expected to elute slightly earlier than amentoflavone.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Biflavonoid Separation

This protocol is a general method for analyzing the purity of THA fractions and for method development.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start with a shallow gradient (e.g., 5-10% increase in Solvent B over 20-30 minutes) to identify the elution window of the compounds of interest.

    • Refine the gradient to be even shallower around the elution time of THA and its impurities to maximize resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[6]

  • Detection: Monitor at 330-360 nm, where biflavonoids have strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in methanol or the initial mobile phase composition.

Protocol 2: Preparative HPLC Purification of THA

This protocol outlines the steps for scaling up an optimized analytical method to purify THA.

  • Instrumentation: A preparative HPLC system with a high-pressure gradient pump, a larger sample loop or direct injection capability, a preparative-scale column, a detector with a preparative flow cell, and a fraction collector.

  • Column: A preparative C18 column (e.g., 20-50 mm internal diameter) with the same stationary phase as the analytical column.

  • Mobile Phase: Prepare large volumes of Solvents A and B as optimized in the analytical method.

  • Scale-Up Calculation:

    • Flow Rate: Scale the analytical flow rate based on the cross-sectional area of the preparative column.

      • Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius² / Analytical Column Radius²)

    • Gradient Time: The gradient time points should be adjusted proportionally to the new flow rate and column volume.

    • Sample Load: Determine the maximum sample load through a loading study, starting with a conservative amount and gradually increasing until resolution begins to degrade.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase composition.

    • Dissolve the crude or partially purified extract in a suitable solvent (ideally the initial mobile phase) at a high concentration.

    • Inject the sample and run the scaled-up gradient method.

  • Fraction Collection: Collect fractions based on the detector signal, using time- or peak-based triggering.

  • Analysis and Pooling: Analyze the purity of each fraction using the analytical HPLC method. Pool the fractions containing THA of the desired purity.

Visualizations

Troubleshooting Workflow for Co-elution

G cluster_0 Troubleshooting Workflow A Problem: Co-eluting Peaks (e.g., THA and Amentoflavone) B Is Analytical Separation Baseline? A->B C Optimize Analytical Method B->C No G Scale Up to Preparative HPLC B->G Yes D Adjust Gradient Slope (Make it shallower) C->D E Change Organic Solvent (e.g., ACN to MeOH) C->E F Adjust Mobile Phase pH C->F D->B E->B F->B H Perform Loading Study (Avoid column overload) G->H I Run Preparative Purification H->I J Analyze Fraction Purity I->J J->C Purity insufficient K Pool Pure Fractions J->K L Consider Alternative Technique (e.g., HSCCC) K->L Still Impure

Caption: A logical workflow for troubleshooting the co-elution of biflavonoid impurities.

Inhibition of NF-κB Signaling Pathway by THA

G cluster_0 Cytoplasm cluster_1 Nucleus THA This compound (THA) IKK IKK THA->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Degradation (inhibited) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation (Blocked) IkB_NFkB->NFkB Release Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Activates NFkB_nuc->Genes

Caption: Proposed mechanism of THA inhibiting the NF-κB signaling pathway.[7]

References

Technical Support Center: Mitigating Tetrahydroamentoflavone Interference in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate assay interference caused by Tetrahydroamentoflavone (THA). Given that THA is a known Pan-Assay Interference Compound (PAINS), this resource offers detailed protocols and data-driven insights to prevent the costly pursuit of false-positive hits.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THA) and why is it a concern in HTS?

A1: this compound is a naturally occurring biflavonoid.[1] Like many polyphenolic compounds, its structure contains features that are associated with non-specific assay interference, classifying it as a PAINS compound.[2][3] PAINS are notorious for producing false-positive results in high-throughput screening (HTS) campaigns by interacting non-specifically with assay components rather than the intended biological target.[2] This can lead to a significant waste of resources if not identified and addressed early in the drug discovery process.

Q2: What are the common mechanisms by which THA interferes with HTS assays?

A2: THA can interfere with HTS assays through several mechanisms:

  • Intrinsic Fluorescence (Autofluorescence): THA has aromatic rings and hydroxyl groups that can absorb light and fluoresce, which can overlap with the emission spectra of fluorophores used in assays, leading to an increased background signal.[4]

  • Fluorescence Quenching: THA can decrease the fluorescence intensity of a reporter fluorophore through processess like Förster resonance energy transfer (FRET) or collisional quenching. This can lead to false positives in "turn-off" assays or false negatives in "turn-on" assays.[4]

  • Compound Aggregation: At certain concentrations, THA may form aggregates in aqueous assay buffers. These aggregates can sequester and non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to promiscuous inhibition.

  • Redox Cycling: The quinone-like structures within flavonoids can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers), generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[3] H₂O₂ can then oxidize and inactivate proteins non-specifically.

Q3: My primary screen identified THA as a hit. What are the immediate next steps?

A3: It is crucial to perform a series of validation and counter-screening experiments before committing to further investigation.

  • Confirm Identity and Purity: Ensure the purity and identity of the compound sample using methods like LC-MS and NMR.

  • Run Control Experiments: Perform "no-dye" and "no-enzyme" controls to check for autofluorescence and other direct assay interference.

  • Conduct Orthogonal Assays: Validate the activity using a different assay format that has a distinct detection method (e.g., if the primary assay was fluorescence-based, use a luminescence or absorbance-based orthogonal assay).

  • Check for Aggregation: Perform experiments with and without non-ionic detergents (e.g., Triton X-100) or use Dynamic Light Scattering (DLS) to test for aggregation-based inhibition.

  • Assess for Redox Activity: Use specific assays to determine if the compound is generating reactive oxygen species in your assay buffer.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action(s)
Increased background signal in a fluorescence assay. THA is autofluorescent at the assay's excitation/emission wavelengths.1. Measure the excitation and emission spectra of THA in the assay buffer. 2. Run a "no-dye" control with THA to quantify its fluorescence contribution and subtract this from the experimental wells.[4] 3. Consider switching to a red-shifted fluorophore to minimize spectral overlap.[4]
Decreased signal in a fluorescence assay. THA is quenching the assay's fluorophore.1. Perform a quenching assay by measuring the fluorophore's signal in the presence of increasing concentrations of THA.[4] 2. If quenching is confirmed, consider altering the assay format (e.g., from "turn-on" to "turn-off" or switching to a non-fluorescence-based method).[4]
Inhibition is abolished or significantly reduced in the presence of 0.01% Triton X-100. THA is likely forming aggregates that are causing non-specific inhibition.1. Confirm aggregation using Dynamic Light Scattering (DLS). 2. Deprioritize the compound as it is likely an aggregation-based promiscuous inhibitor.
Steep dose-response curve with a Hill slope >1.5. This can be an indicator of compound aggregation or other non-specific mechanisms.1. Investigate for aggregation as described above. 2. Carefully examine the data for any signs of insolubility or precipitation at higher concentrations.
Hit is active in the primary assay but inactive in an orthogonal assay with a different readout. The compound is likely interfering with the technology of the primary assay.1. This strongly suggests an artifact. The compound should be flagged as a likely false positive. 2. Prioritize hits that show consistent activity across multiple assay platforms.
Activity is dependent on the presence of reducing agents (e.g., DTT) in the assay buffer. The compound may be a redox cycler, generating H₂O₂ that inhibits the target protein.1. Perform a redox cycling counter-screen. 2. Test if the addition of catalase (which degrades H₂O₂) to the assay buffer reverses the observed inhibition.

Quantitative Data Summary

Table 1: Inhibitory Activity of Amentoflavone Against Various Enzymes

Target EnzymeEnzyme ClassIC₅₀ (µM)Reference
Cathepsin BCysteine Protease1.75[5]
SARS-CoV-2 3CL-proteaseCysteine Protease>100[1]
SARS-CoV-2 RdRpRNA Polymerase13.17[1]
15-LipoxygenaseOxidoreductase0.04[2]
Phosphodiesterase (PDE)Hydrolase0.27[4]
Group II Phospholipase A2Hydrolase-

Table 2: Inhibitory Activity of Amentoflavone Against Cytochrome P450 (CYP) Enzymes

Target EnzymeEnzyme ClassIC₅₀ (µM)Reference
CYP1A2Oxidoreductase4.4
CYP2B6Oxidoreductase7.1
CYP2C8Oxidoreductase0.084
CYP2C9Oxidoreductase0.035
CYP2C19Oxidoreductase3.4
CYP2D6Oxidoreductase2.6
CYP3A4Oxidoreductase1.3

Note: This data for Amentoflavone is presented to exemplify the expected promiscuous behavior of related biflavonoids like THA.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if THA contributes to the signal in a fluorescence-based assay.

Materials:

  • This compound (in DMSO stock)

  • Assay buffer

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of THA in assay buffer to match the concentrations used in the primary assay.

  • Add the THA dilutions to the wells of the microplate.

  • Include wells with assay buffer and DMSO only as a negative control.

  • In a separate set of wells, add the assay's fluorescent probe/substrate without any enzyme or cells (this is the "no-enzyme" or "no-cell" control).

  • Incubate the plate under the same conditions as the primary assay (time, temperature).

  • Read the fluorescence intensity on a plate reader using the same excitation and emission wavelengths as the primary assay.

  • Data Analysis: Subtract the signal from the buffer/DMSO control wells from the THA-containing wells. A concentration-dependent increase in fluorescence indicates that THA is autofluorescent under the assay conditions.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection

Objective: To determine if THA forms aggregates at assay concentrations.

Materials:

  • This compound (in DMSO stock)

  • Assay buffer

  • DLS-compatible microplate (e.g., 384-well clear bottom) or cuvettes

  • Dynamic Light Scattering instrument

Procedure:

  • Prepare solutions of THA in assay buffer at a range of concentrations, typically from low to high micromolar, bracketing the observed IC₅₀.

  • Include a control of assay buffer with the equivalent concentration of DMSO.

  • Filter all solutions through a low-protein-binding filter (e.g., 0.02 µm) to remove dust and pre-existing particulates.

  • Transfer the samples to the DLS plate or cuvettes.

  • Allow the samples to equilibrate to the instrument's measurement temperature.

  • Acquire DLS data, measuring the size distribution (hydrodynamic radius) and polydispersity of particles in solution.

  • Data Analysis: The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregation. A high polydispersity index also suggests the presence of multiple species, including aggregates.

Protocol 3: Plate-Based Assay for Redox Cycling

Objective: To determine if THA generates hydrogen peroxide (H₂O₂) in the presence of a reducing agent. This protocol is adapted from resazurin-based methods.

Materials:

  • This compound (in DMSO stock)

  • Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, pH 7.5)

  • Dithiothreitol (DTT)

  • Resazurin (B115843)

  • Catalase (for control experiment)

  • Black, low-volume 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a fresh working solution of 5 µM resazurin and 50 µM DTT in assay buffer.

  • Dispense test compounds (e.g., THA) into the microplate to achieve final concentrations to be tested (e.g., 1-100 µM).

  • Add the resazurin/DTT mixture to all wells.

  • For a control experiment, in a parallel plate, add catalase (final concentration ~100 U/mL) to the wells before adding the resazurin/DTT mixture.

  • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence of the product, resorufin, at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: An increase in fluorescence indicates the conversion of resazurin to resorufin, which is driven by the production of H₂O₂ through redox cycling. This effect should be abolished or significantly reduced in the presence of catalase.

Visualizations

HTS Triage Workflow for a Potential PAINS Compound

HTS_Triage_Workflow Start Primary HTS Hit Identified Purity Confirm Purity & Identity (LC-MS, NMR) Start->Purity Controls Run Assay Controls (No-Enzyme, No-Dye) Purity->Controls Orthogonal Test in Orthogonal Assay (Different Technology) Controls->Orthogonal Decision1 Consistent Activity? Orthogonal->Decision1 Aggregation Aggregation Check (DLS, Detergent) Decision2 Aggregation? Aggregation->Decision2 Redox Redox Cycling Check (Resazurin/Catalase) Decision3 Redox Activity? Redox->Decision3 Decision1->Aggregation Yes FalsePositive Flag as False Positive / PAINS Deprioritize Decision1->FalsePositive No Decision2->Redox No Decision2->FalsePositive Yes Decision3->FalsePositive Yes ValidHit Proceed with Hit Validation (SAR, Target Engagement) Decision3->ValidHit No Fluorescence_Troubleshooting Start Anomalous Signal in Fluorescence Assay CheckAutofluor Run 'No-Dye' Control with Compound Start->CheckAutofluor SignalIncrease Signal Increase? CheckAutofluor->SignalIncrease Test Autofluorescent Cause: Autofluorescence Action: Subtract background, use red-shifted dye SignalIncrease->Autofluorescent Yes CheckQuench Run Quenching Assay (Dye + Compound) SignalIncrease->CheckQuench No SignalDecrease Signal Decrease? CheckQuench->SignalDecrease Test Quencher Cause: Quenching Action: Change assay format (e.g., to absorbance) SignalDecrease->Quencher Yes Other No direct interference. Investigate other mechanisms (aggregation, redox). SignalDecrease->Other No

References

Technical Support Center: Tetrahydroamentoflavone (THA) Oral Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Tetrahydroamentoflavone (THA). This resource provides guidance on strategies to overcome the challenges associated with its low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THA) and why is its oral bioavailability a concern?

A1: this compound is a naturally occurring biflavonoid found in plants like Selaginella species.[1] Like many flavonoids, it exhibits a range of promising pharmacological activities.[1][2] However, its therapeutic potential is significantly hindered by low oral bioavailability. The primary reasons for this are its poor aqueous solubility and extensive first-pass metabolism in the liver.[3] For a drug to be effective when taken orally, it must first dissolve in the gastrointestinal fluids and then be absorbed into the bloodstream, a process where THA faces significant hurdles.[3][4]

Q2: What are the primary strategies to enhance the oral bioavailability of THA?

A2: The main goal is to improve THA's solubility, dissolution rate, and/or protect it from metabolic degradation.[5] Several pharmaceutical technologies are employed to achieve this, including:

  • Solid Dispersions: Dispersing THA in a hydrophilic carrier matrix at a molecular level to enhance its dissolution rate.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic THA molecule within the cavity of a cyclodextrin (B1172386), which has a hydrophilic exterior, thereby increasing its apparent water solubility.[6]

  • Nanotechnology-based Drug Delivery Systems: Formulating THA into nanoparticles, such as nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles. These systems can increase the surface area for dissolution and may offer pathways to bypass first-pass metabolism.[7][8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and cosurfactants that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can significantly improve solubility and absorption.[9]

Q3: How do I choose the right bioavailability enhancement strategy for my experiment?

A3: The choice depends on several factors including the specific objective of your study (e.g., preclinical pharmacokinetics vs. in vitro assays), available equipment, and the desired physicochemical properties of the final formulation.

  • For early-stage in vitro assays , preparing a stock solution in DMSO or forming a complex with cyclodextrins are often the simplest and most effective methods to increase aqueous solubility.[6]

  • For in vivo oral dosing studies , more advanced formulations like solid dispersions or nano-delivery systems are generally required to achieve significant bioavailability enhancement. SEDDS are particularly promising for highly lipophilic compounds.

The following diagram outlines a general decision-making workflow.

G cluster_0 A Goal: Enhance THA Bioavailability B What is the experimental context? A->B C In Vitro Cell-Based Assays B->C In Vitro D In Vivo Oral Pharmacokinetics B->D In Vivo E Use Co-solvent (DMSO) or Cyclodextrin Complex C->E F Develop Advanced Formulation D->F G Options: - Solid Dispersions - Nanoemulsions - SEDDS - Polymeric Nanoparticles F->G

Caption: Decision workflow for selecting a THA bioavailability strategy.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and evaluation of THA.

Issue 1: Poor Dissolution or Precipitation of THA in Aqueous Media

Possible Cause Troubleshooting Step
Insufficient Solubilization For cyclodextrin complexes, ensure the optimal molar ratio of THA to cyclodextrin has been determined through phase solubility studies. Increase the kneading or stirring time during preparation to ensure sufficient interaction.[10]
Incorrect pH The solubility of flavonoids can be pH-dependent. Evaluate the solubility of your formulation across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) to check for pH-triggered precipitation.
Metastable Amorphous Form Reverting to Crystalline Form For solid dispersions, the amorphous state can be unstable. Ensure the chosen polymer adequately inhibits recrystallization by performing stability studies (e.g., storing at elevated humidity/temperature and checking for crystallinity using XRD or DSC).
Co-solvent "Shock" When adding a DMSO stock solution to aqueous media, rapid precipitation can occur. To minimize this, dilute the stock into a small volume of pre-warmed medium first, mix well, and then add this to the final volume.[6]

Issue 2: Low Drug Loading or Encapsulation Efficiency in Nanoparticles

Possible Cause Troubleshooting Step
Poor Solubility in the Lipid/Oil Phase Screen various lipids or oils to find one in which THA has the highest solubility. This is a critical prerequisite for achieving high encapsulation efficiency in systems like SLNs or nanoemulsions.
Drug Expulsion During Particle Formation During the cooling phase of SLN preparation (hot homogenization), the drug can be expelled as the lipid recrystallizes. Try a "cold homogenization" method or select a lipid matrix with imperfections (e.g., mixing liquid and solid lipids) to create more space for the drug molecules.
Suboptimal Surfactant Concentration The amount of surfactant can affect both particle size and encapsulation. A concentration that is too low may not adequately stabilize the nanoparticles, leading to aggregation and drug leakage. A concentration that is too high can lead to smaller particles but may also increase the drug's solubility in the external phase, reducing encapsulation. Optimize the surfactant concentration systematically.
High Drug Concentration Attempting to load too much drug can lead to saturation of the carrier system. Reduce the initial concentration of THA to decrease the frequency of particle collisions and prevent premature precipitation.[10]

The following diagram illustrates a troubleshooting workflow for low encapsulation efficiency.

G start Problem: Low Encapsulation Efficiency q1 Is THA soluble in the lipid/organic phase? start->q1 sol1 Screen alternative lipids, oils, or solvent systems. q1->sol1 No q2 Is the drug precipitating during formulation? q1->q2 Yes sol1->q2 sol2 Modify process parameters: - Change homogenization temp - Alter solvent removal rate q2->sol2 Yes q3 Is the surfactant system optimized? q2->q3 No sol2->q3 sol3 Vary surfactant type and concentration (HLB value). q3->sol3 No q4 Is the initial drug concentration too high? q3->q4 Yes sol3->q4 sol4 Reduce the THA-to-carrier ratio. q4->sol4 Yes end_node Re-evaluate Encapsulation Efficiency q4->end_node No sol4->end_node

Caption: Troubleshooting logic for low THA encapsulation efficiency.

Experimental Protocols

Here are detailed methodologies for common bioavailability enhancement techniques.

Protocol 1: Preparation of a THA-Cyclodextrin Inclusion Complex

This protocol uses the kneading method to form an inclusion complex, enhancing the aqueous solubility of THA.[6]

  • Objective: To increase the apparent water solubility of THA for in vitro or in vivo studies.

  • Materials:

    • This compound (THA)

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Ethanol-water mixture (e.g., 50:50 v/v)

    • Mortar and pestle

    • Vacuum oven or rotary evaporator

  • Methodology:

    • Molar Ratio Calculation: Accurately weigh THA and HP-β-CD, typically starting with a 1:1 or 1:2 molar ratio.

    • Mixing: Place the weighed powders into a glass mortar and mix them thoroughly.

    • Kneading: Slowly add the ethanol-water mixture dropwise to the powder while continuously triturating with the pestle. Continue adding liquid until a thick, uniform paste is formed.

    • Trituration: Knead the paste thoroughly and vigorously for 60 minutes. If the paste becomes too dry, add a few more drops of the solvent mixture to maintain consistency.[10]

    • Drying: Transfer the paste to a glass dish and dry it in a vacuum oven at 50-60°C until a constant weight is achieved. This removes the solvent.

    • Sieving and Storage: Gently grind the dried complex into a fine powder. Pass it through a sieve (e.g., 100-mesh) to ensure uniformity. Store the final product in a tightly sealed, light-resistant container.

Protocol 2: Preparation of THA Solid Dispersion by Solvent Evaporation

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by solvent removal.

  • Objective: To create a molecular dispersion of THA in a polymer matrix to improve its dissolution rate.

  • Materials:

    • This compound (THA)

    • A suitable hydrophilic carrier (e.g., Povidone K30 (PVP-K30), HPMC)

    • A suitable organic solvent (e.g., acetone, ethanol)

    • Rotary evaporator

  • Methodology:

    • Dissolution: Prepare a solution by dissolving a calculated amount of THA and the carrier polymer (e.g., in a 1:4 drug-to-polymer weight ratio) in a minimal volume of the organic solvent. Ensure complete dissolution using a magnetic stirrer or brief sonication.

    • Solvent Evaporation: Transfer the solution to a round-bottom flask attached to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). A thin film of the solid dispersion will form on the flask wall.

    • Final Drying: Place the flask in a vacuum oven for 24 hours to remove any residual solvent.

    • Collection and Processing: Carefully scrape the dried solid dispersion from the flask wall. Pulverize it using a mortar and pestle and pass it through a fine-mesh sieve.

    • Storage: Store the powdered solid dispersion in a desiccator to protect it from moisture.

Characterization: For both protocols, it is essential to characterize the product to confirm successful formulation. Key analyses include:

  • Dissolution Testing: Compare the dissolution rate of the formulation against the pure THA in a relevant buffer (e.g., simulated gastric or intestinal fluid).

  • Fourier-Transform Infrared Spectroscopy (FTIR): To check for interactions between THA and the carrier.

  • Differential Scanning Calorimetry (DSC) & X-ray Diffraction (XRD): To confirm the amorphization of THA in the solid dispersion or the formation of a new solid phase in the cyclodextrin complex.

References

Optimizing dosage and administration routes for in vivo studies of Tetrahydroamentoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration routes for in vivo studies of Tetrahydroamentoflavone (THA). Given the limited specific data on THA, much of the guidance is extrapolated from studies on its parent compound, amentoflavone (B1664850).

Frequently Asked Questions (FAQs)

Q1: What is this compound (THA) and why is it studied in vivo?

A1: this compound is a biflavonoid derived from the hydrogenation of amentoflavone. Amentoflavone is known for its various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] In vivo studies are crucial to understand the pharmacokinetic profile, efficacy, and safety of THA as a potential therapeutic agent.

Q2: What are the main challenges in the in vivo administration of THA?

A2: The primary challenges associated with the in vivo administration of THA, similar to other flavonoids, are its poor water solubility and low oral bioavailability.[3][4] This can lead to difficulties in preparing suitable formulations for administration and may result in low and variable plasma concentrations, potentially affecting experimental outcomes. Flavonoids are also often subject to rapid metabolism in the liver and by gut microbiota.[5]

Q3: What are the recommended administration routes for THA in rodent models?

A3: The choice of administration route depends on the study's objective.

  • Oral Gavage (p.o.): This is a clinically relevant route but may result in low bioavailability due to first-pass metabolism.[5] It is suitable for later-stage preclinical studies.

  • Intraperitoneal (i.p.) Injection: This route bypasses first-pass metabolism, generally leading to higher bioavailability compared to oral administration.[5] It is often used for initial efficacy and proof-of-concept studies.

  • Intravenous (i.v.) Injection: This route ensures 100% bioavailability and provides precise control over plasma concentrations.[5] However, it can be technically challenging for repeated dosing.

Q4: How do I prepare THA for in vivo administration?

A4: Due to its poor water solubility, THA requires a suitable vehicle for administration.

  • For Oral Administration: A suspension of THA in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) with a solubilizing agent such as 0.1% Tween 80 is recommended.[5]

  • For Intravenous Administration: THA should be dissolved in a biocompatible solvent system, for example, a mixture of polyethylene (B3416737) glycol (PEG) 400, ethanol, and saline. All intravenous formulations must be sterile.[6]

Q5: What is a recommended starting dose for THA in rodents?

A5: Based on in vivo studies with the related compound amentoflavone, a systemic administration dose of around 30 mg/kg has shown neuroprotective effects.[5] For oral administration in a myocardial ischemia-reperfusion model, amentoflavone has been used at doses of 25, 50, and 100 mg/kg/day in rats.[7] However, a pilot pharmacokinetic study is highly recommended to determine the optimal dose for THA in your specific animal model and experimental setup.

Troubleshooting Guide

Problem 1: Inconsistent or no observable in vivo efficacy.

  • Possible Cause: Poor bioavailability of THA.

    • Solution: Consider switching from oral gavage to intraperitoneal (i.p.) or intravenous (i.v.) administration for initial studies to ensure adequate systemic exposure.[5]

  • Possible Cause: Rapid metabolism of THA.

    • Solution: The half-life of amentoflavone in rats after oral administration is approximately 2-4 hours, suggesting that administration may be required at least twice daily to maintain therapeutic levels.[5] Conduct a pilot pharmacokinetic study to determine the half-life of THA and adjust the dosing frequency accordingly.

  • Possible Cause: Suboptimal formulation leading to poor absorption.

    • Solution: Optimize the vehicle used for administration. For oral gavage, ensure the compound is formulated as a fine, homogenous suspension to maximize surface area for absorption. Consider using formulation strategies like nanomicelles to improve solubility and bioavailability.[8][9][10]

Problem 2: Precipitation of THA in the dosing solution.

  • Possible Cause: Low aqueous solubility of THA.

    • Solution: Avoid purely aqueous vehicles. Use recommended vehicles such as a suspension in 0.5% CMC with 0.1% Tween 80, or a solution containing 5-10% DMSO and 10-20% Solutol HS 15 or Cremophor EL in saline.[5] Always visually inspect for precipitation before each administration.

  • Possible Cause: "Solvent shock" when a concentrated stock in an organic solvent is added to an aqueous vehicle.

    • Solution: Prepare the formulation by first making a paste of the THA powder with a small amount of the vehicle before gradually adding the rest of the vehicle with continuous stirring.[11]

Problem 3: Stress or injury to animals during oral gavage.

  • Possible Cause: Improper gavage technique.

    • Solution: Ensure personnel are properly trained in oral gavage techniques. Use appropriately sized and flexible gavage needles.[12][13][14] The animal should be properly restrained to ensure the head and body are aligned vertically.[12] Never force the gavage needle.[12][13]

    • Alternative: To minimize stress from repeated gavage, consider training animals to voluntarily consume the substance mixed in a palatable food.[5]

Data Presentation

Table 1: Recommended Dosages of Amentoflavone (as a proxy for THA) in Rodent Models

Animal Model Species/Strain Administration Route Dosage Key Findings Citation
Myocardial Ischemia-ReperfusionRatOral (i.g.)25, 50, 100 mg/kg/dayReduced infarct volume, decreased pro-inflammatory cytokines.[7]
Neonatal Hypoxic-Ischemic Brain DamageNot SpecifiedSystemic~30 mg/kgNeuroprotective effects.[5]
PTZ-Induced Kindling (Epilepsy)MouseNot SpecifiedNot SpecifiedReduced seizure susceptibility and cognitive dysfunction.[15][16]
Doxorubicin-Induced Hepatorenal InjuryRatNot SpecifiedNot SpecifiedProtective effects via antioxidant and anti-inflammatory mechanisms.[17][18]

Table 2: Pharmacokinetic Parameters of Amentoflavone in Rats (for reference)

Parameter Oral Administration (300 mg/kg) Intravenous Administration (10 mg/kg)
Tmax (Time to Cmax) 1.13 ± 0.44 hNot applicable
t1/2 (Half-life) 2.06 ± 0.13 hData not available
Bioavailability (F%) Very low (0.04% ± 0.01% for free; 0.16% ± 0.04% for conjugated)100% (by definition)
Metabolism 90.7% ± 8.3% circulates as conjugated metabolites73.2% ± 6.29% circulates as conjugated metabolites

Data adapted from studies on amentoflavone and should be used as a reference for designing studies with THA.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats
  • Preparation of THA Suspension:

    • Weigh the required amount of THA powder.

    • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

    • Add 0.1% (v/v) Tween 80 to the CMC solution and mix thoroughly.

    • Create a smooth paste by triturating the THA powder with a small volume of the CMC-Tween 80 vehicle.

    • Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration.

    • Ensure the suspension is homogenous before drawing it into a syringe.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the correct dosing volume (typically 10-20 ml/kg).[13]

    • Select an appropriately sized, sterile gavage needle.

    • Gently restrain the rat, ensuring its head and body are in a vertical line to straighten the esophagus.[12]

    • Insert the gavage needle into the mouth, over the tongue, and into the pharynx. The rat should swallow the needle, allowing it to pass smoothly into the esophagus. Do not force the needle.[12][13]

    • Slowly administer the THA suspension.

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal Injection in Mice
  • Preparation of THA Solution:

    • Dissolve THA in a suitable vehicle, such as a solution of 5-10% DMSO and 10-20% Solutol HS 15 or Cremophor EL in sterile saline.[5]

    • Ensure the solution is clear and free of precipitation.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the correct injection volume.

    • Use a sterile syringe with an appropriate gauge needle (e.g., 25-27G).

    • Gently restrain the mouse by the scruff of the neck and turn it to expose the abdomen.

    • Tilt the mouse's head downwards to help move the abdominal organs forward.

    • Wipe the injection site (lower right quadrant of the abdomen) with 70% alcohol.[19][20]

    • Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[19]

    • Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.[20]

    • Slowly inject the THA solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis prep_tha Prepare THA Formulation (e.g., 0.5% CMC, 0.1% Tween 80) admin Administer THA (Oral Gavage or IP Injection) prep_tha->admin animal_prep Animal Acclimatization and Fasting (for p.o.) animal_prep->admin blood_sampling Serial Blood Sampling admin->blood_sampling tissue_collection Tissue Collection (at study termination) admin->tissue_collection pk_analysis Pharmacokinetic Analysis (LC-MS/MS) blood_sampling->pk_analysis pd_analysis Pharmacodynamic Analysis (e.g., Biomarker levels) tissue_collection->pd_analysis

Caption: A generalized experimental workflow for in vivo studies of this compound.

pi3k_akt_pathway tha This compound pi3k PI3K tha->pi3k Inhibits receptor Growth Factor Receptor receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates downstream Downstream Effectors (e.g., mTOR, GSK-3β) akt->downstream Phosphorylates response Cell Growth, Proliferation, Survival downstream->response

Caption: The inhibitory effect of THA on the PI3K/Akt signaling pathway.

nfkb_pathway tha This compound ikk IKK Complex tha->ikk Inhibits stimulus Inflammatory Stimulus (e.g., LPS) receptor TLR4 stimulus->receptor Activates myd88 MyD88 receptor->myd88 myd88->ikk ikb IκBα ikk->ikb Phosphorylates for degradation nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to nfkb_ikb NF-κB-IκBα Complex (Inactive) gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nucleus->gene_expression Induces

Caption: The inhibitory effect of THA on the NF-κB signaling pathway.

References

Refinement of analytical methods for detecting Tetrahydroamentoflavone metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the detection of Tetrahydroamentoflavone (THA) and its metabolites.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended method for extracting THA and its metabolites from plasma? A1: Solid-Phase Extraction (SPE) is a robust method for cleaning up and concentrating THA and its metabolites from plasma. A protocol using C18 cartridges is effective for this purpose. Alternatively, protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727) can be used, typically in a 3:1 ratio of solvent to plasma.

Q2: How can I minimize matrix effects during sample preparation? A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate them, you can optimize your sample cleanup method. Diluting the sample can also reduce the concentration of interfering components. It is also crucial to use a suitable internal standard, preferably a stable isotope-labeled version of the analyte, to compensate for signal variations.

Q3: What precautions should be taken when handling samples for metabolomics analysis? A3: Metabolite levels can change rapidly. It is critical to quench metabolism promptly after sample collection. This is often achieved by snap-freezing tissues in liquid nitrogen. Samples should be kept as cold as possible throughout processing to prevent degradation. Consistency in sample handling, processing all samples in the same way and at the same time, is vital for reproducible results.

Liquid Chromatography

Q4: What type of LC column is suitable for separating THA and its metabolites? A4: A C18 column is a common and effective choice for the separation of flavonoids like THA and its metabolites. Columns with smaller particle sizes (e.g., 1.8 µm) used in UPLC systems can provide higher resolution and faster analysis times.

Q5: What mobile phase composition is recommended for the analysis of flavonoids? A5: A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) is typical. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is common as it helps to promote protonation and improve peak shape and ionization efficiency in positive ion mode.

Mass Spectrometry

Q6: Should I use positive or negative ionization mode for detecting THA and its metabolites? A6: Electrospray ionization (ESI) in negative ion mode is often preferred for flavonoids as they can be readily deprotonated. However, positive ion mode can also be effective, typically forming [M+H]⁺ ions, and may provide complementary fragmentation information. The optimal mode should be determined empirically for your specific analytes and instrument.

Q7: What are the expected metabolites of this compound? A7: Based on the metabolism of the closely related compound amentoflavone (B1664850), the primary metabolites of THA are expected to be methylated, glucuronidated, and sulfated conjugates. The major metabolic pathways for amentoflavone include hydrogenation, methylation, sulfation, and glucuronidation.

Q8: How can I identify THA metabolites in a complex sample like urine or plasma? A8: High-resolution mass spectrometry, such as UPLC-Q-TOF/MS, is a powerful technique for identifying unknown metabolites. The strategy involves searching for the predicted mass shifts corresponding to metabolic transformations (e.g., +14 Da for methylation, +176 Da for glucuronidation, +80 Da for sulfation) relative to the parent drug. The fragmentation patterns (MS/MS spectra) of the potential metabolites are then compared to that of the parent THA to confirm the structural relationship.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of THA and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / No Peak 1. Poor Ionization: Incorrect ionization mode or suboptimal source parameters. 2. Matrix Suppression: Co-eluting matrix components are suppressing the analyte signal. 3. Sample Degradation: Analyte is not stable under storage or experimental conditions. 4. Low Recovery: Inefficient extraction from the sample matrix.1. Optimize MS Source: Test both positive and negative ESI modes. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve Chromatography: Modify the LC gradient to better separate the analyte from matrix interferences. 3. Check Stability: Analyze a freshly prepared standard. If degradation is suspected, ensure samples are kept cold and minimize processing time. 4. Optimize Extraction: Evaluate different SPE sorbents or elution solvents. Assess extraction recovery by comparing pre-spiked and post-spiked samples.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: Injecting too much sample. 2. Column Contamination/Degradation: Buildup of matrix components on the column. 3. Inappropriate Injection Solvent: Sample is not fully soluble in the injection solvent, or the solvent is too strong compared to the initial mobile phase. 4. Secondary Interactions: Analyte interacting with active sites on the column packing material.1. Reduce Injection Volume/Concentration: Dilute the sample and re-inject. 2. Clean/Replace Column: Flush the column with a strong solvent. If performance does not improve, replace the column and use a guard column to protect the new one. 3. Match Injection Solvent: Reconstitute the final extract in the initial mobile phase. 4. Modify Mobile Phase: Add a buffer or a different modifier to the mobile phase to minimize secondary interactions.
High Background Noise 1. Contaminated Solvents/Reagents: Impurities in the mobile phase or other reagents. 2. Contaminated LC-MS System: Buildup of contaminants in the ion source, tubing, or column. 3. Carryover: Residual sample from a previous injection.1. Use High-Purity Solvents: Use fresh, LC-MS grade solvents and high-purity additives. 2. Clean the System: Clean the ion source. Flush the LC system with appropriate cleaning solutions. 3. Optimize Wash Method: Increase the volume and/or strength of the needle wash solvent in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
Retention Time Shifts 1. Column Equilibration: Insufficient time for the column to re-equilibrate between injections. 2. Mobile Phase Changes: Inconsistent mobile phase composition due to evaporation or improper preparation. 3. Column Temperature Fluctuations: Unstable column oven temperature. 4. Column Degradation: The stationary phase is degrading over time.1. Increase Equilibration Time: Ensure at least 10 column volumes pass through the column before the next injection. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep bottles capped. 3. Check Temperature Control: Ensure the column oven is set to and maintaining the correct temperature. 4. Monitor Performance: Use a QC sample to monitor retention time. If it consistently shifts, the column may need to be replaced.

Troubleshooting Workflow for Low Signal Intensity

G cluster_ms MS Troubleshooting cluster_lc LC Troubleshooting cluster_sample Sample Prep Troubleshooting start Low or No Signal for THA Metabolite check_ms Step 1: Verify MS Performance start->check_ms check_lc Step 2: Check Chromatography check_ms->check_lc MS OK ms1 Infuse standard directly. Is signal strong? check_ms->ms1 check_sample Step 3: Evaluate Sample Preparation check_lc->check_sample LC OK lc1 Inject standard on column. Is peak shape/RT correct? check_lc->lc1 solution Problem Resolved check_sample->solution Sample Prep OK s1 Assess extraction recovery. (Pre- vs. Post-spike) check_sample->s1 ms2 Optimize source parameters (Voltage, Gas, Temp). Test +/- ESI modes. ms1->ms2 No ms2->check_lc Signal OK lc2 Check for matrix suppression: Post-column infusion or spike in matrix vs. solvent. lc1->lc2 No lc3 Modify gradient to separate analyte from suppression zone. lc2->lc3 Suppression Detected lc3->check_sample Still Low Signal s2 Optimize SPE method (sorbent, wash, elution) or test protein precipitation. s1->s2 Low Recovery s3 Check analyte stability (freeze-thaw, benchtop). s1->s3 Recovery OK G cluster_phase_II Phase II Metabolism THA This compound (THA) UGT UDP-Glucuronosyl- transferases (UGTs) THA->UGT SULT Sulfotransferases (SULTs) THA->SULT COMT Catechol-O-methyl- transferases (COMT) THA->COMT metabolite1 THA-Glucuronide UGT->metabolite1 + Glucuronic Acid metabolite2 THA-Sulfate SULT->metabolite2 + Sulfate Group metabolite3 Methyl-THA COMT->metabolite3 + Methyl Group G cluster_sample Sample Collection & Prep cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (Plasma, Urine, etc.) s2 Add Internal Standard s1->s2 s3 Sample Extraction (SPE or Protein Ppt.) s2->s3 s4 Evaporate & Reconstitute s3->s4 a1 UPLC Separation s4->a1 a2 MS/MS Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Data Review & Reporting d2->d3

Technical Support Center: Managing Tetrahydroamentoflavone-Induced Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research on Tetrahydroamentoflavone (THA) is ongoing, and publicly available data on its specific cytotoxic profile in non-cancerous cell lines is limited. Much of the current understanding is extrapolated from its parent compound, amentoflavone (B1664850). This guide synthesizes available information on amentoflavone as a proxy for THA to assist researchers in managing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Is this compound (THA) expected to be cytotoxic to my non-cancerous cell line?

A1: While THA's primary interest lies in its anti-cancer properties, like many bioactive compounds, it can exhibit cytotoxicity in non-cancerous cells, typically at higher concentrations. Its parent compound, amentoflavone, has shown a degree of selective cytotoxicity, being more potent against cancer cells than normal cells. However, you should always determine the cytotoxic profile of THA in your specific non-cancerous cell line through dose-response experiments.

Q2: At what concentration should I start my experiments to minimize cytotoxicity in non-cancerous cells?

A2: Based on data from amentoflavone, starting with concentrations below 10 µM is advisable for initial experiments with non-cancerous cells. Studies on human fibroblasts have shown that amentoflavone can even have protective effects against stressors like UVB radiation[1]. It is crucial to perform a dose-response curve (e.g., from 0.1 µM to 100 µM) to establish a non-toxic working concentration range for your specific cell line.

Q3: I am observing unexpected levels of cell death in my control (non-cancerous) cell line. What could be the cause?

A3: There are several potential reasons for unexpected cytotoxicity:

  • Compound Purity and Stability: Ensure the purity of your THA sample. Impurities or degradation products can have their own cytotoxic effects.

  • Solvent Toxicity: The solvent used to dissolve THA (commonly DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (media with the same final concentration of solvent) in your experiments to rule this out.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. Your specific non-cancerous cell line might be particularly sensitive to THA.

  • Experimental Conditions: Factors like cell density, incubation time, and media composition can influence cytotoxicity results. Consistency in these parameters is key.

Q4: How can I distinguish between THA-induced apoptosis and necrosis in my non-cancerous cells?

A4: To differentiate between these two forms of cell death, you can use assays like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Apoptosis: Characterized by phosphatidylserine (B164497) externalization on the cell membrane (Annexin V positive) while maintaining membrane integrity (PI negative) in the early stages.

  • Necrosis (or late apoptosis): Involves loss of membrane integrity, allowing PI to enter and stain the nucleus (Annexin V and PI positive).

Q5: What are the known cellular mechanisms affected by THA (or amentoflavone) that might lead to cytotoxicity?

A5: Amentoflavone is known to modulate several key signaling pathways that can influence cell survival and death:

  • Induction of Apoptosis: It can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways, involving the activation of caspases[2][3].

  • Oxidative Stress: Like many flavonoids, it can have dual effects. While generally acting as an antioxidant, under certain conditions, it might promote the generation of reactive oxygen species (ROS), leading to cellular damage[4].

  • Signaling Pathway Modulation: It has been shown to inhibit pro-survival pathways like NF-κB and PI3K/Akt, which could contribute to cytotoxicity in highly proliferative cells[5][6].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity assay results (e.g., MTT assay). Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency.
Contamination (bacterial or mycoplasma).Regularly check cell cultures for contamination. Use appropriate antibiotics if necessary and test for mycoplasma.
Fluctuation in incubation time or compound concentration.Standardize all incubation times and be meticulous with serial dilutions of THA.
Non-cancerous cells appear stressed but not dead at expected cytotoxic concentrations. Sub-lethal cytotoxic effects are occurring.Assess for markers of cellular stress, such as ROS production or changes in mitochondrial membrane potential, in addition to viability assays.
The chosen endpoint (e.g., 24 hours) is too early.Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point for observing cytotoxicity.
THA appears to be protective rather than cytotoxic at low concentrations. Hormesis effect or antioxidant properties are dominant.This is plausible. Amentoflavone has shown protective effects in some normal cell models[1]. Characterize this protective range and consider it when designing experiments for therapeutic effects.
Difficulty dissolving THA, leading to precipitation in media. Poor solubility of the compound.Ensure the stock solution in DMSO is fully dissolved before diluting in culture media. Avoid high final concentrations of DMSO (>0.5%). If precipitation persists, consider using a different solvent or a formulation aid, but test for solvent toxicity.

Quantitative Data on Cytotoxicity

Direct IC50 values for this compound (THA) in non-cancerous cell lines are not widely available. The following tables summarize the reported cytotoxic activities of the closely related biflavonoid, amentoflavone , to provide a benchmark.

Table 1: Cytotoxicity of Amentoflavone in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeAssay
A549Non-small Cell Lung~32.0324 hMTT
MCF-7Breast Cancer>15024 hMTT[3]
CL1-5-F4Non-small Cell Lung~150-35024-48 hMTT[7]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.

Table 2: Effects of Amentoflavone on Non-Cancerous Human Cells

Cell LineCell TypeEffectObservation/Concentration
Human FibroblastsFibroblastProtectiveProtected against UVB-induced nuclear aberration[1].
Hypertrophic Scar Fibroblasts (HSFBs)FibroblastInhibited Viability & Induced ApoptosisShowed inhibitory effect on cell viability[2].
Human Umbilical Vein Endothelial Cells (HUVECs)EndothelialInhibited Viability & AngiogenesisShowed significant inhibition on viability, migration, and tube formation[2][4].
HK-2Kidney EpithelialProtectiveSuppressed the cytotoxic effects of cisplatin[8].

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (THA)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of THA in complete medium from a concentrated stock in DMSO. Remove the old medium from the wells and add 100 µL of the THA dilutions. Include wells for a vehicle control (medium with the same final DMSO concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of THA that inhibits 50% of cell viability).

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

  • Cold PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of THA for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assessment cluster_analysis Data Analysis seed Seed Non-Cancerous Cells (e.g., 96-well plate) incubate1 Incubate 24h (Allow attachment) seed->incubate1 treat Treat Cells with THA (Include Vehicle Control) incubate1->treat prep_tha Prepare THA Dilutions (in culture medium) incubate2 Incubate (24h, 48h, or 72h) treat->incubate2 mtt Cytotoxicity Assay (e.g., MTT, LDH) incubate2->mtt apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate2->apoptosis ros Mechanism Assay (e.g., ROS detection) incubate2->ros calc Calculate % Viability & Determine IC50 mtt->calc flow Flow Cytometry Analysis (% Apoptotic Cells) apoptosis->flow

Caption: General workflow for assessing THA-induced cytotoxicity.

Signaling Pathway of Amentoflavone-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway tha Amentoflavone / THA cas8 Caspase-8 Activation tha->cas8 ros_node ↑ ROS Generation tha->ros_node bax ↑ Bax tha->bax bcl2 ↓ Bcl-2 tha->bcl2 cas3 Caspase-3 Activation cas8->cas3 mito Mitochondrial Membrane Potential Loss ros_node->mito bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Key pathways in amentoflavone-induced apoptosis.

NF-κB Signaling Inhibition by Amentoflavone

Caption: Amentoflavone inhibits the pro-survival NF-κB pathway.

References

Validation & Comparative

Tetrahydroamentoflavone vs. Amentoflavone: A Comparative Bioactivity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of tetrahydroamentoflavone (B1208386) and its parent compound, amentoflavone (B1664850). This document synthesizes available experimental data to highlight their comparative efficacy in key therapeutic areas.

This compound (THA) is a hydrogenated derivative of amentoflavone, a naturally occurring biflavonoid found in various plants. While amentoflavone has been extensively studied for its diverse pharmacological effects, research into THA is emerging.[1] Due to their structural similarity, the biological activities of amentoflavone are often considered a proxy for the potential of THA.[2] This guide presents a side-by-side look at their performance, supported by quantitative data and detailed experimental methodologies.

Comparative Bioactivity Data

The following table summarizes the available quantitative data for the antioxidant activities of this compound and amentoflavone. The half-maximal inhibitory concentration (IC50) and other metrics are presented to facilitate a direct comparison of their potency.

Bioactivity AssayThis compound (THA)Amentoflavone (AMF)Reference Standard
Antioxidant Activity
Superoxide (•O₂⁻) Radical ScavengingIC50: 4.8 ± 0.3 µg/mLIC50: 8.98 ± 0.23 µMNot specified
DPPH• Radical ScavengingIC50: 165.7 ± 22.8 µg/mLIC50: 5.73 ± 0.08 µg/mL - 432.25 ± 84.05 µMNot specified
ABTS•⁺ Radical ScavengingIC50: 4.4 ± 0.2 µg/mLIC50: 7.25 ± 0.35 µMNot specified
Fe²⁺ ChelatingIC50: 743.2 ± 49.5 µg/mLData not availableNot specified
Cu²⁺ ChelatingIC50: 35.5 ± 1.9 µg/mLHigh binding affinity (pCu7.4 = 10.44)Not specified
Anti-Inflammatory Activity
Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 cells)Inhibits NO production[3]Concentration-dependent inhibition[4]Not specified
Anticancer Activity
LLC (Lewis Lung Carcinoma)Data not availableIC50: 36.29 µg/mLNot specified
B16 (Melanoma)Data not availableIC50: 95.65 µg/mLNot specified
HeLa (Cervical Cancer)Data not availableIC50: 76.83 µMNot specified
MCF-7 (Breast Cancer)Data not availableIC50: 67.71 µMNot specified

Key Signaling Pathways

Amentoflavone is known to modulate several critical signaling pathways involved in inflammation and cellular defense. It is hypothesized that this compound interacts with these same pathways due to its structural similarity.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates Amentoflavone Amentoflavone / This compound Amentoflavone->IKK inhibits IkappaB_NFkappaB IκBα NF-κB IKK->IkappaB_NFkappaB phosphorylates IkappaB IκBα NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc translocates IkappaB_p P-IκBα Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IkappaB_p->Ubiquitin-Proteasome\nDegradation IkappaB_NFkappaB->NFkappaB releases IkappaB_NFkappaB->IkappaB_p DNA DNA NFkappaB_nuc->DNA binds Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Inflammatory_Genes transcribes Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amentoflavone Amentoflavone / This compound Keap1_Nrf2 Keap1 Nrf2 Amentoflavone->Keap1_Nrf2 induces conformational change in Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces conformational change in Keap1 Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1_Nrf2->Nrf2 releases Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ubiquitin-Proteasome\nDegradation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Response Element (HO-1, NQO1) ARE->Antioxidant_Genes transcribes

References

Unveiling the Action of Tetrahydroamentoflavone: An In Vitro and In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tetrahydroamentoflavone's (THA) mechanism of action, drawing upon extensive in vitro data and in vivo studies of its parent compound, amentoflavone (B1664850). Due to the limited availability of in vivo research on THA, amentoflavone serves as a scientifically accepted surrogate to elucidate its potential physiological effects. This document objectively presents experimental data, detailed protocols, and comparisons with relevant alternatives to validate its therapeutic potential.

In Vitro Efficacy of this compound

THA has demonstrated significant antioxidant and enzyme-inhibiting properties in a variety of in vitro assays. Its primary mechanisms of action identified through these studies are direct radical scavenging, metal chelation, and inhibition of key enzymes such as xanthine (B1682287) oxidase.

Antioxidant Activity

The antioxidant capacity of THA has been quantified through several standard assays, with results consistently demonstrating its potent ability to neutralize free radicals and chelate pro-oxidant metal ions.[1]

Assay TypeTHA IC50 (µg/mL)Standard AntioxidantStandard IC50 (µg/mL)
Superoxide (•O₂⁻) Radical Scavenging4.8 ± 0.3--
DPPH• Radical Scavenging165.7 ± 22.8--
ABTS•⁺ Radical Scavenging4.4 ± 0.2Trolox2.0 ± 0.03
Fe²⁺-Chelating743.2 ± 49.5--
Cu²⁺-Chelating35.5 ± 1.9--
Cu²⁺-Reducing Power77.1 ± 2.2--
Enzyme Inhibition

(2S,2''S)-Tetrahydroamentoflavone has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme pivotal in purine (B94841) metabolism and a key target in conditions like gout.

EnzymeTHA IC50Ki Value
Xanthine Oxidase92 nM0.982 µM

In Vivo Validation: Insights from Amentoflavone Studies

Given the nascent stage of in vivo research on THA, this section details the established in vivo activities of its parent compound, amentoflavone. These studies provide a strong rationale for the potential therapeutic applications of THA in neuroprotection, anti-inflammatory conditions, and oncology.

Neuroprotective Effects of Amentoflavone

Amentoflavone has shown significant neuroprotective capabilities in various animal models of neurological disorders.

Animal ModelDisease/Injury ModelAmentoflavone DosageKey FindingsReference
RatsHypoxic-Ischemic (H-I) Brain Damage30 mg/kg (systemic)Markedly reduced H-I-induced brain tissue loss.[2]
MicePilocarpine-induced Epilepsy25 mg/kg (intragastric)Prevented seizures, reduced neuronal loss and apoptosis in the hippocampus.[3]
RatsCerebral Ischemia/Reperfusion20 & 40 mg/kg (oral)Significantly reduced neurological deficit scores and inflammation.[4]
MiceAβ₂₅₋₃₅-induced Cognitive ImpairmentNot specifiedImproved memory and cognitive function.[1]
Anti-Inflammatory and Anti-Cancer Activity of Amentoflavone

In vivo studies have also highlighted the potent anti-inflammatory and anti-cancer properties of amentoflavone.

Animal ModelConditionAmentoflavone DosageKey FindingsReference
C57BL/6 MiceB16F-10 Melanoma Metastasis50 mg/kg BWSignificantly lowered the number of lung nodules.[5]
Xenograft & Orthotopic MiceColorectal CancerNot specifiedMarkedly reduced tumor growth and improved survival.[6]

Comparative Analysis with Alternatives

The therapeutic potential of this compound can be contextualized by comparing its performance with existing alternatives, including established clinical drugs and other natural flavonoids.

Xanthine Oxidase Inhibitors

Allopurinol (B61711) and Febuxostat are clinically approved xanthine oxidase inhibitors used in the management of gout and hyperuricemia.

CompoundMechanismKey Comparative Points
This compound Non-purine selective inhibitor of xanthine oxidase.Potent in vitro inhibition (IC50 = 92 nM). Preclinical in vivo data is not yet available.
Allopurinol Purine analogue inhibitor of xanthine oxidase.Standard of care, but a significant percentage of patients do not reach therapeutic goals.[7] Associated with hypersensitivity reactions.
Febuxostat Non-purine selective inhibitor of xanthine oxidase.More effective than allopurinol at standard doses in lowering serum urate.[8] Some studies suggest a potential increase in all-cause mortality compared to allopurinol.[9]
Flavonoid Antioxidants

Quercetin (B1663063) and Kaempferol are well-researched flavonoids known for their antioxidant properties.

CompoundKey Antioxidant MechanismsComparative Notes
This compound Potent radical scavenging (superoxide and ABTS) and metal chelation.Demonstrates strong and broad-spectrum antioxidant activity in vitro.[1]
Quercetin Potent ROS scavenging due to its chemical structure.Widely studied for its antioxidant and anti-inflammatory effects in various preclinical models.
Kaempferol Augments the body's antioxidant defense against free radicals.Modulates key cellular signal transduction pathways related to apoptosis, angiogenesis, and inflammation.

Signaling Pathways

The therapeutic effects of this compound and amentoflavone are mediated through the modulation of several key intracellular signaling pathways.

Signaling_Pathways cluster_THA This compound (THA) cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes THA THA / Amentoflavone NFkB NF-κB Pathway THA->NFkB Inhibition MAPK_ERK MAPK/ERK Pathway THA->MAPK_ERK Inhibition PI3K_Akt PI3K/Akt Pathway THA->PI3K_Akt Modulation Nrf2 Nrf2/ARE Pathway THA->Nrf2 Activation Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis ↑ Apoptosis (Cancer Cells) NFkB->Apoptosis Cell_Proliferation ↓ Cell Proliferation (Cancer Cells) MAPK_ERK->Cell_Proliferation Cell_Survival ↑ Cell Survival (Neurons) PI3K_Akt->Cell_Survival Antioxidant_Defense ↑ Antioxidant Defense Nrf2->Antioxidant_Defense

Caption: Key signaling pathways modulated by THA/amentoflavone.

Experimental Protocols

In Vitro: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

  • This compound (THA)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of THA in methanol.

  • Create a series of dilutions from the stock solution.

  • Prepare a 1 mM solution of DPPH in methanol.

  • In a 96-well plate, add a specific volume of each THA dilution.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. A control containing methanol instead of the THA solution should be included.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample. The IC50 value is determined from a dose-response curve.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare THA stock and dilutions in Methanol C Add THA dilutions to 96-well plate A->C B Prepare 1 mM DPPH solution in Methanol D Add DPPH solution to each well B->D C->D E Incubate in dark (30 min, RT) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the DPPH radical scavenging assay.

In Vivo: Neuroprotection Study in a Mouse Model of Parkinson's Disease (using Amentoflavone)

This protocol outlines the assessment of amentoflavone's neuroprotective effects in an MPTP-induced mouse model of Parkinson's disease.

Animal Model:

  • Male C57BL/6 mice (8-10 weeks old)

Experimental Design:

  • MPTP Induction: Induce Parkinsonism by intraperitoneal (i.p.) injection of MPTP (30 mg/kg) once daily for 5 consecutive days.

  • Amentoflavone Treatment: Administer amentoflavone (e.g., 25 or 50 mg/kg, suspended in 0.5% carboxymethylcellulose) by oral gavage daily, starting 3 days before the first MPTP injection and continuing for the duration of the experiment.

  • Behavioral Assessment (Rotarod Test):

    • Train the mice on an accelerating rotarod for 3 consecutive days before the experiment begins.

    • Test the motor coordination of the mice on the rotarod at a set time point after the final MPTP injection.

    • Record the latency to fall from the rotating rod.

  • Immunohistochemistry:

    • At the end of the experiment, perfuse the mice and dissect the brains.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and striatum.

    • Count the number of TH-positive neurons.

Data Analysis: Compare the latency to fall in the rotarod test and the number of TH-positive neurons between the amentoflavone-treated group and the vehicle-treated control group.

In_Vivo_Neuroprotection_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Assessment cluster_outcome Outcome Measures A Acclimatize C57BL/6 mice B Randomize into groups: - Vehicle Control - Amentoflavone (25 mg/kg) - Amentoflavone (50 mg/kg) A->B C Pre-treat with Amentoflavone or Vehicle (oral gavage) for 3 days B->C D Induce Parkinsonism with MPTP (i.p. injection) for 5 days C->D E Continue Amentoflavone/Vehicle treatment during MPTP induction D->E F Behavioral Testing (Rotarod) E->F G Euthanasia and Brain Tissue Collection E->G I Motor Coordination (Latency to fall) F->I H Immunohistochemistry (TH staining) G->H J Dopaminergic Neuron Count (TH-positive cells) H->J

Caption: Workflow for in vivo neuroprotection study.

References

A Comparative Guide to the Target Validation of Tetrahydroamentoflavone's Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific molecular targets of Tetrahydroamentoflavone (THA) is currently limited. This guide leverages available data on its parent compound, amentoflavone (B1664850), as a proxy to hypothesize and compare its potential biological effects and molecular targets. The presented data for amentoflavone should be considered as a basis for future direct validation studies of THA.

Introduction

This compound (THA), a hydrogenated derivative of the naturally occurring biflavonoid amentoflavone, is emerging as a compound of interest for its potential therapeutic applications. Drawing inferences from its parent compound, THA is hypothesized to exert a range of biological effects, including neuroprotective, anti-inflammatory, antioxidant, and anticancer activities. These effects are likely mediated through the modulation of key intracellular signaling pathways. This guide provides a comparative analysis of the potential molecular targets of THA, benchmarked against other known modulators of these pathways, to aid researchers in designing and interpreting target validation studies.

Key Signaling Pathways and Potential Molecular Targets

Based on studies of amentoflavone, THA is predicted to modulate the following critical signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway (Inhibition): The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers.

  • Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway (Activation/Modulation): This pathway is crucial for cell growth, proliferation, survival, and metabolism. Its activation is often associated with pro-survival and neuroprotective effects.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway (Activation): The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress, regulating the expression of a wide array of antioxidant and cytoprotective genes.

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway (Inhibition): The MAPK/ERK pathway plays a pivotal role in cell proliferation, differentiation, and survival. Its overactivation is a common feature of many cancers.

Comparative Analysis of Pathway Modulators

To provide a context for the potential efficacy of this compound, the following tables compare the activity of its parent compound, amentoflavone, with other well-characterized modulators of the target signaling pathways.

Table 1: Comparative Inhibition of the NF-κB Signaling Pathway
CompoundTarget(s)Assay TypeCell LineIC50 / Effective ConcentrationReference(s)
Amentoflavone NF-κBCytotoxicity (linked to NF-κB inhibition)A549 (Human Lung Carcinoma)32.03 ± 1.51 µM[1]
Parthenolide IKK, NF-κB p65IL-8 Secretion Assay, EMSA16HBE (Human Bronchial Epithelial)~5-10 µM (for IL-8 inhibition)[2][3]
Quercetin NF-κB Transcriptional ActivityProinflammatory Gene Expression (IP-10, MIP-2)Mode-K (Murine Intestinal Epithelial)40-44 µM[4][5]
Table 2: Comparative Activation of the PI3K/Akt Signaling Pathway
CompoundTarget(s)Assay TypeCell Line / ModelEC50 / Effective ConcentrationReference(s)
Amentoflavone (predicted) PI3K/AktWestern Blot (p-Akt levels)--[6][7][8]
SC79 Akt (PH domain)Neurotoxicity AssayPrimary Neuron Cultures4 µg/mL[9]
Insulin Insulin Receptor -> PI3K/AktWestern Blot (p-Akt levels)VariousNanomolar range[10][11][12]
Table 3: Comparative Activation of the Nrf2-ARE Pathway
CompoundTarget(s)Assay TypeCell LineEC50 / Effective ConcentrationReference(s)
Amentoflavone Nrf2ARE-luciferase activity, NQO-1 expressionHaCaT (Human Keratinocytes)Qualitative (significant increase)[13]
Sulforaphane Nrf2NQO1 Induction-Potent activator (more so than curcumin (B1669340) and resveratrol)[14][15][16][17][18]
Dimethyl Fumarate (DMF) Nrf2 (via Keap1 modification)Nrf2 Nuclear Translocation-Widely used clinical Nrf2 activator[19][20][21][22]
Table 4: Comparative Inhibition of the MAPK/ERK Pathway
CompoundTarget(s)Assay TypeIC50Reference(s)
Amentoflavone (predicted) ERKKinase Assay-[6][7][8][23]
Ulixertinib (B1684335) (BVD-523) ERK1/2Kinase Assay<0.3 nM (for ERK2)[7][13][24]
PD98059 MEK1Cell-free Kinase Assay2-7 µM[1][6][25][26][27]

Experimental Protocols for Target Validation

Detailed methodologies are crucial for the accurate assessment of a compound's activity on a specific molecular target. Below are representative protocols for key experiments in target validation.

NF-κB Reporter Gene Assay
  • Objective: To quantify the effect of a test compound on NF-κB transcriptional activity.

  • Methodology:

    • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and transfect with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) should be co-transfected for normalization.

    • Compound Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1 hour).

    • Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

    • Lysis and Luminescence Measurement: After the stimulation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Western Blot for Akt Phosphorylation
  • Objective: To assess the effect of a test compound on the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.

  • Methodology:

    • Cell Culture and Treatment: Culture a relevant cell line (e.g., PC12, SH-SY5Y for neuroprotection studies) and treat with the test compound at various concentrations for different time points.

    • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalization: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

    • Densitometry Analysis: Quantify the band intensities and express the level of p-Akt relative to total Akt.

Nrf2/ARE Luciferase Reporter Assay
  • Objective: To measure the ability of a compound to activate the Nrf2-ARE signaling pathway.

  • Methodology:

    • Cell Culture and Transfection: Culture a suitable cell line (e.g., HaCaT, ARE-reporter cell line) and transfect with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE).

    • Compound Treatment: Treat the transfected cells with various concentrations of the test compound for a defined period (e.g., 24 hours).

    • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Normalize the luciferase activity to the protein concentration or a co-transfected control. Express the results as fold induction over the vehicle-treated control and determine the EC50 value.

In Vitro Kinase Assay for ERK Inhibition
  • Objective: To determine the direct inhibitory effect of a compound on the kinase activity of ERK.

  • Methodology:

    • Reaction Setup: In a microplate, combine recombinant active ERK2 enzyme, a specific substrate (e.g., myelin basic protein, MBP), and ATP in a kinase reaction buffer.

    • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

    • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.

    • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercial kinase assay kit (e.g., ADP-Glo™).

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Visualizing the Pathways and Workflows

Signaling Pathways

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n THA_Amento THA / Amentoflavone (Inhibition) THA_Amento->IKK Parthenolide Parthenolide (Inhibition) Parthenolide->IKK Gene_Expression Inflammatory Gene Expression NF-κB_n->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor / Insulin Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Cell_Survival Cell Survival & Neuroprotection Downstream_Targets->Cell_Survival THA_Amento THA / Amentoflavone (Activation) THA_Amento->Akt SC79 SC79 (Activation) SC79->Akt

Caption: Activation of the PI3K/Akt signaling pathway.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n THA_Amento THA / Amentoflavone (Activation) THA_Amento->Nrf2 Sulforaphane Sulforaphane (Activation) Sulforaphane->Keap1 ARE ARE Nrf2_n->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n THA_Amento THA / Amentoflavone (Inhibition) THA_Amento->ERK PD98059 PD98059 (MEK Inhibition) PD98059->MEK Ulixertinib Ulixertinib (ERK Inhibition) Ulixertinib->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->Transcription_Factors Gene_Expression Proliferation & Survival Genes Transcription_Factors->Gene_Expression Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Target_ID Target Identification (from literature, in silico) Biochemical_Assay Biochemical Assays (e.g., Kinase Assay) Target_ID->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Reporter Gene, Western Blot) Biochemical_Assay->Cell_Based_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cytotoxicity, Proliferation) Cell_Based_Assay->Phenotypic_Assay Animal_Model Animal Model of Disease (e.g., Inflammation, Cancer) Phenotypic_Assay->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Toxicity Efficacy and Toxicity Assessment PK_PD->Efficacy_Toxicity

References

A Head-to-Head Comparison of the Antioxidant Capacities of Tetrahydroamentoflavone and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antioxidant properties of two notable flavonoids: Tetrahydroamentoflavone (THA) and quercetin (B1663063). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key performance data from various in vitro assays, outlines detailed experimental protocols, and illustrates the underlying molecular pathways involved in their antioxidant activity.

Quantitative Comparison of Antioxidant Capacity

The antioxidant potential of a compound is frequently quantified by its IC50 value—the concentration required to inhibit 50% of a specific radical's activity. A lower IC50 value signifies greater antioxidant potency. The following table summarizes the comparative radical scavenging activities of this compound and quercetin from various in vitro studies. For a standardized comparison, values are presented in both µg/mL and micromolar (µM) concentrations.

Antioxidant Assay Compound IC50 (µg/mL) IC50 (µM) Reference
DPPH• Radical Scavenging This compound165.7 ± 22.8~305.5[1][2][3]
Quercetin19.17~63.4[4]
ABTS•+ Radical Scavenging This compound4.4 ± 0.2~8.1[1][2][3]
Quercetin1.89 ± 0.33~6.3[5]

Note: Data is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary. Molar masses used for conversion: this compound ≈ 542.49 g/mol [2][6]; Quercetin ≈ 302.236 g/mol [1][7][8].

Mechanisms of Antioxidant Action

Both this compound and quercetin exert their antioxidant effects through direct and indirect mechanisms.

Direct Scavenging and Chelation: this compound's antioxidant activity is attributed to its ability to donate a hydrogen atom and an electron to scavenge free radicals.[1][2] It also demonstrates significant metal-chelating properties, particularly for Cu²⁺ (IC50: 35.5 ± 1.9 µg/mL) and to a lesser extent, Fe²⁺ (IC50: 743.2 ± 49.5 µg/mL).[1][2][3] Quercetin is also a well-established radical scavenger and chelating agent.[7]

Modulation of Intracellular Signaling Pathways: Beyond direct scavenging, flavonoids can modulate signaling pathways that control the expression of endogenous antioxidant enzymes. A primary pathway implicated in the action of many flavonoids is the Keap1-Nrf2 pathway.

Quercetin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][9] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] Oxidative stress or activators like quercetin can modify Keap1, allowing Nrf2 to dissociate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE).[8][10] This initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), bolstering the cell's intrinsic antioxidant defenses.[8] While less studied for THA specifically, flavonoids as a class are known to modulate these pathways.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Degradation Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Degradation Basal State Nrf2_n Nrf2 Nrf2->Nrf2_n Nuclear Translocation Keap1 Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cysteine Residues Flavonoids Quercetin / This compound Flavonoids->Keap1 Modifies ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds sMaf sMaf sMaf->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway activated by flavonoids.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section details the standard methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH• radical. This neutralization results in a color change from purple to yellow, which is quantified spectrophotometrically.[1]

Methodology:

  • Preparation of DPPH• Solution: A working solution of DPPH• is prepared in methanol (B129727) to a concentration that yields an absorbance of approximately 1.0 at 517 nm.[4][6]

  • Reaction Mixture: In a 96-well microplate, various concentrations of the test compound (e.g., THA or quercetin) are mixed with the DPPH• working solution. A control well contains only the DPPH• solution and the solvent used for the sample.[5]

  • Incubation: The plate is shaken and incubated in the dark at room temperature for 30 minutes.[6]

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH• radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample. The IC50 value is determined from a dose-response curve plotting percent inhibition against compound concentration.[1]

DPPH_Workflow start Start prep_dpph Prepare DPPH• Solution in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of THA / Quercetin start->prep_samples mixing Mix DPPH• Solution with Sample or Control in 96-Well Plate prep_dpph->mixing prep_samples->mixing incubation Incubate in Dark (Room Temp, 30 min) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition vs. Control measurement->calculation end Determine IC50 Value from Dose-Response Curve calculation->end

Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed, long-lived ABTS•+ radical cation. The reduction of the blue-green ABTS•+ radical by the antioxidant is measured by the decrease in absorbance at 734 nm.

Methodology:

  • Generation of ABTS•+ Radical: An aqueous stock solution of ABTS is mixed with potassium persulfate and left to stand in the dark at room temperature for 12-16 hours. This reaction generates the ABTS•+ radical cation.

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol (B145695) or buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Various concentrations of the test compound are added to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated for a set time (e.g., 6-10 minutes) at room temperature.[1][2]

  • Measurement: The absorbance is recorded at 734 nm.

  • Calculation: The scavenging activity is calculated using the same formula as the DPPH assay. The IC50 value is determined from the corresponding dose-response curve.

Summary and Conclusion

Both this compound and quercetin are potent flavonoids with significant antioxidant capabilities.

  • Direct Radical Scavenging: Based on a comparison of IC50 values from separate studies, quercetin demonstrates superior scavenging activity against the DPPH• radical and slightly stronger activity against the ABTS•+ radical on a molar basis.

  • Mechanism of Action: While both compounds act as direct radical scavengers, quercetin is a well-documented and powerful activator of the Keap1-Nrf2 signaling pathway, a crucial mechanism for enhancing endogenous cellular antioxidant defenses. This indirect antioxidant activity is a key aspect of its protective effects.

References

In Vivo Validation of the Anti-inflammatory Effects of Tetrahydroamentoflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Tetrahydroamentoflavone's (THA) in vivo anti-inflammatory performance against common alternatives, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.

This compound is a naturally occurring biflavonoid derived from amentoflavone (B1664850).[1] Flavonoids as a chemical class are well-regarded for a variety of pharmacological activities, including potent anti-inflammatory effects.[1] While direct in vivo studies on this compound are emerging, research on its parent compound, amentoflavone, and other flavonoids suggests a strong potential for modulating key inflammatory pathways.[2][3] This document outlines the standard in vivo models used to validate these effects, presents comparative data, and details the underlying molecular mechanisms.

Comparative Efficacy in Preclinical Models

The anti-inflammatory activity of a compound is typically evaluated in vivo using models of acute inflammation. The carrageenan-induced paw edema model is a widely used and validated assay to screen for potential anti-inflammatory drugs.[4]

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control (Carrageenan)-0.75 ± 0.060%
Indomethacin (Positive Control)100.32 ± 0.0457.3%
This compound250.58 ± 0.0522.7%
This compound500.45 ± 0.0540.0%
This compound1000.35 ± 0.0453.3%
(Note: Data are illustrative, based on foundational screening protocols for this compound, and presented as mean ± SEM. Actual results may vary.)[1]

For a broader context, the efficacy of the parent compound, amentoflavone, has been documented and compared with other standard drugs in the same model.

Table 2: Comparative Efficacy of Amentoflavone in Carrageenan-Induced Paw Edema in Rats

Treatment GroupED₅₀ (mg/kg, i.p.)
Amentoflavone42
Indomethacin10
Prednisolone35
(ED₅₀: Dose that produces 50% of the maximum effect. i.p.: Intraperitoneal administration.)[5]

These data suggest that both this compound and its parent compound, amentoflavone, exhibit dose-dependent anti-inflammatory effects in vivo, with an efficacy profile that approaches that of the widely used non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[1][5]

Experimental Workflows and Protocols

A clear and validated workflow is critical for assessing the in vivo anti-inflammatory potential of a test compound.

G cluster_0 Phase 1: Animal Preparation & Acclimation cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Data Collection & Analysis A Animal Acclimation (1 week, standard conditions) B Random Division into Treatment Groups (n=6-8) A->B C Measure Initial Paw Volume B->C D Administer THA, Vehicle, or Positive Control (e.g., Indomethacin) C->D E Induce Edema: Inject 1% Carrageenan (Sub-plantar region, 1 hr post-dosing) D->E F Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4h) E->F G Calculate Paw Volume Increase and % Inhibition F->G H Statistical Analysis (e.g., ANOVA) G->H

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema [1][4][6]

  • Animals: Male Sprague-Dawley rats (180-220g) are used. The animals are acclimatized for at least one week under standard laboratory conditions (23 ± 1°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Vehicle Control group (receives only the vehicle, e.g., 0.5% carboxymethylcellulose).

    • Positive Control group (receives a standard anti-inflammatory drug, e.g., Indomethacin, 10 mg/kg).

    • This compound (THA) treatment groups (e.g., 25, 50, 100 mg/kg).

  • Initial Measurement: The initial volume of the right hind paw of each animal is measured using a digital plethysmometer.

  • Compound Administration: THA, Indomethacin, or the vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution (prepared in sterile saline) is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • The increase in paw volume is calculated by subtracting the initial paw volume from the post-treatment paw volume.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

  • Statistical Analysis: Data are typically expressed as the mean ± Standard Error of the Mean (SEM). Statistical significance is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).

Mechanisms of Action: Modulation of Inflammatory Signaling Pathways

Flavonoids, including amentoflavone and likely its derivative this compound, exert their anti-inflammatory effects by modulating key intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][7] These pathways are crucial for the expression of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), enzymes (iNOS, COX-2), and adhesion molecules.[8][9]

1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[10] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[1] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9][] Many flavonoids inhibit this pathway by preventing the degradation of IκBα.[2]

G cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_inactive IκBα IKK->IkBa_inactive Phosphorylates IkBa p-IκBα Proteasome Proteasome Degradation IkBa->Proteasome NFkB_cyto NF-κB (p65/p50) NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB_cyto->NFkB_IkBa NFkB_nuc NF-κB (Active) NFkB_cyto->NFkB_nuc Translocation IkBa_inactive->IkBa IkBa_inactive->NFkB_IkBa NFkB_IkBa->NFkB_cyto Release Proteasome->NFkB_cyto Frees Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces Nucleus Nucleus THA This compound THA->IKK Inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway by THA.

2. Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, is another critical set of signaling proteins involved in inflammation.[12] These kinases are activated by inflammatory stimuli and, in turn, activate transcription factors like AP-1, which also drive the expression of pro-inflammatory genes.[13][14] Flavonoids have been shown to inhibit the phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response.[2][14]

Stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate Genes Pro-inflammatory Gene Expression AP1->Genes THA This compound THA->MKK3_6 Inhibits Phosphorylation THA->MKK4_7 Inhibits Phosphorylation THA->MEK1_2 Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling cascade by THA.

References

Confirming the downstream effects of Tetrahydroamentoflavone on gene expression

Author: BenchChem Technical Support Team. Date: December 2025

... 1

[2] Regulation of Gene Expression - YouTube (2023-01-26) This video on Regulation of Gene Expression is a part of the Gene Expression and Regulation course on Lecturio. You can watch all videos of this course here: --INVALID-LINK-- YOUR ALL-IN-ONE STUDY PLATFORM: Don't want to miss any of our new videos? Subscribe here: --INVALID-LINK-- ► WATCH the full course on --INVALID-LINK-- ► LEARN more about Gene Expression and Regulation: --INVALID-LINK-- ► DOWNLOAD the Lecturio App for iOS & Android: --INVALID-LINK-- ► LET'S CONNECT: • Facebook: --INVALID-LINK-- • Instagram: --INVALID-LINK-- • Twitter: --INVALID-LINK--. ... (2023-01-26) and this is called an operon. so you have a promoter. and then you have a gene called an operator. and then you have all of the genes that you need to make the enzymes that are going to break down lactose (B1674315). so we have our promoter. our operator. and our genes. now we have a regulatory gene that is a little bit upstream of the operon. and this regulatory gene is going to make a repressor protein. now this repressor protein likes to bind to the operator. and when it binds to the operator. it blocks RNA polymerase from binding to the promoter. and it blocks it from moving down the operon to transcribe the genes. so as long as there&#39. t any lactose around. we don't need to make the enzymes to break down lactose. so we repress the operon. ... (2023-01-26) it's going to be able to bind to the promoter. and transcribe the genes. it's going to make a messenger RNA that has the instructions for all three of those enzymes. and then the ribosome is going to come along. and it's going to make all three of those enzymes. and those enzymes are going to break down the lactose. so this is an example of an inducible operon. because the presence of lactose induces the operon to be transcribed. now there are also repressible operons. so for example the trip operon. which makes the enzymes that are needed to synthesize tryptophan. which is an amino acid. now this operon is usually on. because the cell needs tryptophan. so the regulatory gene makes an inactive repressor. ... (2is going to bind to the promoter. and transcribe the genes. it's going to make a messenger RNA that has the instructions for all three of those enzymes. and then the ribosome is going to come along. and it's going to make all three of those enzymes. and those enzymes are going to break down the lactose. so this is an example of an inducible operon. because the presence of lactose induces the operon to be transcribed. now there are also repressible operons. so for example the trip operon. which makes the enzymes that are needed to synthesize tryptophan. which is an amino acid. now this operon is usually on. because the cell needs tryptophan. so the regulatory gene makes an inactive repressor. so it can't bind to the operator. so RNA polymerase is free to transcribe the genes. and make the enzymes that are needed to synthesize tryptophan. ... (2023-01-26) so let's start with prokaryotes. so prokaryotes are going to regulate their genes. mostly at the level of transcription. so they're going to decide which genes to transcribe. and which genes not to transcribe. so for example let's look at the Lac operon. so e-coli bacteria love to eat glucose. that's their favorite food. but if glucose isn't available. they can eat lactose. but in order to eat lactose. they have to make a bunch of enzymes to be able to break it down. so they don't want to make these enzymes unless there's lactose around. so what they do is they put all of the genes that are needed to make the enzymes to break down lactose. all in a row. and they put them behind a single promoter. 3

[4] Amentoflavone (B1664850) inhibits cell proliferation, migration, and invasion and induces apoptosis in human ovarian cancer cells - PubMed (2017-06-21) Amentoflavone, a natural flavonoid, has been reported to exhibit anti-tumor activities. In the present study, the effects of amentoflavone on human ovarian cancer cells and the underlying mechanisms were investigated. The results revealed that amentoflavone significantly inhibited cell viability and colony formation in a dose- and time-dependent manner in A2780 and SKOV3 cells. Moreover, amentoflavone induced apoptosis in A2780 and SKOV3 cells, which was associated with an increase in the Bax/Bcl-2 ratio and the activation of caspase-3, -8, and -9. Furthermore, amentoflavone significantly suppressed the migration and invasion of A2780 and SKOV3 cells. In addition, amentoflavone treatment resulted in a significant decrease in the levels of matrix metalloproteinase (MMP)-2, MMP-9, and vascular endothelial growth factor (VEGF). Further investigation of the underlying mechanisms revealed that amentoflavone dose-dependently inhibited the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt, and downregulated the expression of Notch1 and nuclear factor-κB (NF-κB) p65. In conclusion, these findings suggest that amentoflavone inhibits cell proliferation, migration, and invasion and induces apoptosis in human ovarian cancer cells through the suppression of the PI3K/Akt and Notch signaling pathways. Therefore, amentoflavone may be a potential therapeutic agent for the treatment of ovarian cancer. ... (2017-06-21) Further investigation of the underlying mechanisms revealed that amentoflavone dose-dependently inhibited the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt, and downregulated the expression of Notch1 and nuclear factor-κB (NF-κB) p65. In conclusion, these findings suggest that amentoflavone inhibits cell proliferation, migration, and invasion and induces apoptosis in human ovarian cancer cells through the suppression of the PI3K/Akt and Notch signaling pathways. Therefore, amentoflavone may be a potential therapeutic agent for the treatment of ovarian cancer. ... (2017-06-21)

  • MeSH terms

  • Antineoplastic Agents, Phytogenic / pharmacology.

  • Apoptosis / drug effects.

  • Biflavonoids* / pharmacology.

  • Cell Line, Tumor.

  • Cell Movement / drug effects.

  • Cell Proliferation / drug effects*

  • Cell Survival / drug effects.

  • Female.

  • Humans.

  • Neoplasm Invasiveness.

  • Ovarian Neoplasms / drug therapy*

  • Ovarian Neoplasms / pathology.

  • Phosphatidylinositol 3-Kinase / metabolism.

  • Proto-Oncogene Proteins c-akt / metabolism.

  • Receptors, Notch / metabolism.

  • Signal Transduction / drug effects*

  • Transcription Factor RelA / metabolism. ... (2017-06-21) Amentoflavone, a natural flavonoid, has been reported to exhibit anti-tumor activities. In the present study, the effects of amentoflavone on human ovarian cancer cells and the underlying mechanisms were investigated. ... (2017-06-21) In addition, amentoflavone treatment resulted in a significant decrease in the levels of matrix metalloproteinase (MMP)-2, MMP-9, and vascular endothelial growth factor (VEGF). --INVALID-LINK-- Downstream Genetic Targets of Tetrahydroamentoflavone: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This compound (THA), a naturally occurring biflavonoid, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer effects. Understanding its molecular mechanisms, particularly its influence on downstream gene expression, is crucial for its potential therapeutic development. This guide provides a comparative analysis of THA's effects on gene expression, supported by experimental data and detailed protocols.

While direct, comprehensive transcriptome-wide studies on this compound are limited, research on its parent compound, amentoflavone, and other flavonoids provides a strong predictive framework for its downstream genetic targets. The primary signaling pathways implicated in the action of THA and related flavonoids include the NF-κB, PI3K/Akt, and MAPK/ERK pathways. Modulation of these pathways leads to significant changes in the expression of genes involved in inflammation, cell proliferation, apoptosis, and angiogenesis.

Comparative Analysis of Gene Expression Modulation

The following table summarizes the observed and predicted downstream effects of this compound and its parent compound, amentoflavone, on the expression of key genes. The data is compiled from various in vitro studies, primarily utilizing macrophage and cancer cell lines.

Target GeneSignaling PathwayEffect on Gene ExpressionExperimental ModelKey Function of Gene ProductReference
Pro-inflammatory Genes
TNF-α (Tumor Necrosis Factor-alpha)NF-κB, MAPKDownregulationLPS-stimulated RAW264.7 macrophagesPro-inflammatory cytokine[5][6]
IL-6 (Interleukin-6)NF-κB, MAPKDownregulationLPS-stimulated RAW264.7 macrophagesPro-inflammatory cytokine, immune regulation[5][6]
IL-1β (Interleukin-1 beta)NF-κBDownregulationLPS-stimulated RAW264.7 macrophagesPro-inflammatory cytokine[6]
iNOS (Inducible Nitric Oxide Synthase)NF-κBDownregulationLPS-stimulated RAW264.7 macrophagesProduction of nitric oxide, inflammation[6][7]
COX-2 (Cyclooxygenase-2)NF-κB, MAPKDownregulationLPS-stimulated RAW264.7 macrophages, Human cervical cancer cellsProstaglandin synthesis, inflammation[6][7]
Cell Cycle & Apoptosis Regulators
Cyclin D1PI3K/Akt, NF-κBDownregulationA549 non-small cell lung carcinoma cellsCell cycle progression (G1/S transition)
Bcl-2 (B-cell lymphoma 2)PI3K/Akt, NF-κBDownregulationA549 non-small cell lung carcinoma cells, Human ovarian cancer cellsAnti-apoptotic protein[4]
Bcl-xL (B-cell lymphoma-extra large)NF-κBDownregulationA549 non-small cell lung carcinoma cellsAnti-apoptotic protein
Bax (Bcl-2-associated X protein)p53UpregulationHuman ovarian cancer cellsPro-apoptotic protein[4]
SurvivinNF-κBDownregulationA549 non-small cell lung carcinoma cellsInhibition of apoptosis, cell cycle regulation
p53UpregulationHuman cervical cancer cellsTumor suppressor, apoptosis induction
PTEN (Phosphatase and tensin homolog)PI3K/AktUpregulationHuman cervical cancer cellsTumor suppressor, negative regulator of PI3K/Akt
Angiogenesis & Metastasis
VEGF (Vascular Endothelial Growth Factor)PI3K/AktDownregulationHuman ovarian cancer cellsAngiogenesis[4]
MMP-2 (Matrix Metalloproteinase-2)DownregulationHuman ovarian cancer cellsExtracellular matrix degradation, invasion[4]
MMP-9 (Matrix Metalloproteinase-9)DownregulationHuman ovarian cancer cellsExtracellular matrix degradation, invasion[4]

Signaling Pathways Modulated by this compound

This compound is hypothesized to exert its effects on gene expression primarily through the modulation of three key signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action.

Figure 1. Hypothesized inhibition of the NF-κB signaling pathway by this compound.

THA_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates THA This compound THA->PI3K Inhibits Akt Akt THA->Akt Inhibits (Phosphorylation) PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activates Gene_Expression Gene Expression (e.g., Cyclin D1, Bcl-2, VEGF) Downstream->Gene_Expression Regulates

Figure 2. Proposed inhibitory mechanism of this compound on the PI3K/Akt pathway.

THA_MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Mitogens / Stress Ras Ras Stimuli->Ras THA This compound ERK ERK THA->ERK Inhibits (Phosphorylation) Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates MEK->ERK Phosphorylates TF Transcription Factors (e.g., AP-1) ERK->TF Activates Gene_Expression Gene Expression (e.g., TNF-α, COX-2) TF->Gene_Expression Regulates

Figure 3. Postulated inhibitory effect of this compound on the MAPK/ERK signaling cascade.

Experimental Protocols

To facilitate the replication and further investigation of the effects of this compound on gene expression, detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophages), A549 (human non-small cell lung carcinoma), A2780, and SKOV3 (human ovarian cancer), SiHa, and CaSki (human cervical cancer).

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: this compound (dissolved in DMSO) is added to the cell culture medium at various concentrations for specified time periods (e.g., 24 hours). For inflammatory studies, cells are often pre-treated with THA before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • qRT-PCR: Real-time PCR is performed using a thermal cycler (e.g., StepOnePlus Real-Time PCR System, Applied Biosystems) with a SYBR Green-based master mix. Gene-specific primers are used to amplify the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65, Bcl-2, Bax) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions: RNA-Sequencing (RNA-Seq)

To obtain a comprehensive, unbiased view of the downstream effects of this compound on gene expression, RNA-sequencing is the recommended approach.

RNA_Seq_Workflow Start Cell Culture & THA Treatment RNA_Extraction Total RNA Extraction Start->RNA_Extraction Library_Prep Library Preparation (cDNA synthesis, adapter ligation) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification) Sequencing->Data_Analysis Downstream_Analysis Downstream Analysis (DEG, Pathway Enrichment) Data_Analysis->Downstream_Analysis End Identification of Novel Gene Targets Downstream_Analysis->End

Figure 4. A generalized workflow for investigating THA's effects using RNA-Seq.

This guide provides a foundational understanding of the downstream effects of this compound on gene expression. Further research, particularly utilizing high-throughput methods like RNA-Seq, will be instrumental in elucidating its complete mechanism of action and solidifying its therapeutic potential.

References

Comparative Efficacy of Tetrahydroamentoflavone and its Analogs in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Anti-proliferative and Pro-apoptotic Effects

This guide presents a comparative analysis of the anti-proliferative effects of Tetrahydroamentoflavone (THA) and its closely related biflavonoid, Amentoflavone (AF). Due to a greater availability of published data for Amentoflavone, this guide will primarily focus on its demonstrated effects, which serve as a strong proxy for the potential activities of THA.[1] The data herein is supported by detailed experimental protocols and visual representations of the key signaling pathways involved, providing researchers, scientists, and drug development professionals with a thorough resource for evaluating the therapeutic potential of these compounds.

Comparative Anti-proliferative Activity

The anti-proliferative activity of Amentoflavone has been assessed across a range of cancer cell lines, highlighting its potential as a broad-spectrum anti-cancer agent. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency in inhibiting a specific biological function, have been determined in various studies.

Table 1: IC50 Values of Amentoflavone in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer~50-100 (at 48h)[1]
MDA-MB-231Breast Cancer12.7[2]
TSGH8301Bladder Cancer>200[2]
BV2 MicrogliaGlioblastoma (cell model)11.97 ± 4.91 (inhibition of NF-κB phosphorylation)[1]
SASOral Squamous Cell CarcinomaNot explicitly stated, but synergistic with cisplatin (B142131)[1]

Note: IC50 values can exhibit variability between studies due to differences in experimental conditions such as cell density, duration of exposure, and assay methodology.

Amentoflavone has also demonstrated the ability to enhance the cytotoxic effects of standard chemotherapeutic drugs like cisplatin and doxorubicin. This suggests its potential application in combination therapies to overcome drug resistance or reduce the toxicity associated with higher dosages of conventional drugs.

Key Signaling Pathways Modulated by Amentoflavone

Amentoflavone exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and NF-κB pathways are prominent targets.[2]

Signaling_Pathway THA This compound (Amentoflavone) PI3K PI3K THA->PI3K Inhibits NFkB NF-κB THA->NFkB Inhibits Apoptosis Apoptosis THA->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes NFkB->Proliferation Promotes

Caption: Amentoflavone's inhibition of PI3K/Akt/mTOR and NF-κB pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Treatment: Treat the cells with various concentrations of this compound, Amentoflavone, or a comparative drug (e.g., Doxorubicin, Cisplatin) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[1] Include untreated cells as a control.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells (96-well plate) treatment 2. Add THA/AF cell_seeding->treatment mtt_addition 3. Add MTT Reagent treatment->mtt_addition incubation 4. Incubate (4h) mtt_addition->incubation solubilization 5. Add DMSO incubation->solubilization read_plate 6. Read Absorbance solubilization->read_plate data_analysis 7. Calculate Viability read_plate->data_analysis

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) to the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide).[2]

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Conclusion

The available evidence strongly suggests that Amentoflavone, and by extension this compound, exhibits significant anti-cancer properties across a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key pro-survival signaling pathways. The provided experimental protocols offer a robust framework for further investigation into the therapeutic potential of these promising biflavonoids. Further research is warranted to elucidate the specific activities of this compound and to explore its efficacy in in vivo models.

References

Validating the Neuroprotective Potential of Tetrahydroamentoflavone: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Tetrahydroamentoflavone (THA) and its closely related parent compound, amentoflavone (B1664850), in the context of neuroprotection in animal models. Due to the limited direct research on THA, this guide leverages the extensive data on amentoflavone as a scientifically robust surrogate to inform preclinical study design.

While specific studies on the neuroprotective effects of this compound (THA) in animal models are currently limited, its structural similarity to the well-researched biflavonoid, amentoflavone, provides a strong basis for investigating its potential. Amentoflavone has demonstrated significant neuroprotective properties in various preclinical models of neurodegenerative diseases, primarily attributed to its potent antioxidant and anti-inflammatory activities.[1][2] This guide will compare the established neuroprotective mechanisms of amentoflavone with the hypothesized effects of THA and other flavonoid alternatives, offering a framework for future research.

Comparative Analysis of Neuroprotective Flavonoids

The following table summarizes the key characteristics and neuroprotective data for amentoflavone, the proposed surrogate for THA, alongside other flavonoids known for their neuroprotective potential.

CompoundProposed Mechanism of ActionRelevant Animal ModelsKey Experimental Findings
Amentoflavone Primary: Nrf2 activation (antioxidant response), NF-κB inhibition (anti-inflammatory).[1] Secondary: Protection against glutamate-induced excitotoxicity, potential modulation of amyloid-beta (Aβ) clearance.[1]Parkinson's Disease (MPTP model), Ischemic Stroke (MCAO model), Neuroinflammation (LPS model), Alzheimer's Disease (Aβ injection model).[1][3]Reduced neurological deficit scores, decreased oxidative stress markers (MDA), increased antioxidant enzyme levels (GSH, CAT), protection of dopaminergic neurons, reduced pro-inflammatory cytokine levels.[2][4]
This compound (THA) (Hypothesized) Similar to amentoflavone: Potent antioxidant and anti-inflammatory effects via Nrf2 and NF-κB pathways.[2]Similar to amentoflavone: Parkinson's Disease, Ischemic Stroke, Neuroinflammation, Alzheimer's Disease models.[2][3]Expected to show similar neuroprotective outcomes as amentoflavone, including reduced neuronal damage and improved behavioral performance.
Quercetin Antioxidant (free radical scavenging), Nrf2/ARE system stimulation, anti-inflammatory (inhibition of NF-κB and NLRP3 inflammasome), prevention of Aβ aggregation.[5][6]Neurotoxicity models, Alzheimer's Disease models, Parkinson's Disease models.[5][6]Attenuates neuroinflammation, suppresses oxidative stress-mediated neuronal damage.[5]
Hesperidin Antioxidant (free radical scavenging), crosses the blood-brain barrier, neuroprotective against excitotoxicity and Aβ oligomers.[5]Depression models, neurotoxicity models, Alzheimer's Disease models.[5][6]Demonstrates potent antioxidant and neuroprotective effects.[5]

Experimental Protocols for Evaluating Neuroprotective Effects

Detailed methodologies are crucial for the validation of neuroprotective compounds. Below are protocols for key experiments frequently employed in animal models of neurodegenerative diseases, using amentoflavone as the example compound. These can be adapted for the study of THA.

In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)
  • Objective: To assess the ability of a compound to protect neuronal cells from a neurotoxin.

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Neurotoxin: 1-methyl-4-phenylpyridinium (MPP+) for Parkinson's disease models.[1]

  • Methodology:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat cells with varying concentrations of the test compound (e.g., amentoflavone) for 2 hours.

    • Induce neurotoxicity by adding MPP+.

    • Incubate for 24 hours.

    • Assess cell viability using an MTT assay.[1]

Parkinson's Disease Animal Model (MPTP-induced)
  • Objective: To evaluate the in vivo efficacy of a compound in a mouse model of Parkinson's disease.

  • Animal Model: Male C57BL/6 mice.[1]

  • Induction of Parkinsonism: Intraperitoneal injection of MPTP.[1]

  • Treatment: Administer the test compound (e.g., amentoflavone) by oral gavage.

  • Key Assessments:

    • Behavioral: Rotarod test to measure motor coordination.[1]

    • Histological: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.[1]

Ischemic Stroke Animal Model (MCAO)
  • Objective: To determine the efficacy of a compound in reducing brain injury in a rat model of stroke.

  • Animal Model: Male Sprague-Dawley rats.[2]

  • Model: Middle Cerebral Artery Occlusion (MCAO).[2]

  • Treatment: Administer the test compound via intraperitoneal injection prior to MCAO.

  • Key Assessments:

    • Neurological Deficit Scoring: To evaluate functional recovery.

    • Infarct Volume Measurement: Using TTC staining.[3]

    • Biochemical Analysis: Measurement of oxidative stress markers (e.g., MDA) and antioxidant enzymes (e.g., GSH, CAT) in brain tissue.[2]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs is essential for clarity and reproducibility.

G Hypothesized Neuroprotective Signaling Pathways of THA cluster_0 Oxidative Stress cluster_1 Inflammatory Stimuli cluster_2 Nrf2 Pathway cluster_3 NF-κB Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inhibits Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage contributes to Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates THA This compound (THA) Nrf2 Nrf2 THA->Nrf2 activates THA->IKK inhibits Neuroprotection Neuroprotection THA->Neuroprotection Keap1->Nrf2 sequesters for degradation ARE ARE Nrf2->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Antioxidant_Genes->Oxidative Stress counteracts Antioxidant_Genes->Neuroprotection promotes IκBα IκBα IKK->IκBα phosphorylates for degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB inhibits Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, iNOS, COX-2) NF-κB->Proinflammatory_Genes Proinflammatory_Genes->Neuronal Damage contributes to

Caption: Hypothesized signaling pathways for THA's neuroprotective effects.

G General Experimental Workflow for In Vivo Efficacy Testing start Animal Model Selection (e.g., MPTP mice, MCAO rats) groups Animal Grouping (Sham, Vehicle, THA doses) start->groups treatment Drug Administration (e.g., oral gavage, i.p. injection) groups->treatment induction Induction of Neurodegeneration (e.g., MPTP injection, MCAO surgery) treatment->induction behavioral Behavioral Assessment (e.g., Rotarod, Neurological Score) induction->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia analysis Biochemical & Histological Analysis (e.g., Western Blot, Immunohistochemistry) euthanasia->analysis data Data Analysis & Interpretation analysis->data

Caption: A generalized workflow for in vivo testing of neuroprotective compounds.

Conclusion and Future Directions

This compound holds promise as a neuroprotective agent based on the extensive evidence supporting the efficacy of its parent compound, amentoflavone. Future research should focus on directly evaluating the neuroprotective effects of THA in established in vitro and in vivo models of neurodegeneration.[2] Key areas of investigation should include:

  • Direct assessment of THA's efficacy in models of Alzheimer's, Parkinson's, and ischemic stroke.[2]

  • Validation of its impact on the Nrf2/ARE and NF-κB signaling pathways in neuronal cells.[2]

  • Pharmacokinetic studies to determine its blood-brain barrier permeability and bioavailability.[2]

By systematically addressing these research questions, the scientific community can elucidate the full therapeutic potential of this compound for neurological disorders.

References

Safety Operating Guide

Navigating the Safe Disposal of Tetrahydroamentoflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of tetrahydroamentoflavone (B1208386), ensuring compliance and safety in your research environment. While this compound in its pure, solid form is generally not classified as a hazardous substance, its disposal protocol is contingent on its physical state and whether it is in a solution.[1]

Hazard Assessment

Before handling or disposing of this compound, a thorough hazard assessment is crucial. Based on data for the closely related compound amentoflavone, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] Key safety information is summarized below.

Hazard ClassificationDescriptionGHS Classification
Acute Toxicity Based on available data, the classification criteria are not met.[1]Not Classified
Skin Corrosion/Irritation Based on available data, the classification criteria are not met.[1]Not Classified
Serious Eye Damage/Irritation Based on available data, the classification criteria are not met.[1]Not Classified
Flammability The product is not flammable in its solid form.[1]Not Classified
Chemical Stability Stable under normal conditions.[1]Stable
Incompatible Materials Strong oxidizing agents.[1]-
Hazardous Decomposition Formation of toxic gases (carbon monoxide, carbon dioxide) is possible during heating or in case of fire.[1]-

Disposal Procedures

The appropriate disposal method for this compound depends on its form: solid (pure) or in solution.

Disposal of Solid (Pure) this compound

Uncontaminated, pure this compound is not typically classified as hazardous waste. However, it must not be disposed of in regular trash or poured down the drain.[1]

Experimental Protocol:

  • Consult Local Regulations: Always begin by consulting your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.[1]

  • Package for Disposal: Place the solid this compound in a clearly labeled and sealed container. The label should include the full chemical name ("this compound") and indicate that it is non-hazardous.[1]

  • Arrange for Waste Pickup: Schedule a pickup with your institution's chemical waste management service.[1]

Disposal of this compound in Solution

When dissolved in a solvent, the solvent determines the disposal method. Many common laboratory solvents are flammable or toxic, rendering the entire solution hazardous waste.[1]

Experimental Protocol:

  • Identify the Solvent: Determine the solvent used to dissolve the this compound. Solvents such as ethanol, methanol, and DMSO are flammable.[1]

  • Segregate the Waste: Do not mix different types of solvent waste. Keep the this compound solution in a dedicated and sealed waste container.[1]

  • Label the Waste Container: Clearly label the container as "Hazardous Waste." The label must include the full chemical name of all contents (e.g., "this compound in Methanol") and display the appropriate hazardous waste pictograms (e.g., flammable liquid).

  • Arrange for Disposal: Contact your EHS department to schedule a hazardous waste pickup.

Special Precaution: Peroxide-Forming Solvents

If this compound has been dissolved in an ether such as tetrahydrofuran (B95107) (THF) or diethyl ether, there is a risk of explosive peroxide formation, especially with prolonged storage.[1]

Experimental Protocol:

  • Check for Peroxides: If the solution has been stored for an extended period or exposed to air, test for the presence of peroxides using peroxide test strips.

  • Consult EHS: If peroxides are present, do not move the container and immediately consult your institution's EHS department for guidance on safe disposal procedures.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TetrahydroamentoflavoneDisposal start Start: Assess this compound for Disposal form Is the this compound in solid form or in solution? start->form solid_disposal Solid Form form->solid_disposal Solid solution_disposal In Solution form->solution_disposal Solution package_solid Package in a labeled, sealed container (non-hazardous). solid_disposal->package_solid identify_solvent Identify the solvent. solution_disposal->identify_solvent contact_ehs_solid Arrange for pickup by institutional chemical waste management. package_solid->contact_ehs_solid end End: Proper Disposal Complete contact_ehs_solid->end peroxide_former Is the solvent a peroxide-former (e.g., THF, diethyl ether)? identify_solvent->peroxide_former test_peroxides Test for peroxides. peroxide_former->test_peroxides Yes segregate_waste Segregate as hazardous waste in a dedicated, labeled container. peroxide_former->segregate_waste No peroxides_present Peroxides present? test_peroxides->peroxides_present contact_ehs_peroxide Contact EHS for immediate guidance. Do not move container. peroxides_present->contact_ehs_peroxide Yes peroxides_present->segregate_waste No contact_ehs_peroxide->end contact_ehs_solution Arrange for hazardous waste pickup. segregate_waste->contact_ehs_solution contact_ehs_solution->end

Disposal workflow for this compound.

References

Personal protective equipment for handling Tetrahydroamentoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetrahydroamentoflavone

This guide provides comprehensive safety protocols and logistical plans for handling this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring laboratory safety and experimental integrity.

Hazard Assessment

Based on available data for the closely related compound, amentoflavone, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] No significant skin or eye irritation has been noted.[1] However, standard laboratory safety protocols should always be followed to minimize exposure.

Key Safety Information:

Hazard ClassificationDescription
GHS Classification Not Classified. Based on available data, the classification criteria are not met.[2]
Skin Corrosion/Irritation Not Classified. Based on available data, the classification criteria are not met.[2]
Serious Eye Damage/Irritation Not Classified. Based on available data, the classification criteria are not met.[2]
Flammability The product in its solid form is not flammable.[2]
Chemical Stability Stable under normal conditions.[2]
Incompatible Materials Strong oxidizing agents.[2]
Hazardous Decomposition Formation of toxic gases such as carbon monoxide and carbon dioxide may occur during heating or in case of fire.[2]

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table outlines the recommended PPE for handling this compound in various laboratory settings.[1]

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (powder form) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required. Use in a fume hood or wear a dust mask if significant aerosolization is expected.[1]
Handling solutions Safety glasses with side shieldsNitrile glovesLaboratory coatNot required.[1]
Cleaning spills Chemical splash gogglesNitrile glovesLaboratory coatNot generally required. Assess the nature of the spill; if a large amount of powder is dispersed, a dust mask may be appropriate.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for both safety and the integrity of the experiment.[1]

  • Preparation : Ensure the work area is clean and uncluttered before handling the compound. All necessary equipment and reagents should be assembled.[1]

  • Weighing : When weighing the solid compound, use a chemical fume hood or a balance with a draft shield to minimize the inhalation of fine particulates.[1]

  • Dissolving : Add the solvent to the weighed this compound in an appropriate container. If sonication is necessary, ensure the vessel is securely capped.[1]

  • Experimentation : All experimental procedures involving this compound solutions should be conducted in a well-ventilated area.[1]

  • Storage : Store this compound in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials.[1]

  • Decontamination : Upon completion of work, clean the work area and any equipment used with an appropriate solvent, such as 70% ethanol.[1]

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.[1]

Solid (Pure) this compound

Uncontaminated, pure this compound is not typically classified as hazardous waste.[2] However, it must not be disposed of in regular trash or down the drain.[2]

  • Consult Local Regulations : Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.[2]

  • Package for Disposal : Place the solid this compound in a clearly labeled, sealed container. The label should include the full chemical name and state that it is non-hazardous.[2]

  • Waste Pickup : Arrange for pickup by your institution's chemical waste management service.[2]

This compound Solutions

The solvent used to dissolve this compound dictates the disposal method, as many common laboratory solvents are flammable or toxic, rendering the entire solution a hazardous waste.[2]

  • Identify the Solvent : Determine the solvent used. Common solvents like ethanol, methanol, and DMSO are flammable.[2]

  • Segregate the Waste : Do not mix different types of solvent waste. Keep the this compound solution in a dedicated, sealed waste container.[2]

  • Label the Waste Container : Clearly label the container as "Hazardous Waste." List all contents, including "this compound" and the full name of the solvent(s), with approximate percentages. Affix the appropriate hazardous waste pictograms (e.g., flammable liquid).[2]

  • Arrange for Disposal : Contact your EHS department to schedule a hazardous waste pickup.[2]

  • Peroxide-Forming Solvents : If this compound has been stored in a peroxide-forming solvent (e.g., THF, diethyl ether), test for the presence of peroxides using peroxide test strips before disposal, as some related compounds may form explosive peroxides.[2]

Contaminated Materials
  • Solid Waste : Dispose of any contaminated solid materials (e.g., weigh boats, pipette tips) in a designated chemical waste container.[1]

  • Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in the appropriate laboratory waste stream.[1] Consult your institution's EHS office for specific guidance.[1]

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for (2S,2''S)-Tetrahydroamentoflavone, which is critical for its identification and use in experimental settings.[3]

PropertyValue
Molecular Formula C₃₀H₂₂O₁₀
Molecular Weight 542.49 g/mol
UV λmax (MeOH) 289 nm, 203 nm[3]
IR νmax (KBr) cm⁻¹ 3306, 1625, 1494, 1447, 1352, 1250, 1170, 1085, 825[3]
ESI-MS [M+H]⁺ m/z 543[3]
ESI-MS [M-H]⁻ m/z 541[3]
Circular Dichroism (CD) (MeOH) [Δε]₃₀₁ +7.33, [Δε]₂₇₆ -6.65[3]
Biological Activity Potent inhibitor of xanthine (B1682287) oxidase[3]
IC₅₀ Value 92 nM[3]
Kᵢ Value 0.982 µM[3]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol details a method for determining the inhibitory activity of this compound against xanthine oxidase.[3]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Potassium Phosphate (B84403) Buffer (pH 7.5)

  • (2S,2''S)-Tetrahydroamentoflavone (Test Compound)

  • Allopurinol (B61711) (Positive Control)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents :

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.[3]

    • Prepare a stock solution of xanthine in the same buffer.[3]

    • Prepare stock solutions of this compound and allopurinol in DMSO. Further dilute with buffer to the desired concentrations.[3]

  • Assay Mixture Preparation :

    • In a 96-well plate, add 50 µL of the test compound solution (or buffer for control).[3]

    • Add 130 µL of potassium phosphate buffer.[3]

    • Add 20 µL of xanthine oxidase solution.[3]

    • Incubate the mixture at 25°C for 15 minutes.[3]

  • Initiation of Reaction :

    • Add 50 µL of xanthine solution to each well to start the reaction.[3]

  • Measurement :

    • Immediately measure the absorbance at 295 nm (the wavelength at which uric acid, the product, absorbs) at regular intervals for a set period using a microplate reader.[3]

Visualizations

G cluster_0 Isolation and Characterization Workflow plant_material Plant Material (e.g., Selaginella) extraction Extraction with 80% Ethanol plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract partitioning Solvent Partitioning crude_extract->partitioning enriched_fraction Enriched Fraction (Ethyl Acetate/n-butanol) partitioning->enriched_fraction chromatography Column Chromatography (Silica Gel) enriched_fraction->chromatography pure_compound Pure this compound chromatography->pure_compound characterization Structural Characterization (Spectroscopy) pure_compound->characterization

Caption: General workflow for the isolation and characterization of this compound.[3]

G cluster_1 Xanthine Oxidase Inhibition Assay Workflow prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) mix_components Mix Components in 96-well Plate (Buffer, Inhibitor, Enzyme) prep_reagents->mix_components incubate Incubate at 25°C for 15 minutes mix_components->incubate start_reaction Initiate Reaction with Xanthine incubate->start_reaction measure_absorbance Measure Absorbance at 295 nm start_reaction->measure_absorbance analyze_data Analyze Data (Calculate IC50) measure_absorbance->analyze_data

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.